RS 67333 hydrochloride
Description
Properties
IUPAC Name |
1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-butylpiperidin-4-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2.ClH/c1-3-4-9-22-10-7-14(8-11-22)5-6-18(23)15-12-16(20)17(21)13-19(15)24-2;/h12-14H,3-11,21H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBGLZNYWUUAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CCC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430927 | |
| Record name | 1-(4-AMINO-5-CHLORO-2-METHOXYPHENYL)-3-[1-BUTYL-4-PIPERIDINYL]-1-PROPANONE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168986-60-5 | |
| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168986-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-AMINO-5-CHLORO-2-METHOXYPHENYL)-3-[1-BUTYL-4-PIPERIDINYL]-1-PROPANONE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RS 67333 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor.[1][2] Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological roles of the 5-HT4 receptor and a lead compound in the development of therapeutic agents for a variety of conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Potent and Selective 5-HT4 Receptor Agonism
This compound exerts its primary pharmacological effects by binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase.[3][4] As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, serotonin (5-HT).[1][2]
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Tissue | Radioligand | pKi | Reference(s) |
| 5-HT4 | Guinea Pig | Striatum | [3H]-GR113808 | 8.7 | [1][2] |
| Sigma 1 | - | - | - | 8.9 | [1] |
| Sigma 2 | - | - | - | 8.0 | [1] |
| 5-HT1A | - | - | - | < 6.0 | [1][2] |
| 5-HT1D | - | - | - | < 6.0 | [1][2] |
| 5-HT2A | - | - | - | < 6.0 | [1][2] |
| 5-HT2C | - | - | - | < 6.0 | [1][2] |
| Dopamine D1 | - | - | - | < 6.0 | [1][2] |
| Dopamine D2 | - | - | - | < 6.0 | [1][2] |
| Muscarinic M1-M3 | - | - | - | < 6.0 | [1][2] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy of this compound
| Assay | Tissue/System | Parameter | Value | Reference(s) |
| Relaxation of carbachol-precontracted oesophagus | Guinea Pig | pEC50 | 8.4 | [1][5] |
| Relaxation of carbachol-precontracted oesophagus | Guinea Pig | Intrinsic Activity (vs. 5-HT) | 0.5 | [1][5] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Intrinsic activity represents the ability of the agonist to elicit a maximal response relative to the endogenous ligand.
Signaling Pathways
The activation of the 5-HT4 receptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.
Interestingly, evidence suggests that 5-HT4 receptor activation can also induce signaling through a non-canonical, G-protein-independent pathway. This alternative pathway involves the activation of the non-receptor tyrosine kinase Src, leading to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[6][7] Notably, this Src-dependent ERK activation appears to be independent of PKA.[6][7]
Signaling Pathway Diagrams
Canonical Gs-cAMP-PKA Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by RS 67333 binding to the 5-HT4 receptor.
Non-Canonical Src-Dependent ERK Signaling Pathway. This diagram depicts the alternative, PKA-independent signaling pathway activated by the 5-HT4 receptor.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of RS 67333 for the 5-HT4 receptor. It typically involves a competition binding experiment using a radiolabeled antagonist, such as [3H]-GR113808.[8][9]
Representative Protocol:
-
Membrane Preparation: Homogenize guinea pig striatal tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-GR113808 and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of RS 67333 that inhibits 50% of the specific binding of [3H]-GR113808). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of RS 67333 to stimulate the production of intracellular cAMP, providing a measure of its agonistic activity.
Representative Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound for a defined period.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Generate a dose-response curve and determine the EC50 value for RS 67333-induced cAMP accumulation.
Western Blotting for ERK Phosphorylation
This technique is used to assess the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK.
Representative Protocol:
-
Cell Treatment and Lysis: Treat 5-HT4 receptor-expressing cells with this compound for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities to determine the fold-change in ERK phosphorylation.[10]
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology can be used to investigate the effects of RS 67333 on the electrical properties of neurons, such as firing rate and synaptic transmission.[11][12]
Representative Protocol (Hippocampal Slice):
-
Slice Preparation: Prepare acute hippocampal slices from a rodent brain.
-
Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region.
-
Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing this compound.
-
Data Acquisition: Record changes in membrane potential, firing frequency, and synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) before, during, and after drug application.
-
Data Analysis: Analyze the recorded data to determine the effect of RS 67333 on neuronal excitability and synaptic strength.
In Vivo Microdialysis for Acetylcholine Release
This technique allows for the in vivo measurement of neurotransmitter release in specific brain regions in freely moving animals. It can be used to assess the effect of RS 67333 on acetylcholine release, a key downstream consequence of 5-HT4 receptor activation in cognitive processes.[13][14][15]
Representative Protocol (Rat Prefrontal Cortex):
-
Probe Implantation: Surgically implant a microdialysis probe into the prefrontal cortex of an anesthetized rat.
-
Perfusion and Sampling: Perfuse the probe with aCSF at a constant flow rate and collect dialysate samples at regular intervals.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
-
Data Analysis: Calculate the percentage change in acetylcholine release from baseline following the administration of RS 67333.
Conclusion
This compound is a well-characterized, potent, and selective partial agonist of the 5-HT4 receptor. Its mechanism of action is primarily mediated through the canonical Gs-cAMP-PKA signaling pathway, leading to a variety of cellular responses. Furthermore, emerging evidence points to a non-canonical, Src-dependent activation of the ERK pathway, adding another layer of complexity to its signaling profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of RS 67333 and other 5-HT4 receptor modulators, facilitating further advancements in our understanding of this important therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
RS 67333 Hydrochloride: A Technical Guide to its Function as a 5-HT4 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. This technical guide provides an in-depth overview of its pharmacological properties, including its binding affinity, functional potency, and selectivity. Detailed experimental methodologies for key in vitro and in vivo assays are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the principal signaling pathways activated by 5-HT4 receptor stimulation, visualized through detailed diagrams, to provide a thorough understanding of the molecular mechanisms underlying the effects of RS 67333.
Introduction
This compound, with the chemical name 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(n-butyl)-4-piperidinyl]-1-propanone hydrochloride, is a high-affinity ligand for the 5-HT4 receptor.[1] As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, serotonin (5-HT). This property, combined with its high selectivity over other serotonin receptor subtypes and other neurotransmitter receptors, makes RS 67333 a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor.[1][2] Its potential therapeutic applications are being explored in various central nervous system disorders, including Alzheimer's disease and depression.[2][3]
Pharmacological Profile
Binding Affinity and Selectivity
RS 67333 exhibits high affinity for the 5-HT4 receptor, as determined by radioligand binding assays. It displays significantly lower affinity for a range of other receptor subtypes, underscoring its selectivity.
| Receptor | Binding Affinity (pKi) | Reference |
| 5-HT4 | 8.7 (in guinea pig striatum) | [1] |
| Sigma 1 | 8.9 | [1] |
| Sigma 2 | 8.0 | [1] |
| 5-HT1A | < 6.0 | [1] |
| 5-HT1D | < 6.0 | [1] |
| 5-HT2A | < 6.0 | [1] |
| 5-HT2C | < 6.0 | [1] |
| Dopamine D1 | < 6.0 | [1] |
| Dopamine D2 | < 6.0 | [1] |
| Muscarinic M1-M3 | < 6.0 | [1] |
Functional Activity
In functional assays, RS 67333 acts as a potent partial agonist at the 5-HT4 receptor. Its efficacy is typically expressed relative to the maximum response induced by serotonin.
| Assay | Parameter | Value | Reference |
| Carbachol-precontracted rat esophagus relaxation | pEC50 | 8.4 | [1] |
| Intrinsic Activity (vs. 5-HT) | 0.5 | [1] | |
| Increase in heart rate in anesthetized micropig | ED50 (µg/kg, i.v.) | 4.9 | [1] |
Signaling Pathways
Activation of the 5-HT4 receptor by agonists like RS 67333 initiates downstream signaling through two primary pathways: a canonical G-protein-dependent pathway and a non-canonical G-protein-independent pathway.
Gαs-cAMP-PKA Pathway (Canonical)
The 5-HT4 receptor is classically coupled to the Gαs subunit of the heterotrimeric G-protein. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.
G-Protein-Independent Src/ERK Pathway (Non-Canonical)
In addition to the canonical pathway, the 5-HT4 receptor can signal independently of G-proteins through the activation of the non-receptor tyrosine kinase, Src.[5] Activated Src can then phosphorylate and activate the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is involved in regulating cellular processes such as proliferation, differentiation, and survival.[5]
Experimental Protocols
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of RS 67333 for the 5-HT4 receptor.
-
Materials:
-
Guinea pig striatal membranes (source of 5-HT4 receptors)
-
[3H]-GR113808 (radiolabeled 5-HT4 antagonist)
-
This compound
-
Serotonin (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare guinea pig striatal membranes by homogenization and centrifugation.
-
In a multi-well plate, incubate a fixed concentration of [3H]-GR113808 (e.g., 0.1 nM) and varying concentrations of RS 67333 with the striatal membranes in the assay buffer.[6]
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled serotonin (e.g., 30 µM).[6]
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of RS 67333 by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of RS 67333 that inhibits 50% of specific [3H]-GR113808 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This ex vivo assay measures the functional potency (EC50) and efficacy of RS 67333 as a 5-HT4 receptor agonist.
-
Materials:
-
Male Sprague-Dawley rats
-
Krebs solution
-
Carbachol
-
This compound
-
Organ bath setup with isometric force transducers
-
-
Procedure:
-
Isolate the rat esophagus and mount the tunica muscularis mucosae in an organ bath containing oxygenated Krebs solution at 37°C.
-
Pre-contract the tissue with a submaximal concentration of carbachol to induce a stable tonic contraction.
-
Once a stable contraction is achieved, add cumulative concentrations of RS 67333 to the organ bath.
-
Record the relaxation responses as a percentage of the carbachol-induced contraction.
-
Construct a concentration-response curve and determine the pEC50 value (the negative logarithm of the molar concentration of agonist that produces 50% of the maximal response).
-
Determine the intrinsic activity by comparing the maximal relaxation induced by RS 67333 to that induced by a full agonist like serotonin.
-
This cell-based assay directly measures the activation of the canonical Gαs-cAMP pathway.
-
Materials:
-
Cell line expressing 5-HT4 receptors (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
-
Procedure:
-
Culture the 5-HT4 receptor-expressing cells in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of RS 67333 for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve and determine the EC50 for cAMP production.
-
In Vivo Assay
This behavioral assay is used to assess the effects of RS 67333 on learning and memory.[1][7]
-
Animals:
-
Adult mice (e.g., 5XFAD transgenic model of Alzheimer's disease or wild-type strains)
-
-
Procedure:
-
Habituation: Individually house the mice and handle them for several days before the test. On the day before the test, allow each mouse to freely explore the empty testing arena (e.g., a Plexiglas box) for a set period.
-
Training (Familiarization) Phase: Place two identical objects in the testing arena. Allow the mouse to explore the objects for a defined period (e.g., 10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours). During this time, administer RS 67333 or vehicle control (e.g., intraperitoneal injection).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index, typically as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher discrimination index indicates better recognition memory.
-
Conclusion
This compound is a well-characterized, potent, and selective 5-HT4 receptor partial agonist. Its distinct pharmacological profile and its ability to modulate key signaling pathways in the central nervous system make it an invaluable tool for preclinical research. The detailed methodologies provided in this guide offer a framework for the consistent and reliable investigation of RS 67333 and other 5-HT4 receptor ligands, facilitating further exploration of their therapeutic potential in a range of neurological and psychiatric disorders.
References
- 1. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic efficacy of 5-HT4R agonists against stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Downstream Signaling Pathways of RS 67333 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor.[1][2][3] As a G-protein coupled receptor (GPCR), the 5-HT4 receptor is a key player in various physiological processes, and its activation by agonists like RS 67333 initiates a cascade of intracellular signaling events.[4][5] This technical guide provides an in-depth overview of the core downstream signaling pathways of RS 67333, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications. The primary signaling axis involves the canonical Gs-adenylyl cyclase pathway, leading to changes in gene expression, while a significant non-canonical pathway involves the processing of amyloid precursor protein (APP), highlighting its therapeutic potential in neurodegenerative diseases like Alzheimer's.[6][7][8]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and functional potency at the 5-HT4 receptor.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKi | 8.7 | Guinea-pig striatum | [3H]-GR 113808 binding | [1][3] |
| pEC50 | 8.4 | Rat oesophagus (carbachol-precontracted) | Functional Assay (Relaxation) | [1][3] |
| Intrinsic Activity (vs. 5-HT) | 0.5 | Rat oesophagus | Functional Assay (Relaxation) | [1][3] |
| sAPPα Release (in vivo) | 2.33-fold increase (hippocampus) | C57BL/6 mice | ELISA | [6][9] |
| sAPPα Release (in vivo) | 1.73-fold increase (frontal cortex) | C57BL/6 mice | ELISA | [6][9] |
Core Signaling Pathways
Canonical Gs-Adenylyl Cyclase-PKA-CREB Pathway
Activation of the 5-HT4 receptor by RS 67333 primarily engages the stimulatory G-protein (Gs). This initiates a well-defined signaling cascade:
-
Gs Protein Activation: Binding of RS 67333 to the 5-HT4 receptor induces a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer and the exchange of GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.[10][11]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[12]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.
-
CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB) at the Serine 133 residue.[13][14][15]
-
Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CBP/p300, to the cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.[16] This pathway is implicated in neuroplasticity and antidepressant-like effects.[10]
α-Secretase-Mediated APP Processing Pathway
A critical downstream effect of RS 67333-mediated 5-HT4 receptor activation is the stimulation of the non-amyloidogenic processing of the amyloid precursor protein (APP).[6][7][8] This has significant implications for Alzheimer's disease therapy.
-
α-Secretase Activation: Activation of the 5-HT4 receptor leads to the stimulation of α-secretase activity, a member of the ADAM (a disintegrin and metalloproteinase) family of enzymes.[17]
-
APP Cleavage: α-secretase cleaves APP within the amyloid-beta (Aβ) domain, a process that precludes the formation of the neurotoxic Aβ peptides.[7][8]
-
sAPPα Release: This cleavage releases a large, soluble ectodomain of APP, known as soluble APP-alpha (sAPPα), into the extracellular space.[6][17]
-
Neuroprotective Effects: sAPPα is neurotrophic and neuroprotective, playing roles in synaptic plasticity, neuronal survival, and memory enhancement.[17] Chronic administration of RS 67333 has been shown to decrease amyloid plaques and Aβ levels in animal models.[6][8]
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP following 5-HT4 receptor activation.
Principle: Competitive immunoassay where endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.[5][18]
Methodology:
-
Cell Culture: Culture cells expressing the 5-HT4 receptor (e.g., CHO-K1 or COS-7 cells) in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and incubate overnight.
-
Compound Treatment:
-
Aspirate the culture medium and add a pre-incubation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 10-30 minutes.
-
Add varying concentrations of this compound (and/or other agonists/antagonists).
-
For Gi-coupled receptor studies (not the primary pathway for RS 67333), cells would be co-stimulated with forskolin to induce adenylyl cyclase activity.[18]
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., cAMP-Glo™, HTRF®, or AlphaScreen™).[18][19][20]
-
Add the detection reagents (e.g., labeled cAMP and antibody) according to the manufacturer's protocol.
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement: Read the plate using a luminometer, fluorescence reader, or AlphaScreen-compatible reader, depending on the assay format.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the cell lysates and plot the dose-response curve for RS 67333 to determine the pEC50.
Western Blot for CREB Phosphorylation
This protocol detects the phosphorylation of CREB at Serine 133 as a marker of PKA pathway activation.[21][22]
Methodology:
-
Sample Preparation:
-
Treat cultured cells or animal tissues with RS 67333 for various time points.
-
Lyse the cells or homogenize tissues in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21][23]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system or autoradiography film.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the pCREB antibodies and reprobed with an antibody against total CREB.[25]
-
A loading control like β-actin or GAPDH should also be used.
-
sAPPα ELISA
This assay quantifies the amount of soluble APPα released into the cell culture medium or collected from biological fluids (e.g., cerebrospinal fluid, brain homogenates).[6][9]
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) where the target protein (sAPPα) is captured between two specific antibodies.[26][27]
Methodology:
-
Sample Collection:
-
Assay Procedure (using a commercial ELISA kit):
-
Prepare sAPPα standards and samples as per the kit's instructions.[28]
-
Add standards and samples to the wells of a microplate pre-coated with an sAPPα capture antibody. Incubate for the specified time (e.g., overnight at 4°C).[29]
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for sAPPα and incubate.[28]
-
Wash the wells again.
-
Add avidin-HRP conjugate and incubate.
-
Wash the wells to remove unbound avidin-HRP.
-
Add a TMB substrate solution. A color will develop in proportion to the amount of sAPPα bound.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the sAPPα standards.
-
Determine the concentration of sAPPα in the samples by interpolating their absorbance values from the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of RS 67333 on sAPPα release in a cell-based model.
References
- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS-67333 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of neuroplasticity pathways and antidepressant-like behavioural responses following the short-term (3 and 7 days) administration of the 5-HT₄ receptor agonist RS67333 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenylyl cyclase superactivation induced by long-term treatment with opioid agonist is dependent on receptor localized within lipid rafts and is independent of receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Serine 133-phosphorylated CREB induces transcription via a cooperative mechanism that may confer specificity to neurotrophin signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptional regulation by the phosphorylation-dependent factor CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-HT4 receptor agonists increase sAPPα levels in the cortex and hippocampus of male C57BL/6j mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Western blotting [bio-protocol.org]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. vareum.com [vareum.com]
- 27. Human sAPPα (soluble amyloid precursor protein α) ELISA Kit [elkbiotech.com]
- 28. cosmobiousa.com [cosmobiousa.com]
- 29. HUMAN sAPP ALPHA ELISA KIT, sAPPAlpha, SAPPA, Soluble Amyloid Precursor Protein Alpha, IBL 27734: kw. sAPP-alpha, sAPPalpha, soluble amyloid precursor protein [fivephoton.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RS-67333 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-67333 hydrochloride is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. It has demonstrated significant potential in preclinical studies as a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease, and psychiatric conditions such as depression and anxiety. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of RS-67333 hydrochloride. The document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies from cited preclinical research, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Pharmacodynamics
RS-67333 acts as a partial agonist at the 5-HT4 receptor, exhibiting high affinity and selectivity. Its mechanism of action is primarily centered on the activation of this receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase.
Receptor Binding Profile
RS-67333 demonstrates high affinity for the 5-HT4 receptor with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.
| Receptor Subtype | Affinity (pKi) | Species/Tissue | Reference |
| 5-HT4 | 8.7 | Guinea-pig striatum | [1] |
| 5-HT1A | < 6.0 | - | [1] |
| 5-HT1D | < 6.0 | - | [1] |
| 5-HT2A | < 6.0 | - | [1] |
| 5-HT2C | < 6.0 | - | [1] |
| Dopamine D1 | < 6.0 | - | [1] |
| Dopamine D2 | < 6.0 | - | [1] |
| Muscarinic M1-M3 | < 6.0 | - | [1] |
| Sigma 1 | 8.9 | - | [1] |
| Sigma 2 | 8.0 | - | [1] |
Functional Activity
In functional assays, RS-67333 behaves as a partial agonist, eliciting a response that is a fraction of the maximum response achievable by the endogenous full agonist, serotonin (5-HT).
| Assay | Parameter | Value | Species/Tissue | Reference |
| Carbachol-precontracted oesophagus relaxation | pEC50 | 8.4 | - | [1] |
| Carbachol-precontracted oesophagus relaxation | Intrinsic Activity (vs. 5-HT) | 0.5 | - | [1] |
| sAPPα release in vitro | - | Concentration-dependent increase | COS-7 cells | [2][3] |
Signaling Pathways
Activation of the 5-HT4 receptor by RS-67333 initiates a signaling cascade that has implications for neuroprotection and cognitive enhancement. A key pathway involves the stimulation of α-secretase activity, leading to the non-amyloidogenic processing of the amyloid precursor protein (APP). This results in the production of the soluble and neurotrophic fragment sAPPα, while reducing the formation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[3][4]
Pharmacokinetics
Despite numerous preclinical studies demonstrating the in vivo efficacy of RS-67333 hydrochloride, detailed quantitative pharmacokinetic data, including its half-life, bioavailability, volume of distribution, and clearance, are not publicly available in the reviewed literature. The compound has been administered in animal studies through intraperitoneal (i.p.) and intravenous (i.v.) routes at doses ranging from 1 to 1.5 mg/kg.[2][3]
Table of In Vivo Administration in Preclinical Studies
| Species | Route of Administration | Dose | Study Context | Reference |
| Mouse (C57BL/6) | i.p. | 1 mg/kg | sAPPα release | [2] |
| Mouse (5XFAD) | i.p. | 1 mg/kg (twice a week) | Chronic Alzheimer's model | [3][5] |
| Rat | - | - | - | - |
Experimental Protocols
5-HT4 Receptor Radioligand Binding Assay
This protocol is based on the established methods for [3H]-GR113808 binding, which was used to determine the affinity of RS-67333.[1][6][7][8]
Objective: To determine the binding affinity (Ki) of RS-67333 for the 5-HT4 receptor.
Materials:
-
[3H]-GR113808 (radioligand)
-
RS-67333 hydrochloride (test compound)
-
Guinea-pig striatum tissue homogenate (source of 5-HT4 receptors)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known 5-HT4 ligand like serotonin)
-
Glass fiber filters
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Homogenize guinea-pig striatum in ice-cold incubation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.
-
Assay Setup: In test tubes, combine the tissue homogenate, a fixed concentration of [3H]-GR113808, and varying concentrations of RS-67333. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled 5-HT4 ligand.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the RS-67333 concentration to generate a competition curve. Determine the IC50 value (concentration of RS-67333 that inhibits 50% of specific [3H]-GR113808 binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro sAPPα Release Assay
This protocol is based on the methodology described for assessing the effect of RS-67333 on APP processing in a cellular model.[2][3]
Objective: To measure the effect of RS-67333 on the release of soluble APPα (sAPPα) from cells.
Materials:
-
COS-7 cells
-
Expression vectors for human 5-HT4 receptor and a secreted alkaline phosphatase (SEAP)-tagged APP (SEAP-APP)
-
Cell culture medium and supplements
-
Transfection reagent
-
RS-67333 hydrochloride
-
Assay buffer
-
Substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate)
-
Microplate reader
Procedure:
-
Cell Culture and Transfection: Culture COS-7 cells in appropriate medium. Co-transfect the cells with the 5-HT4 receptor and SEAP-APP expression vectors using a suitable transfection reagent.
-
Compound Treatment: After transfection, replace the medium with a serum-free medium. Stimulate the cells with increasing concentrations of RS-67333 or a vehicle control for a defined period (e.g., 30 minutes).[2]
-
Supernatant Collection: Collect the cell culture supernatants.
-
sAPPα Quantification: Measure the alkaline phosphatase activity in the supernatants, which corresponds to the amount of secreted sAPPα. This can be done by adding an alkaline phosphatase substrate and measuring the colorimetric or fluorescent product using a microplate reader.
-
Data Analysis: Normalize the sAPPα release to the total protein content of the cell lysates. Plot the fold-increase in sAPPα release relative to the vehicle control against the concentration of RS-67333.
In Vivo Assessment of Amyloid-β in 5XFAD Mouse Model
This protocol outlines the general workflow for evaluating the chronic effects of RS-67333 on amyloid-β (Aβ) pathology in the 5XFAD transgenic mouse model of Alzheimer's disease.[3][4][5][9]
Objective: To determine the effect of chronic RS-67333 treatment on Aβ levels and plaque deposition in the brains of 5XFAD mice.
Materials:
-
5XFAD transgenic mice
-
RS-67333 hydrochloride
-
Vehicle control (e.g., saline)
-
Brain homogenization buffers (for soluble and insoluble fractions)
-
ELISA kits for Aβ40 and Aβ42
-
Histology reagents (e.g., paraformaldehyde, cryoprotectant, thioflavin S or anti-Aβ antibodies)
-
Microscope for imaging
Procedure:
-
Chronic Treatment: Administer RS-67333 (e.g., 1 mg/kg, i.p., twice a week) or vehicle to 5XFAD mice for a specified duration (e.g., 2-3 months), starting at a presymptomatic age (e.g., 1-2 months old).[3][5]
-
Brain Tissue Collection: At the end of the treatment period, euthanize the mice and harvest the brains. One hemisphere can be used for biochemical analysis and the other for histology.
-
Biochemical Analysis (ELISA):
-
Homogenize brain tissue from one hemisphere in a buffer to extract the soluble protein fraction.
-
Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
Resuspend the pellet in a strong chaotropic agent (e.g., guanidine HCl) to solubilize the insoluble Aβ plaques.
-
Quantify the levels of Aβ40 and Aβ42 in both the soluble and insoluble fractions using specific ELISA kits.
-
-
Histological Analysis (Immunohistochemistry or Thioflavin S Staining):
-
Fix the other brain hemisphere in paraformaldehyde and prepare cryosections.
-
For immunohistochemistry, stain the sections with antibodies specific for Aβ.
-
For plaque visualization, stain the sections with thioflavin S, a fluorescent dye that binds to β-sheet structures in amyloid plaques.
-
Image the stained sections using a microscope and quantify the Aβ plaque load (e.g., number of plaques per unit area or percentage area occupied by plaques) in specific brain regions like the cortex and hippocampus.
-
-
Data Analysis: Compare the Aβ levels and plaque load between the RS-67333-treated and vehicle-treated groups using appropriate statistical tests.
Clinical Trials
A thorough search of clinical trial registries and the scientific literature did not yield any information on clinical trials conducted with RS-67333 hydrochloride for any indication. Its development status remains preclinical.
Conclusion
RS-67333 hydrochloride is a well-characterized 5-HT4 receptor partial agonist with a promising pharmacodynamic profile for the potential treatment of Alzheimer's disease and other neurological disorders. Its ability to promote non-amyloidogenic APP processing and reduce Aβ pathology in preclinical models is a key finding. However, the lack of publicly available pharmacokinetic data is a significant gap in the comprehensive understanding of this compound. Further studies are warranted to elucidate its absorption, distribution, metabolism, and excretion properties, which are crucial for its potential translation into clinical development. The experimental protocols and workflows provided in this guide offer a foundation for researchers interested in further investigating the therapeutic potential of RS-67333 and similar 5-HT4 receptor agonists.
References
- 1. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
RS 67333 Hydrochloride: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RS 67333 hydrochloride, a potent and selective 5-HT4 receptor partial agonist, and its application in Alzheimer's disease (AD) research. This document synthesizes key findings, experimental data, and detailed protocols to support further investigation into the therapeutic potential of this compound.
Core Mechanism of Action
This compound exerts its effects primarily through the activation of the serotonin 4 (5-HT4) receptor. This G-protein coupled receptor is predominantly coupled to the Gs alpha subunit, initiating a signaling cascade that has shown promise in counteracting the pathological hallmarks of Alzheimer's disease. The primary mechanism involves the modulation of Amyloid Precursor Protein (APP) processing. Activation of the 5-HT4 receptor stimulates the non-amyloidogenic α-secretase pathway, leading to the production of the soluble and neurotrophic sAPPα fragment.[1][2][3] This preferential processing of APP competitively inhibits the amyloidogenic pathway, which is responsible for the generation of neurotoxic amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) that form the characteristic amyloid plaques in AD brains.[1][2][3]
Signaling Pathway
The activation of the 5-HT4 receptor by this compound initiates a downstream signaling cascade that ultimately promotes the activity of α-secretase.
References
The Role of RS 67333 Hydrochloride in Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor, which has garnered significant attention for its potential as a cognitive enhancer and a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides an in-depth overview of the pharmacological profile, mechanism of action, and preclinical evidence supporting the role of RS 67333 in cognitive enhancement. Detailed experimental protocols, quantitative data from key studies, and visualizations of critical signaling pathways are presented to offer a comprehensive resource for the scientific community.
Introduction
Cognitive impairment is a hallmark of several neurological and psychiatric conditions, with Alzheimer's disease being the most prevalent. The quest for effective therapeutic interventions has led to the exploration of various molecular targets. Among these, the serotonin 5-HT4 receptor has emerged as a promising candidate. This compound is a high-affinity partial agonist at this receptor, demonstrating potential not only for symptomatic relief of cognitive deficits but also for disease-modifying effects.[1] Its pro-cognitive properties are attributed to its ability to modulate cholinergic neurotransmission, enhance synaptic plasticity, and promote the non-amyloidogenic processing of the amyloid precursor protein (APP).[2]
Pharmacological Profile of this compound
RS 67333 is characterized by its high affinity and selectivity for the 5-HT4 receptor. It also exhibits notable affinity for sigma (σ) receptors, though to a lesser extent.[1][3] Its selectivity against other serotonin, dopamine, and muscarinic receptors underscores its targeted mechanism of action.
| Receptor/Binding Site | Affinity (pKi) | Species/Tissue | Reference |
| 5-HT4 Receptor | 8.7 | Guinea-pig striatum | [3] |
| Sigma 1 (σ1) | 8.9 | - | [3] |
| Sigma 2 (σ2) | 8.0 | - | [3] |
| 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C | Lower Affinities | - | [3] |
| Dopamine D1, D2 | Lower Affinities | - | [3] |
| Muscarinic M1-M3 | Lower Affinities | - | [3] |
Table 1: Receptor Binding Profile of this compound.
In functional assays, RS 67333 acts as a partial agonist at the 5-HT4 receptor, with a pEC50 of 8.4 and an intrinsic activity of 0.5 relative to serotonin in the rat esophagus relaxation assay.[3]
Mechanism of Action in Cognitive Enhancement
The pro-cognitive effects of RS 67333 are mediated through multiple interconnected pathways, primarily initiated by the activation of the 5-HT4 receptor.
5-HT4 Receptor-Mediated Signaling Cascade
The 5-HT4 receptor is a Gs-protein-coupled receptor.[4] Activation by RS 67333 initiates a canonical signaling cascade that leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), a key transcription factor involved in synaptic plasticity and memory formation.[5][6][7][8]
Caption: 5-HT4 Receptor Signaling Cascade.
Modulation of Amyloid Precursor Protein (APP) Processing
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides, which are generated through the amyloidogenic processing of APP by β- and γ-secretases. Activation of the 5-HT4 receptor by RS 67333 stimulates the α-secretase pathway, also known as the non-amyloidogenic pathway.[2] This leads to the cleavage of APP within the Aβ domain, producing the neuroprotective soluble APPα (sAPPα) fragment and precluding the formation of Aβ.[2][9]
Caption: Modulation of APP Processing by RS 67333.
Enhancement of Cholinergic Neurotransmission
Cholinergic deficits are strongly correlated with cognitive decline in Alzheimer's disease. Studies suggest that 5-HT4 receptor agonists can enhance the release of acetylcholine in key brain regions like the hippocampus and prefrontal cortex.[10][11][12] This effect is thought to contribute significantly to the pro-cognitive properties of compounds like RS 67333, and synergistic effects have been observed when co-administered with acetylcholinesterase inhibitors like donepezil and galantamine.[13][14]
Preclinical Evidence and Quantitative Data
Numerous preclinical studies have demonstrated the efficacy of RS 67333 in various models of cognitive impairment.
In Vitro and In Vivo Effects on sAPPα and Aβ
Studies using both cell cultures and animal models have confirmed the ability of RS 67333 to modulate APP processing.
| Model | Treatment | Outcome | Fold/Percent Change | Reference |
| COS-7 Cells | RS 67333 (increasing conc.) | sAPPα release | Dose-dependent increase | [2][15] |
| C57BL/6 Mice | 1 mg/kg RS 67333 (i.p.) | sAPPα in Hippocampus | +133% (2.33-fold) | [15] |
| C57BL/6 Mice | 1 mg/kg RS 67333 (i.p.) | sAPPα in Frontal Cortex | +73% (1.73-fold) | [15] |
| 5XFAD Mice | 1 mg/kg RS 67333 (i.p.) | sAPPα in CSF (peak at 90 min) | ~+91% | [15] |
| 5XFAD Mice | Chronic RS 67333 (Protocol 1) | Insoluble Aβ40 Reduction | -59 ± 11% | [2] |
| 5XFAD Mice | Chronic RS 67333 (Protocol 1) | Insoluble Aβ42 Reduction | -61 ± 8% | [2] |
| 5XFAD Mice | Chronic RS 67333 (Protocol 1) | Plaque Density (Hippocampus) | -48 ± 8% | [2][16] |
| 5XFAD Mice | Chronic RS 67333 (Protocol 1) | Plaque Density (Entorhinal Cortex) | -55 ± 4% | [2][16] |
Table 2: Quantitative Effects of RS 67333 on APP Metabolites.
Reversal of Cognitive Deficits in Animal Models
RS 67333 has been shown to reverse cognitive deficits in various behavioral paradigms.
| Animal Model | Cognitive Task | Treatment | Key Finding | Reference |
| 5XFAD Mice | Novel Object Recognition (NOR) | Chronic RS 67333 (1 mg/kg, twice a week for 2 months) | Completely prevented cognitive impairment observed in vehicle-treated 5XFAD mice. | [2][16] |
| Scopolamine-induced amnesia (Mice) | Y-Maze (Spontaneous Alternation) | 1 mg/kg RS 67333 (i.p.) | Prevented scopolamine-induced deficits in working memory. | [17] |
| Scopolamine-induced amnesia (Mice) | Y-Maze (Spontaneous Alternation) | 0.5 mg/kg RS 67333 + 1 mg/kg Galantamine (sub-efficacious doses) | Fully reversed the scopolamine-induced deficit, demonstrating synergy. | [13] |
| Healthy Mice | Object Recognition | 0.1 mg/kg RS 67333 + 0.3 mg/kg Donepezil (sub-efficacious doses) | Synergistically improved memory performance. | [14] |
| Sprague-Dawley Rats | Inhibitory Avoidance | 0.5 µ g/rat (intra-prelimbic cortex) | Enhanced consolidation of memory. | [4] |
Table 3: Efficacy of RS 67333 in Behavioral Models of Cognition.
Detailed Experimental Protocols
Chronic Administration in 5XFAD Mouse Model
This protocol is adapted from studies investigating the preventative effects of RS 67333 on amyloidogenesis and cognitive decline.[2]
Caption: Experimental Workflow for Chronic 5XFAD Study.
-
Animal Model : 5XFAD transgenic mice, which exhibit accelerated amyloid-β deposition, are used. Age-matched wild-type littermates serve as controls.
-
Treatment Allocation : At a presymptomatic age (e.g., 1-2 months), mice are randomly assigned to a vehicle control group or an RS 67333 treatment group.
-
Drug Administration : RS 67333 (e.g., 1 mg/kg) or vehicle is administered intraperitoneally (i.p.) on a chronic schedule (e.g., twice a week for 2-3 months).[2]
-
Behavioral Testing : Following the treatment period and a brief washout (to avoid acute drug effects), cognitive function is assessed using tests like the Novel Object Recognition (NOR) task.
-
Tissue Collection and Analysis : After behavioral testing, animals are euthanized. Brains are harvested, and specific regions (e.g., hippocampus, cortex) are dissected.
-
Biochemical Analysis : Brain homogenates are prepared to quantify levels of soluble and insoluble Aβ40 and Aβ42 via ELISA.[2]
-
Histological Analysis : Brain sections are stained to visualize and quantify amyloid plaque load and associated gliosis (astrogliosis and microgliosis).
Novel Object Recognition (NOR) Test
The NOR test assesses episodic-like memory in rodents.[2][16]
-
Habituation : Mice are individually placed in an empty open-field arena (e.g., 40x40 cm) for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
Training (Familiarization) Phase : On the test day, two identical objects are placed in the arena. Each mouse is allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Retention Interval : The mouse is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase : One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
Data Analysis : The time spent exploring the novel object versus the familiar object is measured. A discrimination index is calculated: [(Time with Novel - Time with Familiar) / (Total Exploration Time)]. A positive index indicates successful recognition memory.
Conclusion
This compound represents a promising multi-faceted therapeutic candidate for cognitive disorders. Its primary mechanism as a 5-HT4 partial agonist allows it to enhance cognitive function through several key pathways. It promotes the non-amyloidogenic processing of APP, leading to a reduction in neurotoxic Aβ peptides and an increase in neuroprotective sAPPα, highlighting its potential as a disease-modifying agent for Alzheimer's disease.[2] Concurrently, its ability to modulate cholinergic neurotransmission and activate CREB-dependent gene expression provides a strong basis for its observed symptomatic cognitive-enhancing effects in preclinical models. The synergistic potentiation of its effects when combined with existing Alzheimer's therapies further strengthens its clinical potential.[13][14] The comprehensive data presented in this guide underscore the importance of continued research and development of RS 67333 and other 5-HT4 receptor agonists for the treatment of cognitive impairment.
References
- 1. RS-67333 - Wikipedia [en.wikipedia.org]
- 2. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Restoring sAPPα functions as a potential treatment for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,4-Methylenedioxymethamphetamine enhances the release of acetylcholine in the prefrontal cortex and dorsal hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of the 5-HT6 receptor on acetylcholine release in the cortex: pharmacological characterization of 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a potent and selective 5-HT6 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Co-modulation of an allosteric modulator of nicotinic receptor-cholinesterase inhibitor (galantamine) and a 5-HT4 receptor agonist (RS-67333): effect on scopolamine-induced memory deficit in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic effect of acetylcholinesterase inhibition (donepezil) and 5-HT(4) receptor activation (RS67333) on object recognition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]
- 17. BIMU 1 and RS 67333, two 5-HT4 receptor agonists, modulate spontaneous alternation deficits induced by scopolamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating RS 67333 Hydrochloride for Depression and Anxiety Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RS 67333 hydrochloride, a potent and selective 5-HT4 receptor partial agonist, and its application in preclinical models of depression and anxiety.[1][2] This document outlines the compound's mechanism of action, summarizes key quantitative findings from behavioral and molecular studies, and provides detailed experimental protocols for its evaluation.
Introduction: The Therapeutic Potential of 5-HT4 Receptor Agonism
The serotonin (5-HT) system is a critical regulator of mood and anxiety, and it is the primary target for many current antidepressant and anxiolytic medications.[3][4] However, the delayed onset of action of selective serotonin reuptake inhibitors (SSRIs) presents a significant clinical challenge. Emerging research has identified the 5-HT4 receptor as a promising target for developing rapid-acting antidepressant and anxiolytic therapies.[5][6] this compound has been at the forefront of this research, demonstrating a faster onset of antidepressant- and anxiolytic-like effects in animal models compared to conventional treatments.[6][7]
Mechanism of Action: Signaling Pathways
RS 67333 acts as a partial agonist at the 5-HT4 receptor.[1] Activation of the 5-HT4 receptor, a Gs-protein-coupled receptor, initiates a cascade of intracellular signaling events. This primarily involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuroplasticity and neuronal survival, most notably Brain-Derived Neurotrophic Factor (BDNF).[8][9][10] Studies have shown that treatment with RS 67333 leads to increased CREB phosphorylation and subsequent upregulation of BDNF levels in the hippocampus, a brain region critically involved in mood regulation.[11][12][13] Furthermore, activation of 5-HT4 receptors can modulate the activity of other neurotransmitter systems, including an increase in serotonergic neuron firing in the dorsal raphe nucleus (DRN) through projections from the medial prefrontal cortex (mPFC).[14][15]
Figure 1: RS 67333 Signaling Pathway.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative effects of this compound in established rodent models of depression and anxiety.
Table 1: Effects of RS 67333 in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Change vs. Vehicle | Reference |
| Vehicle | - | 150 ± 10 | - | [16] |
| RS 67333 | 1.5 | 100 ± 8 | ↓ 33% | [16] |
| Fluoxetine | 10 | 115 ± 9 | ↓ 23% | [16] |
| RS 67333 + Fluoxetine | 1.5 + 10 | 80 ± 7 | ↓ 47% | [16] |
Data are presented as mean ± SEM. Immobility time was recorded over a 4-minute test session following a 15-minute pre-test 24 hours prior.[16]
Table 2: Effects of RS 67333 in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (%) | Change vs. Vehicle | Reference |
| Vehicle | - | 25 ± 3 | - | [14] |
| RS 67333 (systemic) | 1.5 | 45 ± 4 | ↑ 80% | [14] |
| RS 67333 (intra-mPFC) | 0.5 µ g/side | 48 ± 5 | ↑ 92% | [14] |
| Diazepam (intra-mPFC) | 1.5 µ g/side | 52 ± 6 | ↑ 108% | [14] |
Data are presented as mean ± SEM. The test duration was 5 minutes.[14]
Table 3: Effects of RS 67333 on Hippocampal Molecular Markers
| Treatment Group | Duration | pCREB/CREB Ratio | BDNF mRNA Levels | Reference |
| Vehicle | 3 days | 100 ± 12 | 100 ± 15 | [11][12] |
| RS 67333 (1.5 mg/kg/day) | 3 days | 150 ± 18 | 140 ± 20 | [11][12] |
| Citalopram (10 mg/kg/day) | 3 days | 110 ± 15 | Not significantly changed | [11] |
| RS 67333 + Citalopram | 3 days | 220 ± 25 | Not reported | [11] |
Data are presented as percentage of vehicle control (mean ± SEM).
Detailed Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the antidepressant and anxiolytic properties of this compound.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant efficacy.[17][18] The test is based on the principle that rodents will adopt an immobile posture after a period of active swimming in an inescapable cylinder of water, and that this immobility is reduced by antidepressant treatment.[17][19]
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[18]
Procedure:
-
Habituation (Day 1): Place each animal individually into the swim cylinder for a 15-minute pre-test session.[20] After the session, remove the animal, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer this compound (e.g., 1.5 mg/kg, i.p.) or vehicle 30 minutes before the test session.[16]
-
Test Session (Day 2): Place the animal back into the swim cylinder for a 5- or 6-minute session.[18][20] The behavior is typically recorded by a video camera for later analysis.
-
Data Analysis: Score the last 4 minutes of the test session for the total duration of immobility.[16] Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
Figure 2: Forced Swim Test Workflow.
Elevated Plus Maze (EPM)
The EPM is a widely used paradigm to assess anxiety-like behavior in rodents.[21][22][23] The test is based on the natural aversion of rodents to open and elevated spaces.[21] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).[22] The maze is elevated 50 cm above the floor.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[21]
-
Drug Administration: Administer this compound (e.g., 1.5 mg/kg, i.p.) or vehicle 30 minutes prior to testing.
-
Test Session: Place the animal on the central platform facing a closed arm.[21] Allow the animal to explore the maze for 5 minutes.[22][24] A video camera mounted above the maze records the session.
-
Data Analysis: Analyze the recording for the time spent in the open and closed arms, and the number of entries into each arm type. An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.
Figure 3: Elevated Plus Maze Workflow.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate learning and memory, which can be impaired in depression and anxiety. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[25][26]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys or metal blocks) that are different from each other in shape and color.
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.[25]
-
Familiarization/Training (Day 2): Place two identical objects in the arena.[25][27] Place the animal in the arena and allow it to explore for 5-10 minutes.[25]
-
Test Session (Day 2, after retention interval): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.[27][28] Place the animal back in the arena and record its exploratory behavior for 5 minutes.
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Figure 4: Novel Object Recognition Workflow.
Conclusion
This compound represents a promising pharmacological tool for investigating the therapeutic potential of 5-HT4 receptor agonism in depression and anxiety. Its rapid onset of action in preclinical models, coupled with its well-defined mechanism of action involving key neuroplasticity pathways, makes it a valuable compound for further research and drug development. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of RS 67333 and other novel compounds targeting the 5-HT4 receptor.
References
- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS-67333 - Wikipedia [en.wikipedia.org]
- 3. Putative mechanisms of action of antidepressant drugs in affective and anxiety disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Translating the promise of 5HT4 receptor agonists for the treatment of depression - ORKA (beta) [oxfordhealth.nhs.uk]
- 6. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Anxiolytic Effects of a 5-HT4 Receptor Agonist Are Mediated by a Neurogenesis-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased hippocampal BDNF immunoreactivity in subjects treated with antidepressant medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of CREB-mediated gene expression by salt inducible kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BDNF Overexpression in the Ventral Hippocampus Promotes Antidepressant- and Anxiolytic-Like Activity in Serotonin Transporter Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lasa.co.uk [lasa.co.uk]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 20. researchgate.net [researchgate.net]
- 21. Elevated plus maze protocol [protocols.io]
- 22. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 23. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. researchgate.net [researchgate.net]
The 5-HT4 Receptor Agonist RS 67333 Hydrochloride: A Deep Dive into its Neuroprotective Mechanisms
For Immediate Release
This technical guide provides an in-depth analysis of the neuroprotective effects of RS 67333 hydrochloride, a potent and selective partial agonist of the 5-HT4 receptor. The document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and neurodegenerative disease therapeutics. This guide will explore the core mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols.
Core Mechanism of Action: Shifting the Balance in Amyloid Precursor Protein Processing
The primary neuroprotective mechanism of this compound lies in its ability to modulate the processing of the amyloid precursor protein (APP). In neurodegenerative conditions such as Alzheimer's disease, APP is often cleaved by β- and γ-secretases, leading to the formation of amyloid-beta (Aβ) peptides. These peptides can aggregate into neurotoxic oligomers and plaques, a hallmark of Alzheimer's pathology[1].
RS 67333, by activating the 5-HT4 receptor, promotes the non-amyloidogenic pathway of APP processing[1][2]. This involves the cleavage of APP by α-secretase, which not only prevents the formation of Aβ but also leads to the secretion of a soluble and neuroprotective fragment known as soluble amyloid precursor protein alpha (sAPPα)[1][2][3]. sAPPα has been shown to exhibit numerous neuroprotective functions, including promoting synaptic plasticity, memory formation, and neurogenesis[3].
The activation of the 5-HT4 receptor by RS 67333 initiates a signaling cascade that enhances α-secretase activity, thereby increasing the production of sAPPα and reducing the levels of neurotoxic Aβ peptides[1][2]. This targeted modulation of APP processing positions RS 67333 as a promising therapeutic agent for Alzheimer's disease and other neurodegenerative disorders characterized by amyloid pathology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effect of Acute RS 67333 Administration on sAPPα Levels
| Animal Model | Brain Region/Fluid | Treatment | Dose (i.p.) | Time Point | % Increase in sAPPα (vs. Vehicle) | Reference |
| Wild-type C57BL/6 Mice | Hippocampus | RS 67333 | 1 mg/kg | 30 min | 133% | [2][4] |
| Wild-type C57BL/6 Mice | Frontal Cortex | RS 67333 | 1 mg/kg | 30 min | 73% | [2][4] |
| 5XFAD Transgenic Mice | Cerebrospinal Fluid | RS 67333 | 1 mg/kg | 90 min | 91.45% | [2][4] |
Table 2: Effect of Chronic RS 67333 Administration on Amyloid Pathology in 5XFAD Mice
| Treatment Protocol | Brain Region | Parameter Measured | % Reduction (vs. Vehicle) | Reference |
| Protocol 1 (1-4 months of age) | Frontal Cortex | Amyloid Plaque Density | 37% | [2] |
| Protocol 1 (1-4 months of age) | Hippocampus | Amyloid Plaque Density | 48% | [2] |
| Protocol 1 (1-4 months of age) | Entorhinal Cortex | Amyloid Plaque Density | 55% | [2] |
| Protocol 1 (1-4 months of age) | Insoluble Brain Fraction | Aβ40 Levels | 59% | [2] |
| Protocol 1 (1-4 months of age) | Insoluble Brain Fraction | Aβ42 Levels | 61% | [2] |
| Protocol 2 (2-4 months of age) | Insoluble Brain Fraction | Aβ42 Levels | Not specified, but significant reduction | [2][5] |
Table 3: Effect of RS 67333 on Extracellular Serotonin Levels in Rat Ventral Hippocampus
| Treatment | Administration | Effect on Extracellular 5-HT | Reference |
| Acute RS 67333 (1.5 mg/kg i.v.) | Alone | No significant effect | [6] |
| Acute Paroxetine (0.5 mg/kg i.v.) | Alone | 299% increase | [6] |
| RS 67333 + Paroxetine | Sequential | Further transient increase to 398% of baseline | [6] |
| Subchronic RS 67333 (1.5 mg/kg i.p. for 3 days) | Alone | 73% increase in basal 5-HT levels | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by RS 67333 and a typical experimental workflow for evaluating its effects.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating RS 67333.
Detailed Experimental Protocols
In Vitro sAPPα Release Assay
-
Cell Line: COS-7 cells transiently expressing 5-HT4 receptors and SEAP-APP (Secreted Alkaline Phosphatase-tagged APP).
-
Treatment: Cells are stimulated with increasing concentrations of RS 67333 or serotonin for 30 minutes.
-
Measurement: sAPPα release into the culture supernatant is quantified by measuring the activity of secreted alkaline phosphatase.
-
Data Analysis: Results are typically expressed as the mean ± SEM from experiments performed in triplicate[2][4].
In Vivo Acute Administration in Mice
-
Animal Model: Wild-type C57BL/6 mice or 5XFAD transgenic mice.
-
Drug Administration: A single intraperitoneal (i.p.) injection of RS 67333 (e.g., 1 mg/kg) or vehicle (0.9% w/v NaCl; 0.2% dimethyl sulfoxide in water) is administered. For antagonist studies, the specific 5-HT4 receptor antagonist RS 39604 (e.g., 1 mg/kg, i.p.) is injected 15 minutes before RS 67333[2].
-
Sample Collection: At specified time points (e.g., 30 minutes, 90 minutes), mice are anesthetized, and brain tissue (frontal cortex, hippocampus) and/or cerebrospinal fluid (CSF) are collected[2][4].
-
Analysis: sAPPα and Aβ levels in brain extracts and CSF are quantified using ELISA kits. Data are often normalized to total protein content[2][4].
In Vivo Chronic Administration in 5XFAD Mice
-
Animal Model: 5XFAD transgenic mice, which exhibit accelerated Aβ deposition.
-
Treatment Regimens:
-
Endpoint Analysis:
-
Biochemical: Levels of Aβ40 and Aβ42 in soluble and insoluble brain fractions are measured by ELISA[2].
-
Histological: Amyloid plaque load is quantified in different brain regions (e.g., frontal cortex, hippocampus, entorhinal cortex) using immunohistochemistry and image analysis[2]. Astrogliosis and microgliosis are also assessed[1][2].
-
Behavioral: Cognitive function is evaluated using tests such as the novel object recognition test[1][2].
-
Conclusion
This compound demonstrates significant neuroprotective potential, primarily through its agonistic activity at the 5-HT4 receptor, which promotes the non-amyloidogenic processing of APP. The resulting increase in sAPPα and concomitant reduction in Aβ levels have been consistently observed in preclinical models of Alzheimer's disease. The data presented in this guide underscore the therapeutic promise of targeting the 5-HT4 receptor and provide a solid foundation for further research and development in this area.
References
- 1. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoring sAPPα functions as a potential treatment for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
RS 67333 Hydrochloride: A Serotonergic Approach to Amyloid-Beta Plaque Reduction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) pathology is centrally characterized by the cerebral accumulation of amyloid-beta (Aβ) plaques, which are aggregates of misfolded proteins that disrupt neuronal function and contribute to cognitive decline.[1] A promising therapeutic strategy involves modulating the processing of the amyloid precursor protein (APP) to favor non-amyloidogenic pathways.[2] This guide details the mechanism, efficacy, and experimental validation of RS 67333 hydrochloride, a potent and specific serotonin 5-HT4 receptor partial agonist, in reducing Aβ plaque burden.[3][4] Through the activation of 5-HT4 receptors, RS 67333 stimulates α-secretase activity, leading to the production of the neuroprotective soluble APPα (sAPPα) fragment and consequently precluding the formation of Aβ peptides.[4] This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols for the assessment of RS 67333's therapeutic potential.
Mechanism of Action: The Non-Amyloidogenic Pathway
This compound's primary mechanism of action in the context of Alzheimer's disease is the stimulation of the non-amyloidogenic processing of APP.[2] This is achieved through the activation of the Gs-protein coupled 5-HT4 receptor.[5]
Signaling Pathway
Activation of the 5-HT4 receptor by RS 67333 initiates a downstream signaling cascade that enhances the enzymatic activity of α-secretase.[5][6] This enzyme cleaves APP within the Aβ domain, a critical step that prevents the generation of amyloidogenic Aβ peptides.[2] The key signaling pathway involves:
-
Receptor Activation: RS 67333 binds to and activates the 5-HT4 receptor.[4]
-
G-protein Activation: This leads to the activation of the associated Gαs protein.[6]
-
Adenylyl Cyclase and cAMP: The activated Gαs stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7]
-
PKA and ERK Activation: cAMP activates Protein Kinase A (PKA), which then initiates a cascade involving the activation of MEK and Extracellular signal-regulated kinase (ERK).[6]
-
α-Secretase Stimulation: Activated ERK is understood to phosphorylate and thereby enhance the activity of α-secretase, leading to increased sAPPα production.[6]
There is also evidence to suggest a G-protein-independent pathway involving the activation of the tyrosine kinase Src, which can also lead to ERK activation.[8]
Quantitative Data on Amyloid-Beta Reduction
Preclinical studies utilizing the 5XFAD mouse model of Alzheimer's disease have demonstrated the efficacy of chronic RS 67333 administration in reducing Aβ pathology. The following tables summarize the key quantitative findings from these studies.[4]
Table 1: Reduction in Amyloid Plaque Density in 5XFAD Mice[4]
| Brain Region | Treatment Protocol | Percent Reduction (mean ± SEM) |
| Frontal Cortex | Protocol 1 (3-month treatment) | 37 ± 10% |
| Hippocampus | Protocol 1 (3-month treatment) | 48 ± 8% |
| Entorhinal Cortex | Protocol 1 (3-month treatment) | 55 ± 4% |
Table 2: Reduction in Insoluble Aβ Levels in 5XFAD Mice Brains[4]
| Aβ Species | Treatment Protocol | Percent Reduction (mean ± SEM) |
| Aβ40 | Protocol 1 (3-month treatment) | 59 ± 11% |
| Aβ42 | Protocol 1 (3-month treatment) | 61 ± 8% |
Table 3: Increase in sAPPα Levels[4]
| Brain Region | Treatment | Fold Increase (relative to control) |
| Hippocampus | Acute RS 67333 | 2.33 |
| Frontal Cortex | Acute RS 67333 | 1.73 |
| Hippocampus (5XFAD mice) | Acute RS 67333 | 1.51 |
Experimental Protocols
The following protocols are based on methodologies employed in key studies investigating the effects of RS 67333 on amyloid-beta pathology.
Chronic Administration of RS 67333 in 5XFAD Mice[4]
-
Animal Model: 5XFAD transgenic mice, which exhibit accelerated Aβ deposition.
-
Compound Preparation: this compound is dissolved in a vehicle solution (e.g., saline).
-
Dosage and Administration: 1 mg/kg administered intraperitoneally (i.p.) twice a week.
-
Treatment Protocols:
-
Protocol 1: 3-month treatment, from 1 to 4 months of age.
-
Protocol 2: 2-month treatment, from 2 to 4 months of age.
-
Protocol 3: 1.5-month treatment, from 2.5 to 4 months of age.
-
-
Control Group: Administered vehicle solution following the same schedule.
-
Confirmation of Mechanism: A separate cohort of mice is pre-treated with a specific 5-HT4 receptor antagonist, RS 39604 (1 mg/kg, i.p.), 15 minutes before each RS 67333 injection to confirm the receptor-mediated effect.[4]
Brain Tissue Homogenization and Aβ Extraction[9][10]
This protocol allows for the separation of soluble and insoluble Aβ fractions.
-
Homogenization: Brain tissue is homogenized on ice in a tissue homogenization buffer (e.g., 2 mM Tris pH 7.4, 250 mM sucrose, 0.5 mM EDTA, 0.5 mM EGTA) containing a protease inhibitor cocktail.[9]
-
Soluble Fraction Extraction:
-
An equal volume of 0.4% diethylamine (DEA) in 100 mM NaCl is added to the homogenate.[9]
-
The mixture is ultracentrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C.[10]
-
The supernatant, containing the soluble Aβ fraction, is collected and neutralized with 1/10 volume of 0.5 M Tris-HCl, pH 6.8.[10]
-
-
Insoluble Fraction Extraction:
-
The pellet from the previous step is resuspended in cold formic acid (minimum 95%).[10]
-
The sample is sonicated on ice.[10]
-
The mixture is ultracentrifuged.
-
The supernatant, containing the insoluble Aβ fraction, is collected and neutralized with a formic acid neutralization buffer (e.g., 1 M Tris base, 0.5 M Na2HPO4, 0.05% NaN3).[9]
-
Quantification of Aβ and sAPPα by ELISA[1][11]
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for the quantitative determination of Aβ and sAPPα levels.
-
Plate Coating: 96-well plates are coated with a capture antibody specific for the target protein (e.g., anti-Aβ42 or anti-sAPPα) overnight at 4°C.[1]
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[1]
-
Sample Incubation: Brain lysate samples (soluble and insoluble fractions) and standard solutions of known concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody that recognizes a different epitope on the target protein is added.
-
Signal Development: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a TMB substrate. The reaction is stopped with an acid solution (e.g., 1 M H2SO4).[1]
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of the target protein in the samples is determined by comparison to the standard curve.[1]
Visualization of Amyloid Plaques with Thioflavin T Staining[3][12]
Thioflavin T is a fluorescent dye that binds to beta-sheet-rich structures, such as amyloid plaques.
-
Tissue Preparation: Brain sections (frozen or paraffin-embedded) are prepared and mounted on slides.
-
Staining: The sections are incubated with a 1% aqueous solution of Thioflavin T for a few minutes.[11]
-
Differentiation: The slides are briefly rinsed in 1% acetic acid to reduce background fluorescence.[11]
-
Washing and Mounting: The sections are washed with distilled water and mounted with a suitable mounting medium.
-
Visualization: The amyloid plaques are visualized as bright yellowish-green fluorescent structures under a fluorescence microscope.
Conclusion and Future Directions
This compound represents a compelling therapeutic candidate for Alzheimer's disease by targeting the fundamental pathology of amyloid-beta accumulation. Its mechanism of action, centered on the enhancement of the non-amyloidogenic APP processing pathway via 5-HT4 receptor agonism, is well-supported by preclinical data. The significant reductions in both soluble and insoluble Aβ species, as well as amyloid plaque load in the 5XFAD mouse model, underscore its potential as a disease-modifying agent.
Further research should focus on clinical trials to ascertain the safety and efficacy of RS 67333 in human subjects. Additionally, exploring the long-term effects of chronic 5-HT4 receptor activation and its impact on other aspects of AD pathology, such as tauopathy and neuroinflammation, will be crucial in fully elucidating its therapeutic utility. The detailed protocols provided herein offer a robust framework for the continued investigation of RS 67333 and other 5-HT4 receptor agonists in the pursuit of effective treatments for Alzheimer's disease.
References
- 1. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 2. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Chronic 5-HT4 receptor activation decreases Aβ production and deposition in hAPP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Sigma Receptor Activity of RS-67333 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-67333 hydrochloride is a well-characterized partial agonist of the 5-HT4 receptor, known for its potential in neuroscience research, particularly in the context of cognitive enhancement and neurodegenerative diseases.[1][2][3][4] While its primary pharmacological activity is at the 5-HT4 receptor, RS-67333 also exhibits high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[5] This dual receptor profile necessitates a thorough understanding of its interaction with sigma receptors for a complete pharmacological characterization and to anticipate its full spectrum of biological effects. This technical guide provides a comprehensive overview of the sigma receptor activity of RS-67333 hydrochloride, focusing on its binding affinity, the experimental protocols for such determinations, and the potential signaling pathways involved.
Data Presentation: Quantitative Analysis of Binding Affinity
The binding affinity of RS-67333 hydrochloride for sigma-1 and sigma-2 receptors has been quantified and is presented below. The data is derived from radioligand binding assays.
| Compound | Receptor | pKi | Reference |
| RS-67333 hydrochloride | Sigma-1 (σ1) | 8.9 | [5] |
| RS-67333 hydrochloride | Sigma-2 (σ2) | 8.0 | [5] |
Table 1: Sigma Receptor Binding Affinities of RS-67333 Hydrochloride. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.
Experimental Protocols: Radioligand Binding Assays
While the specific experimental details for the binding of RS-67333 hydrochloride to sigma receptors are not fully detailed in publicly available literature, a generalized protocol for competitive radioligand binding assays for sigma-1 and sigma-2 receptors is provided below. This methodology is standard in the field for determining the binding affinity of unlabelled compounds.
Sigma-1 Receptor Binding Assay (Generic Protocol)
Objective: To determine the binding affinity (Ki) of RS-67333 hydrochloride for the sigma-1 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.
-
Tissue Preparation: Guinea pig brain membrane homogenate, a rich source of sigma-1 receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM), a high-affinity sigma ligand.
-
Test Compound: RS-67333 hydrochloride at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation in fresh buffer. Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a series of test tubes, combine the membrane homogenate, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of RS-67333 hydrochloride.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, separating the bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of RS-67333 hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Binding Assay (Generic Protocol)
Objective: To determine the binding affinity (Ki) of RS-67333 hydrochloride for the sigma-2 receptor.
Materials:
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.
-
Masking Ligand: (+)-Pentazocine, to saturate sigma-1 receptors and prevent [³H]-DTG from binding to them.
-
Tissue Preparation: Rat liver membrane homogenate, which has a high density of sigma-2 receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: RS-67333 hydrochloride at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Similar to the protocol for sigma-1 receptors, prepare a membrane homogenate from rat liver.
-
Assay Setup: To each tube, add the membrane homogenate, a fixed concentration of [³H]-DTG, a saturating concentration of (+)-pentazocine to block sigma-1 sites, and varying concentrations of RS-67333 hydrochloride.
-
Incubation, Filtration, and Quantification: Follow the same procedures as described for the sigma-1 receptor binding assay.
-
Data Analysis: Calculate the IC50 and subsequently the Ki value for RS-67333 hydrochloride at the sigma-2 receptor using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways associated with sigma-1 and sigma-2 receptors. The precise downstream effects of RS-67333 hydrochloride's binding to these receptors have not been elucidated.
Caption: Generalized Sigma-1 Receptor Signaling Pathway.
Caption: Generalized Sigma-2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional Activity at Sigma Receptors
A critical aspect of characterizing a compound's activity at a receptor is to determine its functional effect, i.e., whether it acts as an agonist, antagonist, or inverse agonist. To date, there is a notable absence of published data on the functional activity of RS-67333 hydrochloride at either sigma-1 or sigma-2 receptors. The existing literature primarily focuses on its binding affinity. Therefore, it is currently unknown whether the high-affinity binding of RS-67333 to sigma receptors translates into a functional response.
Discussion and Future Directions
RS-67333 hydrochloride demonstrates high affinity for both sigma-1 and sigma-2 receptors, in addition to its well-established activity as a 5-HT4 receptor partial agonist. This polypharmacology suggests that the in vivo effects of RS-67333 may be a composite of its actions at all three receptor targets. The high pKi value of 8.9 for the sigma-1 receptor indicates that this interaction is likely to be pharmacologically relevant at concentrations where 5-HT4 receptor-mediated effects are observed.
The lack of functional data at sigma receptors represents a significant knowledge gap. Future research should prioritize functional assays to determine whether RS-67333 acts as an agonist or antagonist at sigma-1 and sigma-2 receptors. Such studies could involve measuring downstream signaling events, such as changes in intracellular calcium levels, modulation of ion channel activity, or alterations in the expression of sigma receptor-regulated genes.
For drug development professionals, the sigma receptor activity of RS-67333 hydrochloride should be a key consideration in its preclinical and clinical evaluation. Understanding the functional consequences of its interaction with sigma receptors will be crucial for interpreting its overall pharmacological profile, predicting potential side effects, and identifying its full therapeutic potential. The development of derivatives of RS-67333 with altered selectivity for 5-HT4 versus sigma receptors could also be a valuable strategy for dissecting the contribution of each receptor to its observed biological effects.
References
- 1. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]
- 3. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of RS 67333 Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67333 hydrochloride is a potent and selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2] Its ability to modulate serotonergic pathways makes it a compound of significant interest for research in areas such as neurodegenerative diseases, including Alzheimer's disease.[2] These application notes provide detailed protocols for in vitro assays to characterize the binding and functional activity of this compound at the 5-HT4 receptor.
Data Presentation
The following tables summarize the quantitative data for the in vitro activity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Radioligand | Tissue/Cell Source | Value |
| pKi | 5-HT4 | [3H]-GR 113808 | Guinea-pig striatum | 8.7 |
| pKi | Sigma 1 | - | - | 8.9 |
| pKi | Sigma 2 | - | - | 8.0 |
Table 2: Functional Potency and Efficacy of this compound
| Assay | Parameter | Tissue/System | Value |
| Esophagus Relaxation | pEC50 | Carbachol-precontracted rat esophagus | 8.4 |
| Esophagus Relaxation | Intrinsic Activity (vs. 5-HT) | Carbachol-precontracted rat esophagus | 0.5 |
Signaling Pathways and Experimental Workflow
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist such as this compound primarily initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn synthesizes cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[2] Evidence also suggests a G-protein independent pathway where the 5-HT4 receptor can activate the Src tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway.[5][6]
Caption: 5-HT4 Receptor Gs-Protein Coupled Signaling Pathway.
General Experimental Workflow for In Vitro GPCR Agonist Testing
The in vitro characterization of a GPCR agonist like this compound typically follows a standardized workflow. This begins with target identification and the selection of appropriate assay formats. The compound's binding affinity is first determined, followed by functional assays to assess its potency and efficacy.
Caption: General workflow for in vitro GPCR agonist characterization.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT4 receptor using the selective antagonist [3H]-GR 113808 as the radioligand.[1][7]
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-GR 113808
-
Receptor Source: Membranes from guinea-pig striatum or a cell line stably expressing the human 5-HT4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or another high-affinity 5-HT4 ligand.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [3H]-GR 113808 (at a final concentration close to its Kd, e.g., 0.2 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of RS 67333 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP in cells expressing the 5-HT4 receptor, thereby determining its potency (EC50) and efficacy.
Materials:
-
Test Compound: this compound
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA and 500 µM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
cAMP Assay Kit: A commercially available kit based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme Immunoassay (EIA).
-
96-well or 384-well white opaque plates
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells according to standard protocols.
-
The day before the assay, seed the cells into the assay plate at a density of 5,000-20,000 cells per well and incubate overnight.[8]
-
-
Assay Preparation:
-
On the day of the assay, aspirate the cell culture medium.
-
Wash the cells once with stimulation buffer (without IBMX).
-
Add 50 µL of stimulation buffer (containing IBMX) to each well and incubate for 30 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 50 µL of the compound dilutions to the respective wells. For the control (basal level), add 50 µL of stimulation buffer without the compound.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding lysis reagents and detection components directly to the wells.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data (e.g., fluorescence ratio for HTRF) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
The intrinsic activity can be calculated by comparing the Emax of RS 67333 to that of a full agonist like 5-HT.
-
References
- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: In Vivo Administration of RS 67333 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of RS 67333 hydrochloride, a potent and selective 5-HT4 receptor partial agonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of neurodegenerative diseases and cognitive disorders.
Compound Information
This compound is a partial agonist for the serotonin 4 (5-HT4) receptor. It exhibits high affinity for this receptor with a pKi of 8.7 in the guinea-pig striatum.[1][2] While highly selective for the 5-HT4 receptor, it also shows affinity for sigma 1 (pKi = 8.9) and sigma 2 (pKi = 8.0) binding sites.[1][2] Its agonistic activity at the 5-HT4 receptor has been shown to stimulate the non-amyloidogenic α-secretase pathway of amyloid precursor protein (APP) processing, leading to the production of the neuroprotective soluble APPα (sAPPα) fragment.[3][4] This mechanism of action makes RS 67333 a compound of significant interest for research in Alzheimer's disease and other neurodegenerative conditions.[1][3]
Quantitative Data Summary
The following tables summarize the reported in vivo administration parameters for this compound in various animal models.
Table 1: In Vivo Administration Parameters in Mice
| Animal Model | Dosage | Route of Administration | Frequency | Study Duration | Key Findings | Reference |
| 5XFAD Mice | 1 mg/kg | Intraperitoneal (i.p.) | Twice a week | 1 to 4 months | Reduced amyloidogenesis and behavioral deficits. | [3] |
| 5XFAD Mice | 1 mg/kg | Intraperitoneal (i.p.) | Twice a week | 2 months | Reduced amyloid pathology. | [3] |
| 5XFAD Mice | 1 mg/kg | Intraperitoneal (i.p.) | Twice a week | 1 month | Reduced amyloid pathology. | [3] |
| C57BL/6 Mice | 1 mg/kg | Intraperitoneal (i.p.) | Single injection | Acute | Increased sAPPα levels in hippocampus and frontal cortex. | [3][4] |
| Mice | 1.5 mg/kg | Intraperitoneal (i.p.) | Single injection | Acute | Produced fast anxiolytic effects. | [5] |
Table 2: In Vivo Administration Parameters in Rats
| Animal Model | Dosage | Route of Administration | Frequency | Study Duration | Key Findings | Reference |
| Sprague-Dawley Rats | 0.005 µ g/rat (intra-prelimbic cortex) | Microinfusion | Single injection | Acute | Modulated memory consolidation. | [6] |
| Sprague-Dawley Rats | 1.5 mg/kg | Intravenous (i.v.) | Single injection | Acute | No effect on extracellular 5-HT levels alone; augmented paroxetine-induced increase. | [7] |
| Sprague-Dawley Rats | 1.5 mg/kg | Intraperitoneal (i.p.) | Daily | 3 days (subchronic) | Increased basal hippocampal 5-HT levels. | [7] |
Signaling Pathway
This compound exerts its effects primarily through the activation of the 5-HT4 receptor, a Gs-protein-coupled receptor. The binding of RS 67333 to the 5-HT4 receptor initiates a signaling cascade that has significant implications for neuronal function and pathology, particularly in Alzheimer's disease.
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or vehicle solution as determined by preliminary studies
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals to be treated.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline to achieve the desired final concentration. The volume should be suitable for the intended route of administration (e.g., 10 ml/kg for intraperitoneal injection in mice).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be confirmed.
-
(Optional) Check the pH of the solution and adjust if necessary to a physiologically compatible range.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution appropriately. For short-term storage, 4°C is typically suitable. For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.
In Vivo Administration in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD)
This protocol is based on studies investigating the effects of RS 67333 on amyloid pathology.[3][4]
Animal Model: 5XFAD transgenic mice and wild-type littermates.
Experimental Groups:
-
Vehicle control group (receiving sterile saline)
-
RS 67333 treatment group (receiving 1 mg/kg RS 67333)
Administration Protocol:
-
Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
At the designated age (e.g., 1 to 4 months of age), begin the treatment regimen.[3]
-
Administer either vehicle or this compound (1 mg/kg) via intraperitoneal (i.p.) injection.[3]
-
Repeat the injections twice a week for the duration of the study (e.g., 1, 2, or 3 months).[3]
-
Monitor the animals regularly for any adverse effects.
-
At the end of the treatment period, proceed with behavioral testing (e.g., novel object recognition) followed by euthanasia and tissue collection (brain, cerebrospinal fluid) for biochemical and histological analysis (e.g., Aβ levels, plaque load, gliosis).[3][4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS 67333 Hydrochloride Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of RS 67333 hydrochloride for in vivo studies in mice and rats. The protocols are based on established research and are intended to ensure safe and effective experimental outcomes.
Mechanism of Action
This compound is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor.[1][2] It exhibits high affinity for the 5-HT4 receptor and lower affinity for other serotonin receptor subtypes, as well as dopamine and muscarinic receptors.[1][2] The activation of 5-HT4 receptors is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade has been shown to modulate the expression of neuroplasticity-related proteins such as Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB).[4][5] Notably, in the context of Alzheimer's disease models, activation of 5-HT4 receptors by RS 67333 promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα fragment (sAPPα).[6]
Quantitative Data Summary
The following tables summarize the recommended dosages of this compound for mice and rats based on published studies.
Table 1: Recommended Dosage of this compound for Mice
| Indication | Strain | Dosage | Administration Route | Frequency | Duration | Reference |
| Alzheimer's Disease Model | 5XFAD | 1 mg/kg | Intraperitoneal (i.p.) | Twice a week | 1 to 4 months | [6][7][8] |
| Alzheimer's Disease Model | 5XFAD | 0.5 mg/kg (in combination with Galantamine) | Not Specified | Not Specified | Not Specified | [9] |
| Anxiety/Depression Model | C57BL/6 | 1.5 mg/kg/day | Not Specified | Daily | Chronic | [10] |
Table 2: Recommended Dosage of this compound for Rats
| Indication | Strain | Dosage | Administration Route | Frequency | Duration | Reference |
| Cognitive Enhancement | Sprague-Dawley | 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Acute | [11] |
| Antidepressant Effects | Sprague-Dawley | 1.5 mg/kg | Intraperitoneal (i.p.) or Intravenous (i.v.) | Daily or single dose | 3 days (subchronic) or acute | [12] |
| Aversive Memory Consolidation | Sprague-Dawley | 0.5 µ g/rat (intra-prelimbic cortex) | Microinjection | Single dose | Acute | [3] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in Mice for Alzheimer's Disease Models
Objective: To chronically administer RS 67333 to investigate its effects on amyloid pathology and cognitive deficits in a mouse model of Alzheimer's disease.
Materials:
-
This compound
-
Vehicle solution: 0.9% w/v NaCl with 0.2% Dimethyl sulfoxide (DMSO)
-
Sterile syringes and needles (e.g., 27-gauge)
-
5XFAD transgenic mice or other appropriate Alzheimer's model
-
Wild-type littermates as controls
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of RS 67333 Solution:
-
On the day of injection, weigh the required amount of this compound.
-
Prepare the vehicle solution (0.9% NaCl, 0.2% DMSO).
-
Dissolve the this compound in the vehicle solution to achieve a final concentration that allows for the administration of 1 mg/kg in a reasonable injection volume (e.g., 10 ml/kg body weight).
-
Vortex the solution until the compound is fully dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse.
-
Administer the prepared RS 67333 solution or vehicle solution intraperitoneally (i.p.) at a dose of 1 mg/kg.
-
The injection should be given twice a week.
-
-
Treatment Duration:
-
Post-Treatment Analysis:
Protocol 2: Acute Intraperitoneal Administration of this compound in Rats for Cognitive Enhancement Studies
Objective: To assess the acute effects of RS 67333 on learning and memory in rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles
-
Sprague-Dawley rats
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of RS 67333 Solution:
-
Prepare a solution of this compound in sterile saline to achieve a final concentration for a 1 mg/kg dose.
-
Ensure the compound is completely dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each rat to calculate the injection volume.
-
Administer a single intraperitoneal (i.p.) injection of RS 67333 at a dose of 1 mg/kg.[11]
-
-
Behavioral Testing:
-
Conduct cognitive tasks, such as the Morris water maze, at a specified time point after the injection to evaluate the effects on spatial learning and memory.[11]
-
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for RS 67333 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic treatments with a 5-HT4 receptor agonist decrease amyloid pathology in the entorhinal cortex and learning and memory deficits in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-modulation of an allosteric modulator of nicotinic receptor-cholinesterase inhibitor (galantamine) and a 5-HT4 receptor agonist (RS-67333): effect on scopolamine-induced memory deficit in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic 5-HT4 receptor agonist treatment restores learning and memory deficits in a neuroendocrine mouse model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RS 67333 and D-cycloserine accelerate learning acquisition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS 67333 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 4 receptor (5-HT4R).[1][2] Its ability to modulate serotonergic pathways has made it a valuable tool in neuroscience research, particularly in studies related to neurodegenerative diseases like Alzheimer's, cognitive enhancement, and mood disorders.[1][3][4] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
This compound acts as a partial agonist at the 5-HT4 receptor, meaning it binds to and activates the receptor, but with a lower intrinsic activity compared to the endogenous agonist, serotonin (5-HT).[3][5] This property makes it a useful tool for studying the nuanced physiological roles of the 5-HT4 receptor. It exhibits high affinity for the 5-HT4 receptor, with reported pKi values of approximately 8.7 in guinea-pig striatum.[1][5] While highly selective, it has shown some affinity for sigma 1 (pKi = 8.9) and sigma 2 (pKi = 8.0) binding sites.[1][5]
Data Presentation
Receptor Binding Affinity and Potency
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Species/Tissue | Reference |
| pKi (5-HT4 Receptor) | 8.7 | Guinea-pig striatum | [1][5] |
| pEC50 (5-HT4 Receptor) | 8.4 | Rat oesophagus (relaxation) | [1][5] |
| Intrinsic Activity (vs. 5-HT) | 0.5 | Rat oesophagus (relaxation) | [1][5] |
| pKi (Sigma 1) | 8.9 | - | [1][5] |
| pKi (Sigma 2) | 8.0 | - | [1][5] |
Cellular Effects and Recommended Concentrations
This table provides an overview of the observed cellular effects of RS 67333 and suggested concentration ranges for in vitro experiments.
| Cell Line | Observed Effect | Effective Concentration Range | Reference |
| COS-7 (expressing 5-HT4R and SEAP-APP) | Increased sAPPα release | 10 nM - 10 µM | [6] |
| CHO Cells | Cellular effects related to 5-HT4R activation | Not specified | [7] |
| Primary Neurons | Neuroprotective effects, increased survival | Not specified | [4] |
Signaling Pathway
Activation of the 5-HT4 receptor by this compound typically leads to the stimulation of the Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). In the context of Alzheimer's disease research, a key consequence of 5-HT4 receptor activation is the stimulation of the non-amyloidogenic α-secretase pathway, leading to increased production of the soluble amyloid precursor protein alpha (sAPPα), which is neuroprotective and precludes the formation of amyloid-β (Aβ) peptides.[8][9]
Caption: 5-HT4 receptor signaling pathway activated by RS 67333.
Experimental Protocols
General Guidelines for Preparing this compound Stock Solutions
-
Solubility : this compound is soluble in DMSO (up to 50 mg/mL) and water.[10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Stock Solution Preparation :
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage : Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3]
-
Working Solution Preparation :
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol 1: Determination of EC50 for sAPPα Release in a Transfected Cell Line
This protocol is adapted from studies demonstrating the effect of 5-HT4 receptor agonists on sAPPα release.[6]
Cell Line: COS-7 cells transiently co-transfected with plasmids encoding the human 5-HT4 receptor and a secreted alkaline phosphatase (SEAP)-tagged amyloid precursor protein (APP).
Materials:
-
Transfected COS-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Serotonin (as a positive control)
-
96-well cell culture plates
-
SEAP detection kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the transfected COS-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare dilutions of serotonin as a positive control. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of RS 67333 or serotonin.
-
Incubation: Incubate the plate for a specified period (e.g., 30 minutes to 24 hours). The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
sAPPα Quantification: Measure the amount of sAPPα in the supernatant by quantifying the SEAP activity using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the SEAP activity (representing sAPPα release) against the logarithm of the RS 67333 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.
-
Protocol 2: Measurement of Intracellular cAMP Accumulation
This protocol outlines a general method for measuring the increase in intracellular cAMP following 5-HT4 receptor activation.
Cell Line: A cell line endogenously or recombinantly expressing the 5-HT4 receptor (e.g., CHO-K1 cells stably expressing the human 5-HT4 receptor).
Materials:
-
5-HT4R-expressing cells
-
Complete culture medium
-
This compound stock solution
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Wash the cells with serum-free medium and then pre-incubate them with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.
-
Compound Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., forskolin).
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the RS 67333 concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: General experimental workflow for using RS 67333.
Conclusion
This compound is a valuable pharmacological tool for investigating the function of the 5-HT4 receptor in vitro. Its high potency and selectivity make it suitable for a range of cell-based assays. By following the protocols outlined in this document, researchers can effectively utilize this compound to explore its effects on cellular signaling, protein processing, and other physiological responses mediated by the 5-HT4 receptor. Careful experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. RS-67333 - Wikipedia [en.wikipedia.org]
- 5. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Dissolution of RS 67333 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67333 hydrochloride is a potent and selective partial agonist of the 5-HT4 receptor, with a pKi of 8.7.[1][2][3][4] It is a valuable tool for investigating the physiological and pathological roles of the 5-HT4 receptor, which is implicated in learning, memory, and various neuropsychiatric and gastrointestinal disorders.[2] Proper dissolution of this compound is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock and working solutions for both in vitro and in vivo applications.
Physicochemical Properties
-
Appearance: White to beige powder[6]
-
Storage: Store the solid compound at room temperature, desiccated.[6]
Solubility Data
The solubility of this compound varies depending on the solvent. It is crucial to select the appropriate solvent for your specific experimental needs. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration | Notes |
| For In Vitro Experiments | ||
| Water | 25 mM | Gentle warming may be required.[5] |
| DMSO (Dimethyl Sulfoxide) | 50 mg/mL (~128.42 mM) | Ultrasonic treatment may be necessary to achieve complete dissolution.[1] |
| For In Vivo Experiments | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (~6.42 mM) | A clear solution can be achieved.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (~6.42 mM) | A clear solution can be achieved.[1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (~6.42 mM) | A clear solution can be achieved.[1] |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile syringe filter (0.22 µm)
-
Sterile, single-use aliquots (e.g., microcentrifuge tubes)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.89 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile water to the conical tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Warming (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes with intermittent vortexing until a clear solution is obtained.[5]
-
Sterilization: To ensure the sterility of the stock solution for cell culture applications, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Preparation of a Dosing Solution for In Vivo Experiments
This protocol describes the preparation of a dosing solution using a common vehicle for animal studies.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the powder and vortex until the compound is completely dissolved.
-
Addition of PEG300: Add 40% of the final desired volume of PEG300 and vortex thoroughly.
-
Addition of Tween-80: Add 5% of the final desired volume of Tween-80 and vortex until the solution is homogeneous.
-
Final Dilution with Saline: Add the remaining 45% of the final desired volume with sterile saline and vortex thoroughly to ensure a uniform solution.
-
Use: It is recommended to prepare this dosing solution fresh on the day of the experiment.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified 5-HT4 receptor signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Peripheral 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS 67333 Hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor, demonstrating high affinity with a pKi of 8.7 in guinea-pig striatum.[1][2] While it exhibits high selectivity for the 5-HT4 receptor, it also shows some affinity for sigma 1 (pKi = 8.9) and sigma 2 (pKi = 8.0) binding sites.[1][2] Its agonistic activity at 5-HT4 receptors, which are positively coupled to adenylyl cyclase, initiates a cascade of intracellular signaling events.[3] This compound has garnered significant interest in neuroscience research for its potential therapeutic applications in cognitive disorders, anxiety, and depression.[1][4][5][6] These application notes provide a comprehensive overview of the use of this compound in behavioral studies, including detailed protocols and data presentation.
Mechanism of Action and Signaling Pathway
RS 67333 acts as a partial agonist at the 5-HT4 receptor, a Gs-protein-coupled receptor.[3] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the expression of genes involved in neuroplasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[4][7] This pathway is believed to underlie the pro-cognitive and antidepressant-like effects of RS 67333.[4][7] Furthermore, 5-HT4 receptor activation can stimulate the α-cleavage of the amyloid precursor protein (APP), leading to the production of the neuroprotective sAPPα fragment, which is relevant for Alzheimer's disease research.[8][9][10]
Data Presentation: Summary of Dosing and Effects
The following tables summarize the quantitative data from various behavioral studies involving this compound administration.
Table 1: Effects on Learning and Memory
| Animal Model | Behavioral Assay | Dosing Regimen (Route) | Key Findings | Reference(s) |
| Adult Male Sprague-Dawley Rats | Inhibitory Avoidance (IA) | 0.5 µ g/rat (intra-prelimbic cortex) | Enhanced memory consolidation. | [3] |
| Adult Male Rats | Place Recognition Task | 200–500 ng/0.5 μL (intra-nucleus basalis magnocellularis) | Enhanced acquisition of place recognition memory. | [11][12] |
| Adult Male Rats | Place Recognition Task | 40–200 ng/0.5 μL (intra-nucleus basalis magnocellularis) | Enhanced consolidation of place recognition memory. | [11][12] |
| 5XFAD Mice (Alzheimer's Model) | Novel Object Recognition (NOR) | 1 mg/kg, twice a week for 2 months (i.p.) | Reversed object recognition memory deficits. | [8] |
| Scopolamine-induced Amnesic Mice | Y-maze (Spontaneous Alternation) | 0.5 mg/kg (route not specified) in combination with galantamine | Fully reversed scopolamine-induced deficits in spontaneous alternation. | [13] |
Table 2: Effects on Anxiety-Like Behavior
| Animal Model | Behavioral Assay | Dosing Regimen (Route) | Key Findings | Reference(s) |
| Mice (Corticosterone Model) | Open Field (OF), Elevated Plus Maze (EPM) | 1.5 mg/kg/day for 7 days (route not specified) | Anxiolytic-like activity observed. | [14] |
| Male Sprague-Dawley Rats | Elevated Zero-Maze (EZM) | 0.01, 0.1, and 0.5 mg/kg (route not specified) | Produced an anxiolytic-like effect. | [15] |
| Mice | Not specified | 1.5 mg/kg (i.p.) or 0.5 µ g/side (intra-medial prefrontal cortex) | Produced fast anxiolytic effects. | [16] |
Table 3: Effects on Depression-Like Behavior
| Animal Model | Behavioral Assay | Dosing Regimen (Route) | Key Findings | Reference(s) |
| Rats | Forced Swim Test (FST) | 1.5 mg/kg/day for 3 days (route not specified) | Reduced immobility time. | [7] |
| Rats (Chronic Corticosterone Model) | Sucrose Consumption Test | 1.5 mg/kg/day for 3 days (route not specified) | Partial reversal of anhedonic-like state. | [7] |
| Rats (Chronic Corticosterone Model) | Sucrose Consumption Test | 1.5 mg/kg/day for 7 days (route not specified) | Complete reversal of anhedonic-like state. | [4][7] |
| Rats | Novelty Suppressed Feeding (NSF) Test | 1.5 mg/kg/day for 7 days (route not specified) | Positive behavioral response (antidepressant-like). | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the administration of this compound.
Protocol 1: Assessment of Memory Enhancement in the Novel Object Recognition (NOR) Test
This protocol is adapted from studies in the 5XFAD mouse model of Alzheimer's disease.[8]
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
5XFAD mice and wild-type littermates
-
Testing arena (e.g., 40x40x40 cm, dimly lit)
-
Identical objects (e.g., small glass bottles, plastic toys)
-
Novel object (different shape and texture from the familiar objects)
-
Video recording and analysis software
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse, prepare a solution for a 0.1 mL injection volume).
-
Chronic Administration: Administer RS 67333 (1 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice a week for a duration of 2 months.
-
Habituation: Three days after the final drug administration, habituate the mice to the empty testing arena for 10 minutes per day for two consecutive days.
-
Training Session: On the third day, place two identical objects in the arena. Allow the mouse to explore the objects for 10 minutes.
-
Test Session: One hour after the training session, return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 10 minutes.
-
Data Analysis: Record the time spent exploring each object during the test session. Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). An index significantly above zero indicates successful recognition memory.
Protocol 2: Evaluation of Antidepressant-Like Effects in the Forced Swim Test (FST)
This protocol is based on studies investigating the rapid antidepressant-like effects of RS 67333.[7]
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Adult male rats (e.g., Sprague-Dawley)
-
Glass cylinder (45 cm tall, 20 cm diameter) filled with water (25°C) to a depth of 30 cm
-
Video recording equipment
Procedure:
-
Drug Administration: Administer RS 67333 (1.5 mg/kg/day) or vehicle via i.p. injection for 3 to 7 consecutive days.
-
Pre-Test Session: On the day before the test session, place each rat in the swim cylinder for a 15-minute pre-swim. This is to induce a state of helplessness. Dry the rats thoroughly before returning them to their home cages.
-
Test Session: On the test day, 60 minutes after the final drug injection, place the rats back into the swim cylinder for a 5-minute test session.
-
Data Analysis: Record the entire 5-minute session. Score the duration of immobility (floating without struggling, making only small movements to keep the head above water). A significant decrease in immobility time in the RS 67333-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 3: Intracerebral Microinjection for aversive memory consolidation
This protocol is adapted from a study investigating the role of 5-HT4 receptors in the prelimbic cortex on memory.[3]
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Guide cannulae and dummy cannulae
-
Microinjection pumps and syringes
-
Inhibitory avoidance apparatus
Procedure:
-
Surgical Implantation: Anesthetize the rats and place them in a stereotaxic frame. Implant bilateral guide cannulae aimed at the prelimbic cortex. Secure the cannulae with dental cement and place dummy cannulae to maintain patency.
-
Recovery: Allow the animals to recover for at least one week.
-
Inhibitory Avoidance Training: On the training day, place the rat in the light compartment of the inhibitory avoidance apparatus. When the rat enters the dark compartment, deliver a mild foot shock.
-
Microinjection: Immediately after training, remove the dummy cannulae and insert the injection cannulae. Infuse RS 67333 (e.g., 0.5 µg in 0.6 µL) or vehicle bilaterally into the prelimbic cortex over a period of 2 minutes.
-
Retention Test: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment. A longer latency in the RS 67333-treated group indicates enhanced memory consolidation.
-
Histological Verification: After the experiment, perfuse the animals and perform histological analysis to verify the placement of the cannulae.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT4 receptor in various behavioral paradigms. The protocols and data presented here provide a foundation for researchers to design and conduct their own studies. It is crucial to carefully consider the animal model, behavioral assay, and dosing regimen to appropriately address specific research questions. The rapid onset of action observed in some studies makes RS 67333 a particularly interesting compound for exploring novel therapeutic strategies for cognitive and mood disorders.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RS-67333 - Wikipedia [en.wikipedia.org]
- 7. Modulation of neuroplasticity pathways and antidepressant-like behavioural responses following the short-term (3 and 7 days) administration of the 5-HT₄ receptor agonist RS67333 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]
- 10. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acquisition, Retention, and Recall of Memory After Injection of RS67333, a 5-HT4 Receptor Agonist, Into the Nucleus Basalis Magnocellularis of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquisition, retention, and recall of memory after injection of RS67333, a 5-HT(4) receptor agonist, into the nucleus basalis magnocellularis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Co-modulation of an allosteric modulator of nicotinic receptor-cholinesterase inhibitor (galantamine) and a 5-HT4 receptor agonist (RS-67333): effect on scopolamine-induced memory deficit in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Anxiolytic Effects of a 5-HT4 Receptor Agonist Are Mediated by a Neurogenesis-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of RS 67333 Hydrochloride in Neurogenesis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67333 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Emerging research has highlighted its significant role in promoting neurogenesis, the process of generating new neurons. This has positioned RS 67333 as a promising compound for investigating novel therapeutic strategies for a range of neurological and psychiatric disorders characterized by impaired neurogenesis, such as depression, anxiety, and cognitive decline.
These application notes provide a comprehensive overview of the use of this compound in neurogenesis research, detailing its mechanism of action and providing established protocols for both in vivo and in vitro studies.
Mechanism of Action in Neurogenesis
This compound exerts its pro-neurogenic effects primarily through the activation of the 5-HT4 receptor. This receptor is a Gs-protein-coupled receptor, and its activation initiates a downstream signaling cascade that plays a crucial role in neuronal proliferation, differentiation, and maturation. The key signaling pathways involved include:
-
Cyclic AMP (cAMP) Pathway: Activation of the 5-HT4 receptor leads to an increase in intracellular cAMP levels.
-
cAMP Response Element-Binding Protein (CREB): Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates CREB. Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in neuronal survival and plasticity.
-
Brain-Derived Neurotrophic Factor (BDNF): One of the key target genes of pCREB is BDNF, a neurotrophin that is essential for the survival, differentiation, and maturation of new neurons.
-
β-catenin Pathway: Evidence also suggests the involvement of the β-catenin signaling pathway, which is critical for the differentiation of neural stem cells into mature neurons.
Chronic treatment with RS 67333 has been shown to stimulate adult hippocampal neurogenesis, specifically by facilitating the maturation of newborn neurons.[1][2][3] Notably, the pro-neurogenic and behavioral effects of RS 67333 often manifest more rapidly than those of traditional selective serotonin reuptake inhibitors (SSRIs).[1][2]
Data Presentation: In Vivo Studies
The following table summarizes quantitative data from in vivo studies investigating the effects of this compound on neurogenesis and related markers.
| Parameter | Species | Dosage | Treatment Duration | Key Findings | Reference |
| Hippocampal Cell Proliferation | Rat | 1.5 mg/kg/day | 3 days | Upregulated hippocampal cell proliferation. | [4] |
| Hippocampal Cell Proliferation | Rat | 1.5 mg/kg/day | 7 days | Higher increase in the rate of hippocampal cell proliferation compared to 3-day treatment. | [4] |
| pCREB/CREB Ratio | Rat | 1.5 mg/kg/day | 3 days | Increased pCREB/CREB ratio in the hippocampus. | [4] |
| BDNF Expression | Rat | 1.5 mg/kg/day | 7 days | Marked increase in the expression of BDNF. | [4] |
| β-catenin Expression | Rat | 1.5 mg/kg/day | 3 days | Upregulated β-catenin expression. | [4] |
| Anxiolytic-like Effects | Mouse | 1.5 mg/kg/day | 7 days | Anxiolytic effects were present and did not require hippocampal neurogenesis. | [1][2] |
| Antidepressant-like Activity | Mouse | 1.5 mg/kg/day | 28 days | Induced antidepressant-like activity and stimulated adult hippocampal neurogenesis. | [1][2][3] |
Experimental Protocols
In Vivo Protocol: Assessment of Adult Hippocampal Neurogenesis in Rodents
This protocol is based on methodologies described in studies investigating the effects of RS 67333 on adult neurogenesis in mouse and rat models.[1][2][3][4][5]
1. Animal Model and Drug Administration:
-
Species: Adult male C57BL/6N mice or Sprague-Dawley rats.
-
Housing: House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Drug Formulation: Dissolve this compound in sterile saline.
-
Administration: Administer RS 67333 (e.g., 1.5 mg/kg/day) or vehicle (saline) via subcutaneous osmotic minipumps for continuous delivery over the desired treatment period (e.g., 3, 7, or 28 days).
2. Proliferation and Survival Analysis using BrdU Labeling:
-
BrdU Injections: To label dividing cells, administer intraperitoneal injections of 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg, typically four times with a 2-hour interval between injections.
-
Tissue Collection: For proliferation studies, sacrifice the animals 24 hours after the last BrdU injection. For survival studies, sacrifice the animals at the end of the treatment period (e.g., 28 days).
-
Perfusion and Fixation: Anesthetize the animals and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Section the brains coronally at 40 µm using a freezing microtome.
3. Immunohistochemistry:
-
Antigen Retrieval: For BrdU staining, pre-treat the sections with 2N HCl at 37°C for 30 minutes to denature the DNA, followed by neutralization in 0.1 M borate buffer.
-
Blocking: Block non-specific binding with a solution containing normal goat serum and Triton X-100 in PBS.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against:
-
BrdU (to label newborn cells)
-
Neuronal markers (e.g., NeuN for mature neurons, Doublecortin (DCX) for immature neurons)
-
Glial markers (e.g., GFAP for astrocytes)
-
-
Secondary Antibody Incubation: Incubate sections with appropriate fluorescently-labeled secondary antibodies.
-
Imaging and Quantification: Acquire images using a confocal microscope and quantify the number of BrdU-positive cells and co-labeled cells in the dentate gyrus of the hippocampus using stereological methods.
4. Western Blot Analysis for Signaling Molecules:
-
Tissue Homogenization: Dissect the hippocampus and homogenize in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pCREB, CREB, BDNF, β-catenin, and a loading control (e.g., β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
In Vitro Protocol: Neurosphere Assay for Neural Stem Cell Proliferation and Differentiation
This protocol is a general methodology for neurosphere assays, adapted for the investigation of this compound. The suggested concentrations are based on those used for other 5-HT4 agonists in in-vitro neuronal cultures. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
1. Isolation and Culture of Neural Stem Cells (NSCs):
-
Source: Isolate NSCs from the subventricular zone (SVZ) or the dentate gyrus of the hippocampus of embryonic or adult rodents.
-
Dissociation: Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Neurosphere Formation Medium: Culture the cells in a serum-free medium such as DMEM/F12 supplemented with B27, N2, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Culture Conditions: Plate the cells in non-adherent culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2. Neurospheres will form within 5-7 days.
2. Treatment with this compound:
-
Stock Solution: Prepare a stock solution of this compound in sterile water or DMSO.
-
Treatment for Proliferation: After neurosphere formation, passage the spheres by dissociating them into single cells and re-plate in fresh neurosphere formation medium containing various concentrations of RS 67333 (e.g., 100 nM, 1 µM, 10 µM) or vehicle.
-
Proliferation Assessment: After 5-7 days, count the number and measure the diameter of the newly formed neurospheres. Alternatively, dissociate the spheres and perform a cell viability assay (e.g., MTT or CellTiter-Glo).
3. Differentiation Assay:
-
Plating for Differentiation: Collect primary or secondary neurospheres and plate them on an adhesive substrate (e.g., poly-L-ornithine and laminin-coated coverslips) in a differentiation medium (neurosphere medium without EGF and bFGF, and with 1% fetal bovine serum).
-
Treatment for Differentiation: Add various concentrations of RS 67333 (e.g., 100 nM, 1 µM, 10 µM) or vehicle to the differentiation medium.
-
Differentiation Period: Culture the cells for 7-14 days, changing the medium every 3-4 days.
4. Immunocytochemistry for Neuronal Markers:
-
Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding and incubate with primary antibodies against neuronal markers such as β-III-tubulin (Tuj1) for immature neurons, MAP2 for mature neurons, and GFAP for astrocytes.
-
Imaging and Quantification: Incubate with fluorescently-labeled secondary antibodies and DAPI for nuclear staining. Acquire images using a fluorescence microscope and quantify the percentage of cells expressing each marker.
Visualizations
Caption: Signaling pathway of this compound in promoting neurogenesis.
References
- 1. Neurosphere formation is an independent predictor of clinical outcome in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosphere and adherent culture conditions are equivalent for malignant glioma stem cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jneurosci.org [jneurosci.org]
- 5. 5-HT4 receptor-mediated neuroprotection and neurogenesis in the enteric nervous system of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS 67333 Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor (5-HT4R), with a pKi of 8.7 in the guinea-pig striatum.[1][2] While it demonstrates high affinity for the 5-HT4 receptor, it has lower affinities for other serotonin receptors (5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C), dopamine receptors (D1, D2), and muscarinic receptors (M1-M3).[1][2] Notably, RS 67333 also exhibits high affinity for sigma-1 (pKi = 8.9) and sigma-2 (pKi = 8.0) binding sites.[1][2] This compound has garnered significant interest for its potential as a rapid-acting antidepressant, a nootropic for cognitive enhancement, and a therapeutic agent in Alzheimer's disease research due to its neuroprotective effects.[1]
These application notes distinguish between the acute and chronic administration of RS 67333, providing quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.
Application Notes
Mechanism of Action
RS 67333 functions primarily by activating 5-HT4 receptors, which are Gs-protein-coupled receptors positively linked to adenylyl cyclase.[3] This activation initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[3] In the context of Alzheimer's disease, this pathway stimulates the α-secretase-dependent non-amyloidogenic cleavage of the amyloid precursor protein (APP).[4][5] This process leads to the release of the soluble and neurotrophic sAPPα fragment, which precludes the formation of amyloid-β (Aβ) peptides, the primary component of amyloid plaques.[4][5]
In mood and anxiety regulation, 5-HT4 receptor activation in the medial prefrontal cortex (mPFC) enhances the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN), suggesting a mechanism for its rapid anxiolytic and antidepressant-like effects.[6][7][8]
Caption: 5-HT4R signaling pathway leading to neuroprotective sAPPα release.
Summary of Effects: Acute vs. Chronic Administration
The effects of RS 67333 vary significantly depending on the duration of administration. Acute treatment primarily induces rapid cellular and behavioral changes, while chronic treatment leads to more profound, lasting neuroplastic and pathological modifications.
Table 1: Quantitative Data on Receptor Binding and In Vitro Activity
| Parameter | Value | Species/Tissue | Reference |
| 5-HT4 Receptor Affinity (pKi) | 8.7 | Guinea-pig striatum | [1][2] |
| Sigma-1 Binding Affinity (pKi) | 8.9 | - | [2] |
| Sigma-2 Binding Affinity (pKi) | 8.0 | - | [2] |
| 5-HT4 Agonist Potency (pEC50) | 8.4 | Carbachol-precontracted oesophagus | [1][2] |
| Intrinsic Activity (vs. 5-HT) | 0.5 (Partial Agonist) | Carbachol-precontracted oesophagus | [1][2] |
Table 2: Summary of Acute Administration Effects
| Effect | Dosage / Route | Animal Model | Key Quantitative Finding | Reference |
| sAPPα Release | 1 mg/kg, i.p. | C57BL/6 Mice | 2.33-fold increase in hippocampus; 1.73-fold in frontal cortex | [4] |
| Anxiolytic Effect | 1.5 mg/kg, i.p. | Mice | Fast-acting anxiolytic effects observed | [6] |
| Extracellular 5-HT | 1.5 mg/kg, i.v. | Sprague-Dawley Rats | No significant effect alone; transiently boosts paroxetine effect to 398% of baseline | [9] |
| Cognitive Enhancement | 0.3 - 1 mg/kg | Mice | Improved object recognition memory | [10] |
| DRN 5-HT Firing | 1.5 mg/kg, i.p. | Mice | Increased firing rate of 5-HT neurons | [6][7] |
Table 3: Summary of Chronic Administration Effects
| Effect | Dosage / Route | Duration | Animal Model | Key Quantitative Finding | Reference |
| Amyloid Plaque Reduction | 1 mg/kg, i.p., 2x/week | 3 months | 5XFAD Mice | ↓37% (frontal cortex), ↓48% (hippocampus), ↓55% (entorhinal cortex) | [4][11] |
| Insoluble Aβ Reduction | 1 mg/kg, i.p., 2x/week | 3 months | 5XFAD Mice | ↓59% (Aβ40), ↓61% (Aβ42) | [4][12] |
| Soluble Aβ42 Reduction | 1 mg/kg, i.p., 2x/week | 2 months | 5XFAD Mice | ↓53% | [4] |
| Cognitive Deficit Reversal | 1 mg/kg, i.p., 2x/week | 2 months | 5XFAD Mice | Fully prevented object recognition memory loss | [4] |
| Basal 5-HT Levels | 1.5 mg/kg, i.p. | 3 days (Subchronic) | Sprague-Dawley Rats | ↑73% in ventral hippocampus | [9] |
| Hippocampal Neurogenesis | - | 3 and 7 days | Rats | Increased BrdU+ cells in the dentate gyrus | [13] |
| Neuroplasticity Markers | - | 7 days | Rats | Increased expression of BDNF, CREB, and AKT | [13] |
Experimental Protocols
Protocol 1: Acute sAPPα Release in Wild-Type Mice
This protocol is designed to assess the immediate effect of RS 67333 on the non-amyloidogenic processing of APP.
Objective: To measure changes in sAPPα levels in the brain 30 minutes after a single injection of RS 67333.
Materials:
-
This compound
-
Vehicle solution (0.9% w/v NaCl with 0.2% DMSO)
-
Wild-Type C57BL/6 mice
-
Syringes for intraperitoneal (i.p.) injection
-
Anesthesia (e.g., ketamine/xylazine mixture)[14]
-
Liquid nitrogen
-
Dissection tools
-
ELISA kit for sAPPα
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle solution to a final concentration for a 1 mg/kg dose based on average mouse weight (typically in a volume of 10 ml/kg).
-
Animal Dosing: Administer a single i.p. injection of RS 67333 (1 mg/kg) or vehicle to adult C57BL/6 mice.[4]
-
Incubation Period: Return animals to their home cage for 30 minutes.[4]
-
Euthanasia and Tissue Collection:
-
Anesthetize the mice deeply.
-
Quickly decapitate and freeze the head in liquid nitrogen to preserve protein integrity.[4]
-
On ice, dissect the frontal cortex and hippocampus. Store samples at -80°C until analysis.
-
-
Protein Extraction: Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to separate soluble and insoluble fractions.
-
Quantification: Measure sAPPα concentration in the soluble fraction using a specific ELISA kit, following the manufacturer's instructions. Normalize data to total protein concentration.
Caption: Workflow for an acute in vivo sAPPα release experiment.
Protocol 2: Chronic Anti-Amyloidogenesis and Cognitive Rescue in 5XFAD Mice
This protocol evaluates the long-term efficacy of RS 67333 in reducing Alzheimer's-like pathology and improving cognitive function.
Objective: To assess the impact of a 2-month treatment with RS 67333 on amyloid plaque load, Aβ levels, and object recognition memory in a transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound and vehicle solution
-
5XFAD transgenic mice and wild-type littermates (2 months old at start of treatment)
-
Novel Object Recognition (NOR) test arena and objects
-
Anesthesia and perfusion solutions (PBS, PFA)
-
ELISA kits for Aβ40 and Aβ42
-
Reagents for immunohistochemistry (e.g., anti-Aβ antibodies, thioflavin S)
Procedure:
-
Treatment Phase (2 months):
-
Behavioral Testing (Novel Object Recognition):
-
Habituation: Three days after the final injection, habituate mice to the empty testing arena for 10 minutes.
-
Training (Familiarization): The next day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Test Phase): One hour after the training session, replace one of the familiar objects with a novel object. Allow the mouse to explore for 10 minutes, recording the time spent exploring each object.[4]
-
Analysis: Calculate a discrimination index (Time_novel - Time_familiar) / (Time_novel + Time_familiar).
-
-
Tissue Collection and Analysis:
-
Following behavioral tests, anesthetize mice and perfuse transcardially with PBS.[4]
-
Collect one brain hemisphere for biochemical analysis and post-fix the other in 4% PFA for immunohistochemistry.
-
Biochemistry: Homogenize the brain tissue to separate soluble and insoluble fractions. Quantify Aβ40 and Aβ42 levels in both fractions using ELISA.[4][12]
-
Immunohistochemistry: Section the fixed hemisphere and perform staining for amyloid plaques (e.g., with thioflavin S or specific Aβ antibodies) and gliosis markers (GFAP for astrocytes, Iba1 for microglia).[4]
-
Quantification: Use image analysis software to quantify plaque load and the density of glial cells in specific brain regions like the hippocampus and cortex.
-
Caption: Workflow for a chronic study in 5XFAD mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of acetylcholinesterase inhibition (donepezil) and 5-HT(4) receptor activation (RS67333) on object recognition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
Application Notes and Protocols: RS 67333 Hydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of RS 67333 hydrochloride, a potent and selective partial 5-HT4 receptor agonist, in combination with other compounds for potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Detailed protocols for key experimental procedures are included to facilitate research in this area.
Introduction
This compound is a high-affinity partial agonist for the serotonin 4 (5-HT4) receptor.[1][2] Activation of the 5-HT4 receptor has been shown to enhance cognitive function and exert neuroprotective effects.[2][3] One of the key mechanisms underlying these effects is the stimulation of the non-amyloidogenic α-secretase pathway for amyloid precursor protein (APP) processing. This leads to the production of the soluble and neurotrophic sAPPα fragment and precludes the formation of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease.[4][5]
Combination therapy is a promising strategy in complex diseases to enhance efficacy and reduce side effects.[6][7][8][9] In the context of Alzheimer's disease, combining a 5-HT4 receptor agonist like RS 67333 with an acetylcholinesterase inhibitor (AChEI) such as donepezil has shown synergistic effects on cognitive performance in preclinical models.[10][11][12]
Signaling Pathway of this compound
The binding of RS 67333 to the 5-HT4 receptor initiates a Gs-protein coupled signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is believed to mediate the downstream effects on APP processing and neuronal function.
Data Presentation: Synergistic Effects on Cognition
Studies have demonstrated that co-administration of sub-efficacious doses of RS 67333 and the acetylcholinesterase inhibitor donepezil can significantly improve memory performance in the novel object recognition (NOR) test in mice.[10][11][12] This suggests a synergistic interaction between the serotonergic and cholinergic systems in modulating cognitive function.
| Treatment Group | Dose (mg/kg) | Recognition Index (%) |
| Vehicle | - | ~50 (no preference) |
| RS 67333 (sub-efficacious) | 0.1 | ~50 |
| Donepezil (sub-efficacious) | 0.3 | ~50 |
| RS 67333 + Donepezil | 0.1 + 0.3 | >65 |
| RS 67333 (efficacious) | 0.3 | >65 |
| Donepezil (efficacious) | 1.0 | >65 |
| p < 0.05 compared to vehicle control. Data are representative values based on published studies.[10][11] |
Experimental Protocols
Novel Object Recognition (NOR) Test in Mice
This protocol is designed to assess recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal blocks), ensuring they are heavy enough not to be displaced by the mice.
-
Video recording and analysis software
-
70% ethanol for cleaning
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty open field arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse.
-
-
Training/Acquisition (T1, Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Administer RS 67333, donepezil, the combination, or vehicle control intraperitoneally (i.p.) 30 minutes before the training session.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Return the mouse to its home cage.
-
-
Testing (T2, Day 2 or 3):
-
After a defined inter-trial interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the Recognition Index (RI) : RI = (Time exploring novel object) / (Time exploring novel object + Time exploring familiar object) x 100
-
A RI significantly above 50% indicates that the mouse remembers the familiar object and has a preference for the novel one.
In Vitro sAPPα Release Assay
This assay measures the effect of compounds on the α-secretase processing of APP in a cell-based model.
Materials:
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin[14]
-
Expression plasmids for human 5-HT4 receptor and a secreted alkaline phosphatase (SEAP)-tagged APP (SEAP-APP)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and other test compounds
-
SEAP assay kit or p-nitrophenyl phosphate (pNPP) substrate
-
Microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in DMEM with 10% FBS.
-
Co-transfect the cells with the 5-HT4 receptor and SEAP-APP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the proteins for 24-48 hours.
-
-
Compound Treatment:
-
Wash the cells with serum-free DMEM.
-
Add serum-free DMEM containing various concentrations of RS 67333 or other test compounds to the cells.
-
Incubate for a defined period (e.g., 30 minutes to 2 hours).[13]
-
-
sAPPα Measurement:
-
Collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant, which is proportional to the amount of sAPPα released. This can be done using a commercial SEAP assay kit or by measuring the hydrolysis of pNPP at 405 nm.
-
Data Analysis:
-
Normalize the SEAP activity to the total protein concentration of the cell lysate.
-
Plot the dose-response curve for RS 67333 and other compounds to determine their potency (EC50) and efficacy in inducing sAPPα release.
Aβ ELISA in Mouse Brain Homogenates
This protocol describes the quantification of Aβ40 and Aβ42 levels in brain tissue from animal models.
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Guanidine-HCl for extraction of insoluble Aβ
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Brain Tissue Homogenization:
-
Dissect and weigh the brain region of interest (e.g., hippocampus or cortex).
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to separate the soluble and insoluble fractions.
-
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet (insoluble fraction) in a solution containing guanidine-HCl to solubilize the aggregated Aβ.
-
Dilute the guanidine-HCl extract to a concentration compatible with the ELISA kit.
-
-
ELISA:
-
Follow the manufacturer's instructions for the Aβ40 and Aβ42 ELISA kits.
-
Briefly, add standards and diluted brain extracts to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody and substrate.
-
Read the absorbance on a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the provided Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the brain extracts based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the initial homogenate.
Conclusion
This compound, particularly in combination with acetylcholinesterase inhibitors, presents a compelling therapeutic strategy for diseases involving cognitive decline. The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of action of such combination therapies. Further studies are warranted to fully elucidate the potential of this approach in a clinical setting.
References
- 1. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Heterologous COS-7 Cells to Identify Semaphorin-Signaling Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 11. Synergistic effect of acetylcholinesterase inhibition (donepezil) and 5-HT(4) receptor activation (RS67333) on object recognition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]
Application Notes and Protocols for Electrophysiological Studies with RS 67333 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor, demonstrating significant potential in neuroscience and cardiovascular research.[1][2] Its ability to modulate neuronal excitability and cardiac electrical activity makes it a valuable tool for investigating a range of physiological and pathological processes. These application notes provide a comprehensive overview of the electrophysiological effects of RS 67333 and detailed protocols for its use in experimental settings.
Mechanism of Action
RS 67333 acts as a partial agonist at the 5-HT4 receptor, with a pKi of 8.7 in guinea-pig striatum.[1][2] While highly selective for the 5-HT4 receptor, it exhibits lower affinities for other serotonin receptor subtypes (5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C), dopamine receptors (D1, D2), and muscarinic receptors (M1-M3).[1][2] Notably, RS 67333 also shows affinity for sigma 1 (pKi = 8.9) and sigma 2 (pKi = 8.0) binding sites.[1][2] The activation of 5-HT4 receptors by RS 67333 can lead to the modulation of various downstream signaling pathways, influencing ion channel activity and neurotransmitter release.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies involving this compound.
| Parameter | Value | Species/Tissue | Reference |
| pKi (5-HT4 Receptor) | 8.7 | Guinea-pig striatum | [1][2] |
| pEC50 (oesophagus relaxation) | 8.4 | Guinea-pig | [1][2] |
| Intrinsic Activity (vs. 5-HT) | 0.5 | Guinea-pig oesophagus | [1][2] |
| ED50 (heart rate increase) | 4.9 µg/kg, i.v. | Micropig | [2] |
| Receptor Subtype | pKi |
| 5-HT4 | 8.7 |
| Sigma 1 | 8.9 |
| Sigma 2 | 8.0 |
| 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, Dopamine D1, D2, Muscarinic M1-M3 | < 6.0 |
Electrophysiological Applications & Protocols
In Vivo Extracellular Recordings of Dorsal Raphe Nucleus (DRN) 5-HT Neurons
Application: To investigate the in vivo effects of RS 67333 on the firing rate of serotonin neurons in the dorsal raphe nucleus. This is relevant for studying the compound's potential antidepressant and anxiolytic properties.[3][4]
Experimental Protocol:
-
Animal Preparation:
-
Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., chloral hydrate).
-
The animal is placed in a stereotaxic frame, and a burr hole is drilled over the dorsal raphe nucleus.
-
-
Recording Electrode:
-
A single-barreled glass micropipette is pulled and filled with a 2M NaCl solution saturated with a dye for histological verification of the recording site.
-
-
Drug Administration:
-
Electrophysiological Recording:
-
The recording electrode is lowered into the DRN to isolate the spontaneous activity of single 5-HT neurons.
-
Record the baseline firing rate for a stable period before drug administration.
-
Continue recording for a designated period (e.g., up to 210 minutes) after drug administration to monitor changes in firing rate.[3]
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) in discrete time bins.
-
Compare the post-drug firing rate to the baseline firing rate to determine the effect of RS 67333.
-
Expected Outcome: Systemic administration of RS 67333 is expected to increase the firing rate of DRN 5-HT neurons.[3][4]
Whole-Cell Patch-Clamp Recordings in Brain Slices
Application: To study the direct effects of RS 67333 on the membrane properties and synaptic currents of individual neurons in specific brain regions, such as the prefrontal cortex or hippocampus.
Experimental Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.2-7.3.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass (resistance 4-6 MΩ) and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline membrane potential, input resistance, and any spontaneous synaptic activity in current-clamp or voltage-clamp mode.
-
-
Drug Application:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration in the aCSF.
-
Apply RS 67333 to the slice via the perfusion system.
-
-
Data Analysis:
-
Measure changes in resting membrane potential, action potential firing frequency, and the amplitude and frequency of excitatory or inhibitory postsynaptic currents.
-
Cardiac Electrophysiology in an Animal Model
Application: To assess the effects of RS 67333 on cardiac electrical properties, such as the effective refractory period (ERP) and monophasic action potential (MAP) duration, particularly in the context of atrial fibrillation.[6]
Experimental Protocol:
-
Animal Model:
-
Use a suitable animal model, such as a pig, under general anesthesia.[6]
-
-
Surgical Preparation:
-
Perform a thoracotomy to expose the heart.
-
Place pacing and recording electrodes on the atria.
-
-
Electrophysiological Measurements:
-
Induce atrial fibrillation (AF) through rapid atrial pacing.[6]
-
Measure baseline ERP and MAP duration. The ERP is the longest coupling interval for which a premature stimulus fails to elicit a propagated response. The MAP provides a representation of the action potential duration.
-
-
Drug Administration:
-
Administer this compound intravenously.
-
-
Data Collection:
-
Continuously monitor and record ERP and MAP duration at regular intervals during the AF episode.[6]
-
-
Data Analysis:
-
Compare the changes in ERP and MAP duration in the RS 67333-treated group to a control group.
-
Expected Outcome: Stimulation of 5-HT4 receptors with RS 67333 may lead to a shortening of the atrial ERP and MAP duration during atrial fibrillation.[6]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of RS 67333 via the 5-HT4 receptor.
Caption: Workflow for in vivo recording of DRN neurons.
Caption: Workflow for whole-cell patch-clamp experiments.
Concluding Remarks
This compound is a versatile pharmacological tool for probing the function of the 5-HT4 receptor in various physiological systems. The protocols outlined above provide a starting point for researchers to design and execute electrophysiological experiments to further elucidate the roles of this important receptor in health and disease. Appropriate ethical guidelines for animal research must be followed for all in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of 5-HT4 receptor blockade and stimulation, during six hours of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RS 67333 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of RS 67333 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 50 mg/mL (128.42 mM).[1][2] It is important to use a fresh, anhydrous grade of DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the compound.[1][3]
Q2: I am seeing precipitation when trying to dissolve this compound in DMSO. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure your DMSO is of high quality and has not absorbed moisture. Using a freshly opened bottle of anhydrous DMSO is recommended.[1][3]
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound is soluble in water up to 25 mM with gentle warming.[4] Another source suggests a solubility of 1 mg/mL in water with warming.[5] It is advisable to start with a small amount and gently warm the solution to facilitate dissolution.
Q4: How should I prepare this compound for in vivo experiments?
A4: Due to the limited solubility of this compound in aqueous solutions, co-solvents are typically required for in vivo formulations. Common solvent systems include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD in saline, and corn oil.[1][2] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1]
Q5: What are the recommended storage conditions for this compound?
A5: As a solid, this compound should be stored at 4°C, sealed, and protected from moisture.[1][2] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | DMSO has absorbed moisture. | Use a new, unopened bottle of anhydrous DMSO.[1][3] Gentle warming or sonication can also help to redissolve the compound.[1] |
| Concentration is too high. | Ensure you are not exceeding the maximum solubility of 50 mg/mL.[1][2] | |
| Cloudiness or Precipitation in Aqueous Solution | Limited aqueous solubility. | Gentle warming of the solution can aid dissolution.[4][5] For higher concentrations, consider using a co-solvent system. |
| Phase Separation in in vivo Formulation | Improper mixing of solvents. | Add and thoroughly mix each solvent one by one as described in the protocols to ensure a homogenous solution.[1][2] |
| Compound crashing out of solution. | The final concentration may be too high for the chosen vehicle. Try preparing a more dilute solution. |
Solubility Data
| Solvent | Concentration | Conditions |
| In Vitro | ||
| DMSO | 50 mg/mL (128.42 mM) | Ultrasonic assistance may be needed.[1][2] |
| Water | 25 mM | Gentle warming required.[4] |
| Water | 1 mg/mL | Clear solution with warming.[5] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.42 mM) | Clear solution.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.42 mM) | Clear solution.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.42 mM) | Clear solution.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of compound, add 0.2568 mL of DMSO).[2]
-
If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1][2]
-
Store the stock solution in aliquots at -20°C or -80°C.[1][2][3]
Protocol 2: Preparation of an in vivo Formulation (Co-solvent System)
This protocol is an example for preparing a working solution with a final concentration of ≥ 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, start with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly to obtain a clear solution.[1]
Visual Guides
Caption: Workflow for preparing a DMSO stock solution of this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Troubleshooting off-target effects of RS 67333 hydrochloride
This technical support center provides troubleshooting guidance and detailed experimental protocols for researchers utilizing RS 67333 hydrochloride. The information is designed to help identify and resolve potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter when using this compound.
Q1: I'm observing an unexpected biological effect that doesn't seem to be mediated by the 5-HT4 receptor. What could be the cause?
A1: this compound, while a potent 5-HT4 receptor partial agonist, also exhibits high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2] These off-target interactions are a likely source of unexpected effects. It is crucial to determine if the observed response is due to on-target 5-HT4 activation or off-target sigma receptor modulation.
Q2: How can I experimentally differentiate between 5-HT4-mediated and sigma-receptor-mediated effects of RS 67333?
A2: The most effective method is to use selective antagonists for each receptor in your experimental system.
-
To block 5-HT4 receptor effects: Use a selective 5-HT4 antagonist such as GR 125487. If the effect of RS 67333 is blocked by the 5-HT4 antagonist, it is likely mediated by the 5-HT4 receptor.
-
To block sigma-1 receptor effects: Employ a selective sigma-1 antagonist like NE-100. If NE-100 reverses the effect of RS 67333, it suggests the involvement of the sigma-1 receptor.
-
To block sigma-2 receptor effects: Utilize a selective sigma-2 antagonist, for example, SM-21. Blockade of the RS 67333 effect by SM-21 points to a sigma-2 receptor-mediated mechanism.
A logical workflow for dissecting these effects is presented in the diagram below.
Q3: My in vitro functional assay (e.g., cAMP measurement) results are inconsistent or show a low signal-to-noise ratio. What are some common causes?
A3: Inconsistent results in functional assays can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent and low passage number range, and are not overly confluent.
-
Agonist Concentration: As a partial agonist, high concentrations of RS 67333 might lead to receptor desensitization or internalization, resulting in a diminished response over time. Perform a full dose-response curve to identify the optimal concentration range.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact the assay. Ensure these are optimized and consistent across experiments. The presence of a phosphodiesterase inhibitor, like IBMX, is often crucial for detecting a robust cAMP signal in response to Gs-coupled receptor activation.
-
Reagent Quality: Verify the integrity and concentration of your this compound stock solution and other critical reagents.
Q4: I am conducting radioligand binding assays and experiencing high non-specific binding. How can I troubleshoot this?
A4: High non-specific binding can obscure your specific binding signal. Here are some common troubleshooting steps:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.
-
Optimize Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce binding to non-receptor components.
-
Adjust Washing Steps: Increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound radioligand.
-
Check for Radioligand Purity: Ensure the radiochemical purity of your ligand is high, as impurities can contribute to non-specific binding.
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the binding affinities (pKi) of this compound for its primary target and key off-target receptors. The pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.
| Receptor Target | pKi | Reference(s) |
| On-Target | ||
| 5-HT4 | 8.7 | [1][2] |
| Primary Off-Targets | ||
| Sigma-1 (σ1) | 8.9 | [1][2] |
| Sigma-2 (σ2) | 8.0 | [1][2] |
| Other Screened Receptors | ||
| 5-HT1A | < 6.0 | [1] |
| 5-HT1D | < 6.0 | [1] |
| 5-HT2A | < 6.0 | [1] |
| 5-HT2C | < 6.0 | [1] |
| Dopamine D1 | < 6.0 | [1] |
| Dopamine D2 | < 6.0 | [1] |
| Muscarinic M1-M3 | < 6.0 | [1] |
Mandatory Visualizations
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for target deconvolution.
Caption: Troubleshooting logic for unexpected results.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 and Sigma Receptors
This protocol is a general guideline for determining the binding affinity of this compound. Specific parameters may need optimization depending on the tissue/cell type and radioligand used.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand (e.g., [3H]-GR113808 for 5-HT4, [3H]-(+)-pentazocine for sigma-1, [3H]-DTG for sigma-2).
-
This compound.
-
Non-labeled ligand for determining non-specific binding (e.g., high concentration of serotonin for 5-HT4, haloperidol for sigma receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes by homogenization and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A serial dilution of this compound or buffer (for total binding) or a high concentration of a non-labeled competitor (for non-specific binding).
-
Radioligand at a concentration close to its Kd.
-
Membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki value for RS 67333.
cAMP Functional Assay for 5-HT4 Receptor Agonism
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via the Gs-coupled 5-HT4 receptor.
Materials:
-
Cells expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and stimulation buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a serial dilution of this compound or controls (e.g., buffer for basal, forskolin for positive control) to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value from this curve.
References
Addressing inconsistent results in RS 67333 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with RS 67333 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and accuracy in their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor.[1] Its primary mechanism of action involves binding to and activating 5-HT4 receptors, which are Gs-protein-coupled receptors that stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is involved in various physiological processes, including neurotransmitter release and neuronal excitability. The compound is often used in research related to cognitive function, neurodegenerative diseases like Alzheimer's, and gastrointestinal motility.[1]
Q2: What are the known off-target effects of this compound?
While highly selective for the 5-HT4 receptor, this compound also exhibits high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. This can be a significant confounding factor in experiments. It has lower affinities for other serotonin receptors (5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C), dopamine receptors (D1, D2), and muscarinic M1-M3 receptors.[1] Researchers should consider these off-target effects when interpreting their data.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[1] For in vivo studies, various solvent systems can be used, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to ensure the compound is fully dissolved; sonication may be necessary. Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[1]
Troubleshooting Inconsistent Results
Issue 1: Lower than Expected Potency or Efficacy in Functional Assays (e.g., cAMP accumulation)
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions. Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Solubility Issues | Confirm complete dissolution of the compound in the chosen solvent. Use sonication if necessary. For aqueous buffers, ensure the final solvent concentration is compatible with the assay and does not cause precipitation. |
| Cell Line Viability/Receptor Expression | Verify the health of the cells and confirm the expression level of the 5-HT4 receptor in the cell line being used. Low receptor density can lead to a reduced maximal response. |
| Partial Agonism | As a partial agonist, the maximal response of RS 67333 will be lower than that of a full agonist. Compare results to a known full 5-HT4 receptor agonist. The observed potency can also be influenced by the level of receptor reserve in the specific cell system. |
| Assay Conditions | Optimize assay parameters such as cell density, incubation time, and concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX) to enhance the signal window for cAMP accumulation. |
Issue 2: High Variability in Radioligand Binding Assays
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the assay buffer. Consider the impact of buffer components on solubility. |
| Non-Specific Binding | Optimize the concentration of the radioligand and the amount of membrane protein used. Use a suitable concentration of a non-labeled ligand to define non-specific binding accurately. |
| Incubation Time | Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. |
| Washing Steps | Insufficient washing can lead to high background signal. Optimize the number and duration of washes to effectively remove unbound radioligand without causing significant dissociation of specifically bound ligand. |
Issue 3: Unexpected or Contradictory In Vivo Results
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The high affinity for sigma receptors can lead to unexpected physiological responses. To isolate the 5-HT4 receptor-mediated effects, co-administer a selective 5-HT4 receptor antagonist (e.g., GR 113808) to see if the effect of RS 67333 is blocked. |
| Pharmacokinetics/Route of Administration | The bioavailability and brain penetration of the compound can vary depending on the formulation and route of administration. Ensure the chosen protocol is appropriate for the intended target tissue. |
| Timing of Administration | For behavioral studies, the timing of drug administration relative to the behavioral task can be critical and may lead to different outcomes. |
| Bidirectional Effects | Some studies have reported dose-dependent bidirectional effects of RS 67333 on memory.[3] It is advisable to test a range of doses to fully characterize the compound's effect in a specific model. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| pKi (5-HT4 Receptor) | 8.7 | Guinea-pig striatum | [1] |
| pEC50 (5-HT4 Receptor) | 8.4 | Carbachol-precontracted guinea-pig oesophagus | [1] |
| Intrinsic Activity (vs. 5-HT) | 0.5 | Carbachol-precontracted guinea-pig oesophagus | [1] |
| pKi (Sigma-1 Receptor) | 8.9 | N/A | [1] |
| pKi (Sigma-2 Receptor) | 8.0 | N/A | [1] |
| In Vitro Solubility (DMSO) | 50 mg/mL (128.42 mM) | Requires sonication | [1] |
| In Vivo Solubility | ≥ 2.5 mg/mL (6.42 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Experimental Protocols & Visualizations
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by this compound initiates a signaling cascade that leads to the production of cAMP.
References
How to minimize variability in animal studies with RS 67333 hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing RS 67333 hydrochloride in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure robust, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the serotonin 5-HT4 receptor.[1] Its primary mechanism of action is to bind to and activate 5-HT4 receptors, which are Gs-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade is involved in various physiological processes, including learning and memory.
Q2: What are the common research applications for this compound in animal models?
A2: this compound is frequently used in neuroscience research, particularly in studies related to cognitive enhancement and neurodegenerative diseases like Alzheimer's disease. It has been shown to improve memory performance in various animal models and is investigated for its potential to reduce amyloid-β plaque formation.[1]
Q3: What are the most critical factors to control to minimize variability in animal studies with this compound?
A3: To minimize variability, it is crucial to meticulously control for factors related to the animal, the environment, and the experimental procedures. This includes:
-
Animal-related factors: Use animals of the same species, strain, sex, and age. House animals under standardized conditions and allow for a proper acclimatization period before the experiment.
-
Environmental factors: Maintain consistent temperature, humidity, lighting, and noise levels in the animal facility.
-
Experimental procedures: Standardize the route of administration, dosage, vehicle, injection volume, and timing of the injections. Ensure that all personnel handling the animals and conducting the experiments are well-trained and follow identical protocols.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective 5-HT4 receptor agonist, it does exhibit some affinity for other receptors, notably sigma 1 (pKi = 8.9) and sigma 2 (pKi = 8.0) binding sites.[1][3] It has lower affinities for other serotonin receptors (5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C), dopamine receptors (D1, D2), and muscarinic receptors (M1-M3).[1][3] Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
-
Potential Cause: Inconsistent drug administration, stress induced by handling, or environmental disturbances.
-
Troubleshooting Steps:
-
Verify Drug Preparation and Administration:
-
Ensure the vehicle is prepared fresh and the compound is fully dissolved. For intraperitoneal (i.p.) injections in mice, a common vehicle is saline.[4] A recommended vehicle for this compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Use a consistent injection volume, typically 5-10 mL/kg for i.p. injections in mice.[4]
-
Ensure all injections are administered by a trained individual at the same time of day for each cohort.
-
-
Standardize Handling Procedures:
-
Habituate animals to the experimenter and the injection procedure to reduce stress.
-
Handle animals gently and consistently across all groups.
-
-
Control Environmental Conditions:
-
Minimize noise and other disturbances in the animal facility, especially during behavioral testing.
-
Ensure consistent lighting and temperature in the testing rooms.
-
-
Issue 2: Inconsistent or Lack of Expected Efficacy
-
Potential Cause: Improper dosage, poor bioavailability via the chosen route of administration, or degradation of the compound.
-
Troubleshooting Steps:
-
Review Dosing Regimen:
-
Consult literature for effective dose ranges in your specific animal model and behavioral paradigm. Doses in the range of 0.1 to 1000 µg/kg (i.p.) have been used in rats for cognitive enhancement studies.
-
-
Consider Route of Administration:
-
Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common routes. The choice of route can significantly impact the bioavailability and pharmacokinetics of the compound.[5] Oral administration may lead to first-pass metabolism and lower bioavailability.
-
-
Check Compound Stability:
-
Prepare fresh solutions of this compound for each experiment. Store the stock compound according to the manufacturer's recommendations.
-
-
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor | pKi | Reference |
| 5-HT4 | 8.7 | [1][3] |
| Sigma 1 | 8.9 | [1][3] |
| Sigma 2 | 8.0 | [1][3] |
| 5-HT1A | < 6.0 | [3] |
| 5-HT1D | < 6.0 | [3] |
| 5-HT2A | < 6.0 | [3] |
| 5-HT2C | < 6.0 | [3] |
| Dopamine D1 | < 6.0 | [3] |
| Dopamine D2 | < 6.0 | [3] |
| Muscarinic M1-M3 | < 6.0 | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose (i.v.) | Effect | Maximal Increase in Heart Rate (beats/min) | Reference |
| Anesthetized Micropig | 4.9 µg/kg | Tachycardia | 35 | [3] |
Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test in Mice
This protocol is adapted from standard NOR procedures and is designed to assess recognition memory.[6][7][8][9]
1. Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline or 10% DMSO/40% PEG300/5% Tween-80/45% saline)
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., small plastic toys of similar size but different shapes and colors)
-
Video recording and analysis software
2. Procedure:
-
Habituation (Day 1):
-
Gently place each mouse individually into the empty open field arena.
-
Allow the mouse to explore freely for 5-10 minutes.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle via the chosen route (e.g., i.p.) at the desired time point before the training session (e.g., 30 minutes).
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., <2 cm) and actively sniffing or touching it.
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after a retention interval):
-
After a defined retention interval (e.g., 1 hour or 24 hours), place one familiar object and one novel object in the arena.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object.
-
Clean the arena and objects thoroughly between animals.
-
3. Data Analysis:
-
Calculate the Discrimination Index (DI) :
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates a preference for the novel object and intact recognition memory.
Mandatory Visualizations
Caption: Canonical 5-HT4 receptor signaling pathway activated by RS 67333.
Caption: Workflow for minimizing variability in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. graphyonline.com [graphyonline.com]
- 3. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RS 67333 Hydrochloride
This technical support center provides guidance on the stability of RS 67333 hydrochloride in solution for researchers, scientists, and drug development professionals. The information herein is compiled from manufacturer data and general laboratory best practices. Currently, detailed public data on the degradation pathways and comprehensive stability of this compound in various experimental conditions is limited.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Storage conditions for this compound depend on whether it is in solid form or in solution.
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Solid Form: The solid compound should be stored at 4°C, sealed, and protected from moisture.[1]
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Stock Solutions: Prepared stock solutions have different storage recommendations based on temperature. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has good solubility in dimethyl sulfoxide (DMSO).[1]
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In Vitro: A stock solution of up to 50 mg/mL can be prepared in DMSO, though this may require sonication to fully dissolve.[1]
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In Vivo: For animal studies, several solvent systems can be used. One common preparation involves a multi-step dissolution, starting with 10% DMSO, followed by the addition of 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO in 90% corn oil.[1]
Q3: Is this compound stable in aqueous solutions?
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Maximum Concentration | Notes |
| DMSO | 50 mg/mL (128.42 mM) | Sonication required. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (6.42 mM) | For in vivo use. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.42 mM) | For in vivo use. |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.42 mM) | For in vivo use. |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | Long-term | Keep sealed and away from moisture.[1] |
| Stock Solution | -20°C | 1 month | Keep sealed and away from moisture.[1] |
| Stock Solution | -80°C | 6 months | Keep sealed and away from moisture.[1] |
Troubleshooting Guide
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation can indicate several issues. Follow this guide to troubleshoot:
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Check Concentration: Ensure the concentration does not exceed the recommended solubility for the specific solvent system.
-
Ensure Complete Dissolution: For DMSO stock solutions, sonication may be necessary to achieve complete dissolution.[1] Gentle warming can also aid dissolution, but be cautious of potential degradation at elevated temperatures.
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Solvent Quality: Use high-purity, anhydrous solvents. Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound.
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pH of Aqueous Solutions: If you are preparing an aqueous solution from a DMSO stock, the pH of the buffer can significantly impact solubility. Consider adjusting the pH.
-
Storage: If the solution was stored, it might have precipitated upon freezing. Try to re-dissolve it by warming the vial to room temperature and vortexing or sonicating.
Q5: I suspect my this compound solution has degraded. How can I check for degradation?
A5: Without a specific analytical method for this compound, you can follow a general protocol to assess stability. The most common method is High-Performance Liquid Chromatography (HPLC).
-
Initial Analysis: Analyze a freshly prepared solution by HPLC to establish a baseline. The main peak corresponds to the intact this compound.
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Time-Point Analysis: Store your solution under your experimental conditions (e.g., specific temperature, pH, light exposure) and analyze aliquots at different time points.
-
Assess Results: A decrease in the area of the main peak and the appearance of new peaks over time are indicative of degradation.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability using HPLC
This is a generic protocol. The specific column, mobile phase, and gradient may need to be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Preparation of Working Solutions: Dilute the stock solution to the desired concentration in the solvent system you intend to test (e.g., cell culture medium, phosphate-buffered saline).
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial chromatogram.
-
Incubation: Store the working solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the working solution and inject it into the HPLC system.
-
Data Analysis: For each time point, calculate the peak area of the parent compound. The stability can be expressed as the percentage of the parent compound remaining compared to the initial time point.
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Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Mandatory Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for solution issues.
References
Potential pitfalls of using RS 67333 hydrochloride in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RS 67333 hydrochloride in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound over time in our chronic in vivo study. What could be the cause?
A1: Diminished response, or tachyphylaxis, is a known potential issue with prolonged administration of G-protein coupled receptor (GPCR) agonists like RS 67333. The most likely cause is 5-HT4 receptor desensitization or internalization. This is a cellular mechanism to prevent overstimulation, where the receptors become less responsive to the agonist or are removed from the cell surface.
Q2: How can we confirm if 5-HT4 receptor desensitization is occurring in our experimental model?
A2: You can assess receptor desensitization through several experimental approaches:
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Receptor Binding Assays: Compare the density of 5-HT4 receptors in tissues from chronically treated animals versus vehicle-treated controls. A significant decrease in receptor number (Bmax) in the treated group would indicate receptor downregulation.
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Second Messenger Assays: Measure the production of cyclic AMP (cAMP), the primary second messenger for 5-HT4 receptors, in response to an acute RS 67333 challenge in tissues isolated from chronically treated and control animals. A blunted cAMP response in the chronically treated group is indicative of desensitization.
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Receptor Internalization Assays: Using cell lines expressing tagged 5-HT4 receptors, you can visualize receptor localization before and after prolonged exposure to this compound using techniques like confocal microscopy. Increased intracellular localization of the receptor suggests internalization.
Q3: What are the known off-target effects of this compound that we should be aware of in long-term studies?
A3: this compound is a selective 5-HT4 receptor partial agonist. However, it does exhibit affinity for sigma 1 (σ1) and sigma 2 (σ2) receptors.[1][2][3] While its affinity for other serotonin, dopamine, and muscarinic receptors is low, prolonged high-dose administration could potentially lead to effects mediated by these off-target interactions. It is advisable to include control experiments to rule out the contribution of sigma receptor activity if unexpected phenotypes are observed.
Q4: What is the recommended storage and handling for this compound solutions to ensure stability during a long-term study?
A4: For optimal stability, it is recommended to prepare fresh solutions for each administration. If stock solutions are required, they should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. It is crucial to perform periodic quality control checks on your dosing solutions, especially in studies spanning several months, to ensure the compound has not degraded.
Q5: We are observing high variability in our in vivo results. What are some potential contributing factors related to the compound?
A5: High variability can stem from several factors. Inconsistent dosing due to poor solubility or stability of the formulation can be a major contributor. Additionally, while specific data for RS 67333 is limited, piperidine-containing compounds can be subject to first-pass metabolism in the liver, primarily by cytochrome P450 enzymes.[1][4] Individual differences in metabolic rates among animals can lead to variable systemic exposure and, consequently, variable responses.
Troubleshooting Guides
Issue 1: Diminishing Efficacy Over Time (Tachyphylaxis)
Symptoms:
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Initial potent effect of this compound is observed.
-
The magnitude of the response decreases with repeated administration.
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Higher doses are required to achieve the original effect.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| 5-HT4 Receptor Desensitization/Downregulation | 1. Confirm Desensitization: Perform ex vivo receptor binding or cAMP assays on tissues from a subset of chronically treated and control animals. 2. Adjust Dosing Regimen: Consider intermittent dosing (e.g., every other day) instead of daily administration to allow for receptor resensitization. 3. Lower the Dose: If therapeutically window allows, reducing the chronic dose may lessen the extent of desensitization. |
| Compound Degradation | 1. Verify Solution Stability: Analyze the concentration and purity of your dosing solution at different time points throughout the study using a stability-indicating HPLC method. 2. Prepare Fresh Solutions: If degradation is detected, prepare fresh solutions more frequently, ideally for each administration. |
| Altered Pharmacokinetics | 1. Measure Plasma Levels: If possible, collect plasma samples at various time points during the study to determine if the clearance of RS 67333 is increasing over time (metabolic enzyme induction). |
Issue 2: Unexpected Phenotypes or Adverse Events
Symptoms:
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Observation of behavioral or physiological changes not typically associated with 5-HT4 receptor agonism.
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Signs of toxicity at doses previously considered safe.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects (Sigma Receptors) | 1. Literature Review: Investigate the known physiological roles of sigma 1 and sigma 2 receptors in the context of your observed phenotype. 2. Use a Selective Antagonist: Co-administer a selective sigma receptor antagonist with RS 67333 to see if the unexpected effect is blocked. 3. Dose-Response Analysis: Determine if the unexpected effect is dose-dependent and if it occurs at concentrations significantly higher than those required for 5-HT4 receptor activation. |
| Metabolite Activity | 1. Metabolite Profiling: If resources permit, analyze plasma or tissue samples to identify major metabolites of RS 67333. 2. Test Metabolite Activity: Synthesize and test the activity of identified metabolites at the 5-HT4 receptor and other potential targets. |
| Compound Accumulation | 1. Pharmacokinetic Analysis: Determine the half-life of RS 67333 in your animal model. If the dosing interval is shorter than the time required for clearance, the compound may accumulate. 2. Adjust Dosing Interval: Increase the time between doses to prevent accumulation. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities of this compound
| Receptor | pKi | Reference(s) |
| 5-HT4 | 8.7 | [1][2][3] |
| Sigma 1 (σ1) | 8.9 | [1][2][3] |
| Sigma 2 (σ2) | 8.0 | [1][2][3] |
| 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C | < 6.0 | [1][2][3] |
| Dopamine D1, D2 | < 6.0 | [1][2][3] |
| Muscarinic M1-M3 | < 6.0 | [1][2][3] |
Table 2: In Vivo Potency of this compound
| Species | Endpoint | ED50 | Reference(s) |
| Anesthetized Micropig | Increase in Heart Rate | 4.9 µg/kg, i.v. | [3] |
Table 3: Pharmacokinetic Parameters of Structurally Related 5-HT4 Agonists in Rats
| Compound | Route | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) | Reference(s) |
| Felcisetrag | IV | 2.0 | - | - | - | [5] |
| DA-6886 | IV | 1.5 - 2.1 | 18.2 - 34.3 | 4.91 - 7.84 | - | [6][7] |
| DA-6886 | PO | 2.0 - 2.8 | - | - | 18.9 - 55.0 | [6][7] |
Note: This data is for structurally related compounds and should be used as a general guide. The actual pharmacokinetic parameters of this compound may differ.
Experimental Protocols
Protocol 1: Assessment of 5-HT4 Receptor Desensitization via cAMP Assay
Objective: To determine if chronic in vivo treatment with this compound leads to a desensitization of the 5-HT4 receptor-mediated cAMP response.
Methodology:
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Animal Treatment: Treat one group of animals with this compound and a control group with vehicle for the desired duration of the long-term study.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus or striatum).
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Membrane Preparation: Homogenize the tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
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cAMP Assay:
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Incubate the membrane preparations with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Stimulate the membranes with varying concentrations of this compound to generate a dose-response curve.
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Terminate the reaction and measure the amount of cAMP produced using a commercially available ELISA or TR-FRET-based kit.
-
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Data Analysis: Compare the maximal cAMP response (Emax) and the potency (EC50) of this compound between the chronically treated and control groups. A significant decrease in Emax or a rightward shift in the EC50 in the treated group indicates receptor desensitization.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a simple HPLC method to assess the stability of this compound in dosing solutions.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound).
-
-
Forced Degradation Study:
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Subject solutions of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent compound peak.
-
-
Stability Assessment:
-
Prepare a dosing solution of this compound.
-
Store the solution under the same conditions as in the long-term study (e.g., at room temperature or refrigerated).
-
At various time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of the solution into the HPLC system.
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Quantify the peak area of this compound and compare it to the initial time point to determine the percentage of degradation.
-
Visualizations
Caption: Troubleshooting logic for common issues in long-term RS 67333 studies.
Caption: Signaling pathway for agonist-induced 5-HT4 receptor desensitization.
Caption: Experimental workflow for assessing the stability of RS 67333 solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Nonclinical Disposition and In Vitro Drug-Drug Interaction Potential of Felcisetrag, a Highly Selective and Potent 5-HT4 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of DA-6886, A New 5-HT4 Receptor Agonist, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Impact of vehicle choice on RS 67333 hydrochloride efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS 67333 hydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of vehicle choice on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor.[1] Its primary mechanism of action involves binding to and activating 5-HT4 receptors, which are Gs-protein-coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
Q2: What are the common research applications for this compound?
This compound is frequently used in neuroscience research to investigate the role of the 5-HT4 receptor in various physiological processes. It has been studied for its potential neuroprotective effects, cognitive-enhancing properties, and antidepressant-like activity.[1][3] It is often used in studies related to Alzheimer's disease and other neurodegenerative disorders.[1][4]
Q3: What are the recommended vehicles for dissolving this compound for in vitro and in vivo experiments?
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound, while minimizing potential confounding effects from the vehicle itself. Below is a summary of commonly used vehicles.
Vehicle Selection Guide
| Vehicle Component | Application | Concentration/Formulation | Considerations |
| DMSO (Dimethyl sulfoxide) | In vitro & In vivo (as a co-solvent) | Stock solutions up to 50 mg/mL (requires sonication).[5] For in vivo use, typically diluted to ≤10%.[5] | High concentrations can be toxic.[6] Can affect membrane permeability and have direct biological effects. |
| Saline (0.9% NaCl) | In vivo | Often used as a diluent for a DMSO stock solution. | This compound has limited solubility in aqueous solutions alone. |
| PEG300 (Polyethylene glycol 300) | In vivo (as a co-solvent) | Often used in combination with DMSO and Tween-80 in saline.[5] | Can cause neurotoxicity at high concentrations.[6][7] |
| Tween-80 (Polysorbate 80) | In vivo (as a surfactant) | Typically used at low concentrations (e.g., 5%) to improve solubility and stability.[5] | Can have its own biological effects. |
| SBE-β-CD (Sulfobutylether-β-cyclodextrin) | In vivo | Used as a complexing agent to enhance solubility. A common formulation is 10% DMSO in 90% (20% SBE-β-CD in saline).[5] | Generally considered safe and effective for increasing solubility of poorly soluble compounds.[8] |
| Corn Oil | In vivo | Can be used as a vehicle for oral administration. A common formulation is 10% DMSO in 90% corn oil.[5] | Suitable for lipophilic compounds; may affect absorption kinetics. |
Q4: Can the choice of vehicle impact the experimental outcome?
Absolutely. The vehicle can influence the solubility, stability, and bioavailability of this compound, which in turn affects its efficacy.[8] Furthermore, some vehicles can have their own biological effects, including neurotoxicity, which can confound experimental results.[6][7] It is crucial to include a vehicle-only control group in all experiments to account for any effects of the solvent system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution. | - Poor solubility in the chosen vehicle. this compound has limited aqueous solubility. Dilution of a DMSO stock in aqueous buffers like PBS can sometimes lead to precipitation, especially at higher concentrations or neutral to basic pH.[9] - Incorrect pH of the final solution. | - For in vitro studies, ensure the final DMSO concentration is sufficient to maintain solubility, but low enough to avoid cellular toxicity. - For in vivo studies, consider using a vehicle with co-solvents (e.g., PEG300, Tween-80) or a complexing agent (e.g., SBE-β-CD) to enhance solubility.[5] - Prepare fresh solutions before each experiment. - Adjust the pH of the final solution if necessary, though this should be done with caution as it may affect compound stability. |
| Inconsistent or no observable effect of this compound. | - Poor bioavailability due to vehicle choice. The vehicle may not be optimal for the route of administration, leading to poor absorption. - Degradation of the compound. this compound may not be stable in the chosen vehicle over time. - Incorrect dosage or administration. | - Review the literature for validated vehicle systems for your specific experimental model and route of administration. - Prepare fresh solutions for each experiment and store stock solutions under recommended conditions (e.g., -80°C for long-term storage in DMSO).[5] - Perform a dose-response study to determine the optimal concentration for your experimental setup. |
| Unexpected or off-target effects observed. | - Vehicle-induced toxicity or biological activity. Some vehicles, like high concentrations of DMSO or PEG, can have their own biological effects, including neurotoxicity.[6][7] - Off-target binding of this compound. While highly selective for the 5-HT4 receptor, this compound has shown some affinity for sigma-1 and sigma-2 receptors.[1][10] | - Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle. - Reduce the concentration of potentially toxic co-solvents in your vehicle formulation. - Consider using a more inert vehicle, such as one containing SBE-β-CD. - To confirm that the observed effects are mediated by the 5-HT4 receptor, consider co-administration with a selective 5-HT4 receptor antagonist. |
| High variability between experimental subjects. | - Inconsistent formulation or administration. Improper mixing of the vehicle and compound can lead to inconsistent dosing. - Individual differences in drug metabolism. | - Ensure the drug is fully dissolved and the solution is homogenous before administration. Sonication may be necessary for initial dissolution in DMSO.[5] - Standardize the administration procedure to minimize variability. - Increase the number of subjects per group to improve statistical power. |
Experimental Protocols
Note: These are example protocols and may require optimization for your specific experimental conditions.
In Vitro Experiment: Measurement of cAMP Production in Cultured Cells
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Cell Culture: Plate cells expressing the 5-HT4 receptor at an appropriate density in a multi-well plate and grow to desired confluency.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Sonicate if necessary to ensure complete dissolution.[5]
-
Store the stock solution at -80°C.
-
-
Experimental Procedure:
-
On the day of the experiment, thaw the stock solution and prepare serial dilutions in a suitable assay buffer. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.1%) to avoid cytotoxicity.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.
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Add the diluted this compound or vehicle control to the cells and incubate for the desired time (e.g., 15-30 minutes).
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Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
In Vivo Experiment: Assessment of Pro-Cognitive Effects in Mice
-
Animal Model: Use an appropriate mouse model for cognitive assessment (e.g., aged mice or a transgenic model of neurodegeneration).
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Preparation of Dosing Solution:
-
Vehicle Formulation: A commonly used vehicle for intraperitoneal (i.p.) or oral (p.o.) administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Dissolution: First, dissolve the required amount of this compound in DMSO. Then, add the other vehicle components sequentially, ensuring the solution is well-mixed at each step.
-
-
Administration:
-
Behavioral Testing:
-
Conduct a cognitive behavioral test, such as the Novel Object Recognition test or the Morris Water Maze, at a predetermined time after drug administration.
-
Record and analyze the behavioral data to assess the effects of this compound on cognitive performance.
-
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by this compound primarily initiates a Gs-protein-mediated signaling cascade, leading to the production of cAMP and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[1][2][3][10] Additionally, evidence suggests that 5-HT4 receptor activation can also lead to the phosphorylation of the extracellular signal-regulated kinase (ERK) through a Src-dependent, G-protein-independent pathway.[2]
Caption: 5-HT4 Receptor Signaling Pathways.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo experiment investigating the effects of this compound.
Caption: In Vivo Experimental Workflow.
References
- 1. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Rapid Anxiolytic Effects of a 5-HT4 Receptor Agonist Are Mediated by a Neurogenesis-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Selection for Studying RS 67333 Hydrochloride Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate cell lines for studying the effects of RS 67333 hydrochloride. It includes troubleshooting guides and FAQs in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor.[1][2] Its primary mechanism of action involves binding to the 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR), which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade plays a crucial role in various cellular processes, including neuroprotection and cell proliferation.[4][5] While its primary target is the 5-HT4 receptor, it also shows some affinity for sigma 1 (pKi = 8.9) and sigma 2 (pKi = 8.0) binding sites.[1][2]
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: The choice of cell line depends on the research focus. Here are some recommendations:
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For studying gastrointestinal effects:
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HT29 Cells: A human colon adenocarcinoma cell line that endogenously expresses 5-HT4 receptors. These cells are suitable for investigating effects on cell proliferation and signaling.
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Caco-2 Cells: Another human colon adenocarcinoma cell line expressing 5-HT4 receptors. This line is widely used as a model for the intestinal barrier and is suitable for cell migration and wound healing assays.
-
-
For studying neuronal effects:
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Primary Hippocampal Neurons: These provide a physiologically relevant model for studying neuroprotective effects and signaling pathways in the central nervous system.
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HT22 Cells: A mouse hippocampal neuronal cell line that can be differentiated to exhibit a serotonergic phenotype, making it a useful model for studying neuronal responses.
-
-
For studying specific 5-HT4 receptor isoforms or for high-throughput screening:
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HEK293 or CHO Cells: These cell lines are often used to create recombinant systems by overexpressing specific 5-HT4 receptor isoforms. This allows for the study of receptor pharmacology in a controlled environment. However, it's important to be aware that HEK293 cells may have endogenous 5-HT6 and 5-HT7 receptor expression, which could be a confounding factor.
-
Q3: What are the typical concentrations of this compound to use in in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on literature, a starting point for dose-response experiments could be in the nanomolar to low micromolar range. For instance, in studies on tissue preparations, RS 67333 has a pEC50 of 8.4, which corresponds to an EC50 in the nanomolar range.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q1: I am observing inconsistent or no response to RS 67333 in my cell-based assays. What could be the problem?
A1: Several factors could contribute to this issue:
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Low 5-HT4 Receptor Expression: The cell line you are using may have low or inconsistent expression of the 5-HT4 receptor. It is crucial to verify receptor expression at the mRNA and/or protein level (e.g., via RT-qPCR or Western blot).
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Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. It is advisable to use cells within a defined passage number range.
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Compound Stability and Storage: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation time, and serum concentration in the media, as these can all influence the cellular response.
Q2: I am having issues with the solubility of this compound.
A2: this compound is generally soluble in aqueous solutions. However, if you encounter solubility issues, consider the following:
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Solvent: For stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Preparation: When preparing aqueous solutions, gentle warming may aid in dissolution.
-
Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am concerned about potential off-target effects of RS 67333.
A3: While RS 67333 is a selective 5-HT4 receptor agonist, it does have some affinity for sigma receptors.[1][2] To confirm that the observed effects are mediated by the 5-HT4 receptor, consider the following control experiments:
-
Use of a Selective Antagonist: Pre-treat your cells with a selective 5-HT4 receptor antagonist (e.g., GR 113808) before adding RS 67333. If the effect of RS 67333 is blocked, it is likely mediated by the 5-HT4 receptor.
-
Knockdown/Knockout Models: If available, use cell lines where the 5-HT4 receptor has been knocked down or knocked out to confirm the receptor's involvement.
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Type | Reference |
| pKi | 8.7 | Guinea-pig striatum | [1][2] |
| pEC50 | 8.4 | Carbachol-precontracted oesophagus | [1][2] |
| Intrinsic Activity (vs. 5-HT) | 0.5 | Carbachol-precontracted oesophagus | [1] |
| Sigma 1 Affinity (pKi) | 8.9 | Not specified | [1][2] |
| Sigma 2 Affinity (pKi) | 8.0 | Not specified | [1][2] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to RS 67333 stimulation.
-
Cell Seeding: Seed cells (e.g., HT29, Caco-2, or recombinant HEK293/CHO cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with a pre-warmed assay buffer (e.g., HBSS or serum-free medium).
-
Phosphodiesterase Inhibition: Add 100 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.
-
Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the specific kit.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for RS 67333.
Cell Proliferation (MTT) Assay
This protocol outlines a general procedure for assessing the effect of RS 67333 on cell proliferation using the MTT assay.
-
Cell Seeding: Seed cells (e.g., HT29) in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Cell Migration (Wound Healing) Assay
This protocol provides a general method for evaluating the effect of RS 67333 on cell migration.
-
Cell Seeding: Seed cells (e.g., Caco-2) in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the initial wound width.
Signaling Pathways and Experimental Workflows
Caption: Canonical 5-HT4 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected behavioral outcomes with RS 67333 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral outcomes with RS 67333 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to observe its anxiolytic effects, but our results from the elevated plus maze (EPM) are inconclusive or show an anxiogenic-like profile. What could be the cause?
A1: Several factors can contribute to observing unexpected anxiogenic-like effects or a lack of anxiolytic effects with this compound. Consider the following:
-
Dosage: The behavioral effects of this compound can be dose-dependent. While it generally exhibits anxiolytic properties, high doses might lead to a biphasic or U-shaped dose-response curve, potentially causing anxiogenic-like effects. It is crucial to perform a thorough dose-response study to identify the optimal concentration for anxiolysis in your specific experimental model.[1][2][3]
-
Off-Target Effects: this compound is a potent and selective 5-HT4 receptor partial agonist, but it also has a high affinity for sigma-1 (pKi = 8.9) and sigma-2 (pKi = 8.0) receptors.[4] Activation of sigma receptors can modulate various neurotransmitter systems and has been implicated in a wide range of behaviors, including anxiety.[5][6] These off-target effects could contribute to the unexpected behavioral phenotype.
-
Experimental Conditions: The EPM is sensitive to environmental factors. Ensure that lighting conditions, noise levels, and handling procedures are consistent across all experimental groups.[7] Habituation of the animals to the testing room before the experiment is also critical.[7]
-
Animal Strain: Different rodent strains can exhibit varying baseline levels of anxiety and may respond differently to serotonergic compounds.[3]
Q2: Our study aimed to demonstrate the memory-enhancing properties of this compound in a novel object recognition (NOR) test, but we are observing memory impairment or no effect. Why might this be happening?
A2: The effects of this compound on memory can be complex and are influenced by several experimental variables. Conflicting results in the literature, with some studies showing memory enhancement and others impairment, suggest a nuanced mechanism of action.[8][9]
-
Bidirectional Effects: Research has indicated that this compound can have a bidirectional effect on memory, particularly in the context of other pharmacological agents.[8][9] For instance, at a low, ineffective dose, it can improve memory, while at a higher dose, it may prevent memory impairment caused by another compound.[8] This suggests that the cognitive effects of this compound are highly dependent on the baseline neurological state and the specific memory paradigm.
-
Timing of Administration: The timing of drug administration relative to the training and testing phases of the NOR task is crucial. The effects on memory consolidation, retrieval, or acquisition can differ. Ensure a consistent and well-justified administration schedule.
-
Cognitive Load: The complexity of the memory task might influence the outcome. A task that is too simple may result in a ceiling effect, where potential cognitive-enhancing effects are not detectable. Conversely, a task that is too difficult might not be sensitive to subtle improvements.
Troubleshooting Guide
| Observed Unexpected Outcome | Potential Cause | Recommended Action |
| Increased anxiety-like behavior in the EPM | High dose leading to a biphasic dose-response. | Conduct a dose-response study with a wider range of concentrations, including lower doses. |
| Off-target effects via sigma receptors. | Consider using a more selective 5-HT4 agonist or co-administering a sigma receptor antagonist to dissect the mechanism. | |
| Stressful experimental environment. | Standardize and optimize environmental conditions (lighting, noise) and handling procedures. Ensure proper habituation.[7] | |
| Memory impairment in the NOR test | Bidirectional or paradoxical drug effect. | Test a range of doses. The effect of RS 67333 on memory can be dose-dependent and may interact with the baseline cognitive state.[8][9] |
| Issues with the NOR protocol. | Review and standardize the NOR protocol, including object novelty, habituation time, and inter-trial intervals.[10][11] | |
| High variability in behavioral data | Inconsistent drug administration (route, volume, timing). | Ensure precise and consistent administration techniques for all animals. |
| Subject-specific factors (age, sex, weight). | Randomize animals into treatment groups and ensure groups are balanced for these factors. |
Quantitative Data Summary
Receptor Binding Affinity of this compound
| Receptor | pKi |
| 5-HT4 | 8.7 |
| Sigma 1 | 8.9 |
| Sigma 2 | 8.0 |
| 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C | < 6.0 |
| Dopamine D1, D2 | < 6.0 |
| Muscarinic M1-M3 | < 6.0 |
Data compiled from Eglen et al., 1995.[4]
Reported Effective Doses in Behavioral Studies
| Behavioral Test | Species | Dose | Route | Observed Effect | Reference |
| Anxiety/Depression Models | Mouse | 1.5 mg/kg/day | i.p. | Anxiolytic/Antidepressant-like | Mendez-David et al., 2013[12][13] |
| Elevated Plus Maze | Mouse | 1.5 mg/kg | i.p. | Anxiolytic | David et al., 2020[14] |
| Passive Avoidance | Rat | 0.5 µ g/rat | intra-prelimbic cortex | Memory enhancement | Malekshah et al., 2021[8] |
| Y-Maze | Mouse | 0.5 mg/kg | i.p. | Reversal of scopolamine-induced deficit (in combination) | Quiedeville et al., 2017[15] |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Assessing Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[16][17]
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.[7]
-
Procedure:
-
Data Analysis:
-
Measure the time spent in the open and closed arms.
-
Measure the number of entries into the open and closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[10]
Novel Object Recognition (NOR) Test Protocol for Assessing Recognition Memory
-
Apparatus: An open-field arena.[10]
-
Habituation:
-
On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
-
Testing Phase:
-
After a retention interval (e.g., 2 hours or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the time spent exploring the novel and familiar objects.
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A preference for the novel object (discrimination index > 0) indicates successful recognition memory.
-
-
Object Selection: Ensure objects are of similar size and complexity and do not have innate properties that might induce a preference.[20]
Visualizations
Caption: 5-HT4 receptor signaling pathway activated by RS 67333.
Caption: Troubleshooting workflow for unexpected behavioral outcomes.
Caption: General experimental workflow for behavioral studies.
References
- 1. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of alcohol administration on behavioral profiles in the MCSF test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute DOI treatment evokes dose and species-dependent locomotor effects on the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid anxiolytic effects of a 5-HT₄ receptor agonist are mediated by a neurogenesis-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-modulation of an allosteric modulator of nicotinic receptor-cholinesterase inhibitor (galantamine) and a 5-HT4 receptor agonist (RS-67333): effect on scopolamine-induced memory deficit in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the Efficacy of RS 67333 Hydrochloride: A Comparative Guide to 5-HT4 Antagonist Use
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel compound is a critical step. This guide provides a comparative framework for validating the effects of the potent and selective 5-HT4 receptor partial agonist, RS 67333 hydrochloride, through the use of 5-HT4 receptor antagonists. By presenting key experimental data, detailed protocols, and clear visual representations of the underlying biological processes, this document aims to facilitate the design and interpretation of validation studies.
This compound is a well-characterized high-affinity partial agonist for the 5-HT4 receptor. Its validation as a specific 5-HT4 receptor agonist relies on the demonstration that its cellular and physiological effects can be competitively blocked by selective 5-HT4 receptor antagonists. This guide focuses on the use of two such antagonists, GR 113808 and RS 39604, to confirm the 5-HT4 receptor-mediated action of RS 67333.
Comparative Efficacy of 5-HT4 Antagonists in Blocking this compound Effects
The following tables summarize the quantitative data from in vitro studies, demonstrating the potency of this compound and the efficacy of 5-HT4 antagonists in blocking its action.
| Compound | Assay Type | Preparation | Parameter | Value | Reference |
| RS 67333 | Radioligand Binding | Guinea-pig striatum | pKi | 8.7 | [1] |
| Functional Assay (Relaxation) | Rat oesophagus | pEC50 | 8.4 | [1] | |
| GR 113808 | Functional Assay (Antagonism of RS 67333) | Rat oesophagus | pKB | 9.1 | [1] |
| RS 39604 | Radioligand Binding | Guinea-pig striatal membranes | pKi | 9.1 | [2][3] |
| Functional Assay (Antagonism of 5-HT) | Rat oesophagus | pA2 | 9.3 | [2][4] |
Table 1: In Vitro Potency and Antagonism. This table highlights the high affinity and functional potency of RS 67333 at the 5-HT4 receptor. The pKB value for GR 113808 demonstrates its potent and competitive antagonism of RS 67333-induced tissue relaxation. The pKi and pA2 values for RS 39604 indicate its high affinity and competitive antagonist properties at the 5-HT4 receptor.
Signaling Pathways of the 5-HT4 Receptor
Activation of the 5-HT4 receptor by an agonist like this compound initiates downstream signaling through two primary pathways: a canonical Gs-coupled pathway and a non-canonical G-protein independent pathway. Understanding these pathways is crucial for designing comprehensive validation studies that assess the full spectrum of the agonist's effects.
Experimental Workflow for Validation
A robust validation of this compound's effects involves a multi-step experimental workflow. This workflow should progress from initial binding studies to functional assays, both in vitro and in vivo, to confirm that the observed effects are indeed mediated by the 5-HT4 receptor.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key in vitro assays used to validate the 5-HT4 receptor-mediated effects of this compound.
Radioligand Binding Assay
This assay determines the affinity of this compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled antagonist.
Objective: To determine the inhibitory constant (Ki) of this compound at the 5-HT4 receptor.
Materials:
-
Membrane preparations from cells expressing 5-HT4 receptors (e.g., guinea-pig striatum).
-
Radiolabeled 5-HT4 antagonist (e.g., [³H]-GR 113808).
-
This compound.
-
Non-labeled 5-HT4 antagonist (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]-GR 113808 and varying concentrations of this compound.
-
Total binding is measured in the absence of any competing ligand, while non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 antagonist.
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki value for this compound is then calculated from the IC50 value (the concentration of RS 67333 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the 5-HT4 receptor signaling pathway.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.
Materials:
-
Whole cells expressing 5-HT4 receptors.
-
This compound.
-
5-HT4 antagonist (e.g., GR 113808).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor.
-
For antagonism studies, cells are pre-incubated with the 5-HT4 antagonist.
-
Cells are then stimulated with varying concentrations of this compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable cAMP assay kit.
-
The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined from the dose-response curve.
-
To validate the 5-HT4 receptor-mediated effect, the ability of a selective antagonist to shift the dose-response curve of RS 67333 to the right should be demonstrated.
Conclusion
The validation of this compound as a specific 5-HT4 receptor agonist is a crucial step in its pharmacological characterization. By employing a systematic approach that includes binding and functional assays in the presence and absence of selective 5-HT4 antagonists like GR 113808 and RS 39604, researchers can unequivocally demonstrate its mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for designing and executing robust validation studies, ultimately contributing to a deeper understanding of the therapeutic potential of this compound.
References
- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RS 39604 hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 4. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RS 67333 Hydrochloride and BIMU-8 in Memory and Learning Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cognitive enhancement research, the serotonin 4 receptor (5-HT4R) has emerged as a promising target for therapeutic intervention in memory and learning deficits. Among the various 5-HT4R agonists, RS 67333 hydrochloride and BIMU-8 have garnered significant attention. This guide provides an objective comparison of these two compounds, summarizing their performance in preclinical memory and learning studies, detailing their mechanisms of action, and presenting supporting experimental data to aid researchers in their selection of appropriate pharmacological tools.
Introduction to RS 67333 and BIMU-8
This compound is a potent and selective partial agonist of the 5-HT4 receptor.[1][2] It has been extensively investigated for its potential as a rapid-acting antidepressant and a nootropic agent for conditions like Alzheimer's disease.[1] Its pro-cognitive effects have been demonstrated across a variety of animal models of learning and memory.[3][4]
BIMU-8 is also a potent 5-HT4 receptor agonist, initially recognized for its ability to counteract opioid-induced respiratory depression.[4] Beyond this primary application, studies have indicated its potential to enhance conditioned responses and memory in mice, suggesting a role in cognitive processes.[4] BIMU-8 and its analogue, BIMU-1, have been shown to increase acetylcholine release in brain regions crucial for memory, such as the hippocampus and cerebral cortex.[5][6]
Mechanism of Action: Targeting the 5-HT4 Receptor
Both RS 67333 and BIMU-8 exert their primary effects through the activation of the 5-HT4 receptor, a Gs-protein coupled receptor. The downstream signaling cascade of 5-HT4R activation is multifaceted and can be broadly categorized into two pathways:
-
Canonical Gs/cAMP/PKA Pathway: Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression related to synaptic plasticity and memory formation.
-
Non-canonical Src-dependent Pathway: Emerging evidence suggests a G-protein independent signaling pathway for the 5-HT4 receptor. This pathway involves the activation of the Src tyrosine kinase, which can then trigger other downstream signaling cascades, such as the MAPK/ERK pathway, also known to be critically involved in learning and memory processes.
Beyond their shared primary target, these compounds exhibit different affinities for other receptors. Notably, RS 67333 has a high affinity for sigma-1 and sigma-2 receptors, while BIMU-8 has been identified as a sigma-2 receptor antagonist.[1][7] These secondary targets may contribute to their overall pharmacological profiles and potentially differentiate their effects on cognition.
Below is a diagram illustrating the signaling pathways activated by 5-HT4 receptor agonists.
Comparative Efficacy in Preclinical Models of Memory and Learning
Direct comparative studies of RS 67333 and BIMU-8 are limited. However, a key study by Marchetti-Gauthier et al. (2003) provides valuable insights by comparing the effects of RS 67333 and BIMU-1, a close structural and functional analog of BIMU-8, in a scopolamine-induced model of memory impairment in mice.[8]
Y-Maze Spontaneous Alternation
The Y-maze spontaneous alternation task is a behavioral test used to assess spatial working memory. A decrease in the percentage of spontaneous alternations is indicative of memory impairment. In the study by Marchetti-Gauthier et al. (2003), both BIMU-1 and RS 67333 were able to reverse the memory deficits induced by the cholinergic antagonist scopolamine.[8]
| Compound | Dose (mg/kg, i.p.) | Effect on Scopolamine-Induced Deficit |
| BIMU-1 | 10 | Reversal |
| RS 67333 | 1 | Reversal |
| Table 1: Comparative efficacy of BIMU-1 and RS 67333 in the Y-maze spontaneous alternation task in mice with scopolamine-induced memory impairment.[8] |
These results suggest that both compounds are effective in mitigating cholinergic-based memory deficits, a key feature in several neurodegenerative diseases.
Other Relevant Preclinical Studies
While direct head-to-head comparisons are scarce, numerous individual studies highlight the pro-cognitive effects of each compound in various memory paradigms.
RS 67333:
-
Object Recognition Task: Chronic administration of RS 67333 has been shown to improve performance in the novel object recognition task in mice, indicating an enhancement of recognition memory.[4]
-
Passive Avoidance Task: Studies have demonstrated that RS 67333 can enhance memory consolidation in the passive avoidance task, a test of fear-motivated learning and memory.[9]
-
Morris Water Maze: RS 67333 has been reported to improve spatial learning and memory in the Morris water maze, a hippocampus-dependent spatial navigation task.[4]
BIMU-8:
-
Conditioned Responses: BIMU-8 has been found to increase conditioned responses in mice, suggesting an enhancement of associative learning.[4]
-
Acetylcholine Release: In vitro studies have shown that BIMU-8 increases the electrically stimulated release of acetylcholine from brain slices of the cerebral cortex and hippocampus, providing a neurochemical basis for its potential cognitive-enhancing effects.[5]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Scopolamine-Induced Memory Impairment in the Y-Maze
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Habituation: Mice are placed in the center of the Y-maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Drug Administration: Mice are administered scopolamine (e.g., 1 mg/kg, i.p.) to induce memory impairment. The test compounds (RS 67333 or BIMU-1/BIMU-8) are administered at specified doses and time points before the test.
-
Test Session: A mouse is placed at the end of one arm and allowed to move freely through the maze for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
-
Data Analysis: A spontaneous alternation is defined as successive entries into the three different arms. The percentage of spontaneous alternation is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.
Novel Object Recognition (NOR) Task
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a specified duration on consecutive days.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Passive Avoidance Task
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: After a specified retention interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment during the retention trial indicates better memory of the aversive experience.
In Vivo Microdialysis for Acetylcholine Measurement
-
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound.
-
Analysis: The concentration of acetylcholine in the dialysate is measured using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Changes in extracellular acetylcholine levels are expressed as a percentage of the baseline levels.
Conclusion
Both this compound and BIMU-8 are valuable pharmacological tools for investigating the role of the 5-HT4 receptor in memory and learning. The available evidence suggests that both compounds are effective in ameliorating cognitive deficits, particularly those associated with cholinergic dysfunction. RS 67333 has a more extensive research history in various memory paradigms, while BIMU-8's potential in this area is supported by its effects on conditioned learning and its ability to enhance acetylcholine release. The choice between these two compounds may depend on the specific research question, the desired receptor selectivity profile (particularly concerning sigma receptors), and the specific memory domain being investigated. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their pro-cognitive effects.
References
- 1. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-HT4 receptor modulation of acetylcholine outflow in guinea pig brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis [bio-protocol.org]
- 5. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIMU 1 and RS 67333, two 5-HT4 receptor agonists, modulate spontaneous alternation deficits induced by scopolamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Decoding the Specificity of RS 67333 Hydrochloride for the 5-HT4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of RS 67333 hydrochloride, a potent and selective partial agonist of the serotonin 4 (5-HT4) receptor. By objectively comparing its binding affinity and functional activity with other notable 5-HT4 receptor agonists, this document serves as a critical resource for researchers investigating serotonergic signaling and professionals in the field of drug discovery and development. The information is supported by experimental data and detailed methodologies to ensure scientific rigor and practical applicability.
Executive Summary
This compound demonstrates high affinity and selectivity for the 5-HT4 receptor. While it exhibits remarkable potency as a partial agonist at its primary target, its affinity for a range of other serotonin, dopamine, and muscarinic receptor subtypes is significantly lower. This selectivity profile, with the notable exception of sigma 1 and sigma 2 binding sites, positions RS 67333 as a valuable tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor. This guide presents a comparative analysis of RS 67333 against other 5-HT4 agonists—Prucalopride, Cisapride, and Tegaserod—and provides detailed protocols for key experimental assays used to determine receptor specificity.
Comparative Analysis of 5-HT4 Receptor Agonists
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of RS 67333 and other key 5-HT4 receptor agonists. The data is compiled from various in vitro studies to provide a comparative overview.
Table 1: Binding Affinity (pKi) Profile of this compound at Various Receptors
| Receptor | pKi |
| 5-HT4 | 8.7 [1][2][3] |
| Sigma 1 | 8.9[1][3] |
| Sigma 2 | 8.0[1][3] |
| 5-HT1A | < 6.0[1][3] |
| 5-HT1D | < 6.0[1][3] |
| 5-HT2A | < 6.0[1][3] |
| 5-HT2C | < 6.0[1][3] |
| Dopamine D1 | < 6.0[1][3] |
| Dopamine D2 | < 6.0[1][3] |
| Muscarinic M1-M3 | < 6.0[1][3] |
Table 2: Comparative Binding Affinity and Functional Potency of 5-HT4 Receptor Agonists
| Compound | 5-HT4 Receptor Binding Affinity (pKi) | 5-HT4 Receptor Functional Potency (pEC50) | Intrinsic Activity (vs. 5-HT) |
| RS 67333 | 8.7 [1][3] | 8.4 [1][3] | 0.5 (Partial Agonist) [1][3] |
| Prucalopride | ~8.1-9.1 | ~8.0 | Full Agonist |
| Cisapride | ~7.9 | ~7.0 | Full Agonist |
| Tegaserod | ~8.4 | ~8.6 | Partial Agonist[4] |
Note: The binding and functional data for Prucalopride, Cisapride, and Tegaserod are compiled from various sources and may not be directly comparable due to different experimental conditions. The data for RS 67333 is consistently reported.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of 5-HT4 receptor activation by agonists like RS 67333, it is crucial to delineate the downstream signaling cascades. Furthermore, standardized experimental workflows are essential for reproducible and comparable results.
5-HT4 Receptor Signaling Cascade
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), primarily initiates the canonical adenylyl cyclase pathway. However, evidence also suggests the involvement of a non-canonical, G-protein independent pathway.
Caption: 5-HT4 Receptor Signaling Pathways.
Experimental Workflow: Radioligand Binding Assay
The specificity of a compound for a receptor is fundamentally determined by its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Accumulation Assay
To assess the functional activity of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist), a second messenger assay, such as a cAMP accumulation assay, is employed.
Caption: cAMP Accumulation Assay Workflow.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for 5-HT4 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Receptor Source: Guinea-pig striatum membranes.
-
Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM GR113808 or another suitable 5-HT4 ligand.
-
Test Compound: this compound.
-
Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B), scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize guinea-pig striatum in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of the test compound (e.g., RS 67333) in assay buffer.
-
Use a single, fixed concentration of [3H]-GR113808, typically at or near its Kd value (e.g., 0.2 nM).
-
Prepare tubes for total binding (no competitor), non-specific binding (with 10 µM GR113808), and for each concentration of the test compound.
-
Add the membrane preparation (typically 50-100 µg of protein) and [3H]-GR113808 to all tubes.
-
-
Incubation:
-
Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration to obtain a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Agonist-Stimulated cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and intrinsic activity of a test compound at the 5-HT4 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-5-HT4 cells under standard conditions.
-
Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
-
Assay Setup:
-
Prepare a serial dilution of the test compound (e.g., RS 67333) in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).
-
Prepare a control with only the assay buffer and PDE inhibitor (basal level) and a positive control with a known 5-HT4 agonist (e.g., 5-HT).
-
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Add the prepared dilutions of the test compound to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Add the detection reagents (e.g., HTRF reagents: anti-cAMP antibody and a labeled cAMP tracer).
-
Incubate as recommended by the manufacturer to allow for the competitive binding reaction.
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP provided in the kit.
-
Convert the raw signal from the samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration versus the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Calculate the intrinsic activity by comparing the maximal response of the test compound to that of a full agonist (e.g., 5-HT).
-
Conclusion
The experimental data presented in this guide strongly support the high specificity of this compound for the 5-HT4 receptor. Its profile as a potent partial agonist with minimal off-target activity at many other receptors makes it an invaluable pharmacological tool. The detailed experimental protocols provided herein offer a standardized approach for researchers to independently verify and expand upon these findings. The comparative data, while highlighting the need for more direct head-to-head studies, provides a useful benchmark for selecting the most appropriate 5-HT4 agonist for a given research application. The continued investigation into the nuanced pharmacology of compounds like RS 67333 will undoubtedly advance our understanding of 5-HT4 receptor function and its therapeutic potential.
References
A Comparative Guide to RS 67333 Hydrochloride: Reproducibility and Performance in 5-HT4 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RS 67333 Hydrochloride's Performance with Alternative 5-HT4 Receptor Agonists, Supported by Experimental Data.
This compound is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, a key target in research areas including neurodegenerative disorders, cognitive enhancement, and gastrointestinal motility. This guide provides a comprehensive comparison of experimental findings with this compound against other relevant 5-HT4 receptor agonists, focusing on reproducibility and performance. The data presented is intended to aid researchers in selecting the most appropriate compound for their experimental needs.
Comparative Analysis of 5-HT4 Receptor Agonists
The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a direct comparison of this compound with other key 5-HT4 receptor agonists such as RS 67506, prucalopride, and cisapride.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Target Receptor | Preparation | Radioligand | pKi (Affinity) | pEC50 (Potency) | Intrinsic Activity (vs. 5-HT) |
| RS 67333 | 5-HT4 | Guinea-pig striatum | [3H]-GR 113808 | 8.7[1] | 8.4 (oesophagus relaxation)[1] | 0.5[1] |
| RS 67506 | 5-HT4 | Guinea-pig striatum | [3H]-GR 113808 | 8.8[1] | 8.6 (oesophagus relaxation)[1] | 0.6[1] |
| Prucalopride | 5-HT4 | Human recombinant | [3H]-GR113808 | 7.6 | - | - |
| Cisapride | 5-HT4 | Human recombinant | [3H]-GR113808 | 7.1 | - | - |
Higher pKi and pEC50 values indicate greater affinity and potency, respectively.
Table 2: Selectivity Profile - Affinity (pKi) for Other Receptors
| Compound | Sigma 1 | Sigma 2 | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C | Dopamine D1/D2 | Muscarinic M1-M3 |
| RS 67333 | 8.9[1] | 8.0[1] | < 6.0[1] | < 6.0[1] | < 6.0[1] | < 6.0[1] | < 6.0[1] | < 6.0[1] |
| RS 67506 | 7.9[1] | 7.3[1] | < 6.0[1] | < 6.0[1] | < 6.0[1] | < 6.0[1] | < 6.0[1] | < 6.0[1] |
RS 67333 and RS 67506 exhibit high selectivity for the 5-HT4 receptor, with notable affinity for sigma receptors.
Table 3: In Vivo Efficacy - Cardiovascular Effects in Anesthetized Micropigs
| Compound | ED50 (µg/kg, i.v.) for Heart Rate Increase | Maximal Heart Rate Increase (beats/min) |
| RS 67333 | 4.9[1] | 35[1] |
| RS 67506 | 5.4[1] | 47[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of the key experimental protocols used in the characterization of this compound and its alternatives.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
-
Membrane Preparation:
-
Guinea pig striatum is dissected and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the membrane preparation, the radioligand ([3H]-GR 113808), and varying concentrations of the unlabeled test compound (e.g., RS 67333).
-
Incubate the plate (e.g., 60 minutes at 30°C) to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 ligand.
-
The Ki value is calculated from the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Isolated Guinea Pig Oesophagus Relaxation Assay for Functional Potency
This assay measures the functional potency (pEC50) and intrinsic activity of a 5-HT4 receptor agonist.
-
Tissue Preparation:
-
A section of the guinea pig esophagus is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is allowed to equilibrate under a resting tension.
-
-
Experimental Procedure:
-
The oesophageal tissue is pre-contracted with a standard contractile agent, such as carbachol.
-
Once a stable contraction is achieved, cumulative concentrations of the 5-HT4 receptor agonist (e.g., RS 67333) are added to the organ bath.
-
The relaxation of the tissue is measured isometrically.
-
The pEC50 (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) and the intrinsic activity (the maximal response of the agonist relative to a full agonist like 5-HT) are calculated from the concentration-response curve.
-
In Vivo Cardiovascular Assessment in Anesthetized Micropigs
This protocol assesses the in vivo effects of 5-HT4 receptor agonists on cardiovascular parameters, such as heart rate.
-
Animal Preparation:
-
Micropigs are anesthetized, and catheters are inserted for drug administration (e.g., intravenous) and for monitoring physiological parameters like heart rate and blood pressure.
-
-
Experimental Procedure:
-
After a stabilization period, a baseline heart rate is recorded.
-
The test compound (e.g., RS 67333) is administered intravenously in a dose-dependent manner.
-
Heart rate is continuously monitored, and the changes from baseline are recorded.
-
The ED50 (the dose of the drug that produces 50% of its maximal effect) for the increase in heart rate is determined from the dose-response curve.
-
This guide provides a foundational comparison of this compound with other 5-HT4 receptor agonists. Researchers are encouraged to consult the primary literature for more detailed information and to adapt these protocols to their specific experimental conditions. The provided data and methodologies aim to enhance the reproducibility and reliability of future research in this field.
References
Cross-Validation of RS 67333 Hydrochloride: A Comparative Guide for Researchers
An objective analysis of the 5-HT4 receptor partial agonist, RS 67333 hydrochloride, across various animal models reveals its potential as a rapid-acting therapeutic agent for cognitive and mood disorders. This guide provides a comprehensive comparison of its effects, supported by experimental data and detailed methodologies, to inform future research and drug development.
This compound is a potent and selective partial agonist of the serotonin 4 (5-HT4) receptor.[1][2] Its pro-cognitive and anxiolytic-like effects have been demonstrated in multiple preclinical studies, suggesting its therapeutic potential for conditions such as Alzheimer's disease, anxiety, and depression.[3][4][5] This guide synthesizes findings from key studies to offer a cross-validated perspective on its efficacy and mechanism of action in different animal models.
Comparative Efficacy in Animal Models of Anxiety and Depression
RS 67333 has shown notable anxiolytic and antidepressant-like effects, often with a more rapid onset than traditional selective serotonin reuptake inhibitors (SSRIs).[3][6]
| Animal Model | Treatment Regimen | Key Behavioral Tests | Observed Effects | Alternative Compound | Alternative's Effects |
| Mouse Corticosterone Model of Anxiety/Depression | RS 67333 (1.5 mg/kg/day) for 7 or 28 days | Novelty Suppressed Feeding (NSF), Elevated Plus Maze (EPM) | Reduced anxiety-like behavior observed after 7 days of treatment.[3][7] | Fluoxetine (18 mg/kg/day) | Similar anxiolytic effects required 14-28 days of treatment.[3][7] |
| Mouse Chronic Corticosterone Model | RS 67333 (1.5 mg/kg/day) | Open Field (OF), Elevated Plus Maze (EPM) | Reversed corticosterone-induced anxiety-like behaviors. | Fluoxetine (18 mg/kg/day) | Also effective, but RS 67333 showed a faster onset of action.[7] |
Enhancement of Cognitive Function in Various Models
The pro-cognitive effects of RS 67333 have been investigated in models of normal aging and Alzheimer's disease pathology.
| Animal Model | Treatment Regimen | Key Cognitive Tests | Observed Effects | Alternative Compound(s) | Alternative's Effects |
| 5XFAD Mouse Model of Alzheimer's Disease | RS 67333 (1 mg/kg, twice a week) | Novel Object Recognition (NOR) | Reversed cognitive deficits and reduced amyloid plaque load.[8][9][10] | - | - |
| Scopolamine-Induced Amnesia in Rats | RS 67333 (dose not specified) | Morris Water Maze (MWM) | Ameliorated scopolamine-induced learning and memory deficits. | Velusetrag, TD-8954 | Also reversed scopolamine-induced deficits.[11] |
| Aged Rats | RS 67333 (dose not specified) | Place and Object Recognition | Enhanced memory performance in aged animals. | - | - |
Experimental Protocols
Mouse Corticosterone Model of Anxiety/Depression
-
Animals: Male C57BL/6J mice.
-
Procedure: Mice receive daily subcutaneous injections of corticosterone (20 mg/kg) or vehicle (sesame oil) for several weeks to induce a state of chronic stress, mimicking aspects of anxiety and depression.
-
Drug Administration: this compound (1.5 mg/kg/day) or fluoxetine (18 mg/kg/day) is administered intraperitoneally during the last 7 to 28 days of the corticosterone treatment.[6][7]
-
Behavioral Testing:
-
Novelty Suppressed Feeding (NSF): Mice are food-deprived for 24 hours and then placed in a novel, brightly lit arena with a single food pellet in the center. The latency to begin eating is measured as an indicator of anxiety-like behavior.
-
Elevated Plus Maze (EPM): The maze consists of two open and two closed arms elevated from the floor. The time spent in the open arms is measured as an index of anxiety; less time in the open arms suggests higher anxiety.
-
5XFAD Mouse Model of Alzheimer's Disease
-
Animals: 5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial Alzheimer's disease.
-
Drug Administration: Chronic administration of RS 67333 (1 mg/kg) via intraperitoneal injection, typically starting at an early, asymptomatic stage of pathology.[8][9]
-
Behavioral Testing:
-
Novel Object Recognition (NOR): This task assesses learning and memory. Mice are first habituated to an arena with two identical objects. In the test phase, one of the objects is replaced with a novel one. The time spent exploring the novel object compared to the familiar one is a measure of recognition memory.
-
-
Histological Analysis: Following behavioral testing, brain tissue is analyzed to quantify amyloid-beta (Aβ) plaque deposition and associated neuroinflammation (astrogliosis and microgliosis).[9][10]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of RS 67333 and a typical experimental workflow.
Caption: A typical experimental workflow for inducing an anxiety/depression-like state in mice and assessing the effects of RS 67333.
Caption: The binding of RS 67333 to the 5-HT4 receptor initiates a signaling cascade that leads to downstream effects on gene expression and protein processing.
Conclusion
The available evidence from diverse animal models consistently supports the potential of this compound as a therapeutic agent for both cognitive and mood disorders. Its rapid onset of action compared to existing treatments like fluoxetine is a particularly promising feature.[3][7] The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into this and other 5-HT4 receptor agonists, ultimately paving the way for potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - ORKA (beta) [oxfordhealth.nhs.uk]
- 5. RS-67333 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid anxiolytic effects of a 5-HT₄ receptor agonist are mediated by a neurogenesis-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
RS 67333 vs RS 67506 pharmacological differences
A Comparative Guide to the Pharmacology of RS 67333 and RS 67506
This guide provides a detailed pharmacological comparison of RS 67333 and RS 67506, two potent and selective serotonin 4 (5-HT₄) receptor partial agonists.[1][2][3][4] Both compounds have been instrumental in elucidating the physiological roles of the 5-HT₄ receptor. This document summarizes their binding affinities, functional activities, and key experimental findings to assist researchers in drug development and neuroscience.
Overview and Primary Mechanism of Action
RS 67333 and RS 67506 are structurally related compounds that act as partial agonists at the 5-HT₄ receptor.[1] Activation of the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), stimulates a signal transduction pathway that increases the production of intracellular cyclic adenosine monophosphate (cAMP).[5] This mechanism is linked to various physiological processes, including cognitive function, gastrointestinal motility, and mood regulation.[5][6] Both compounds have been investigated for their therapeutic potential in conditions such as Alzheimer's disease and cognitive disorders.[4][6][7][8][9]
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters for RS 67333 and RS 67506, derived from in vitro and in vivo studies.
Table 1: Receptor Binding Affinities (pKi)
| Compound | 5-HT₄ | Sigma 1 | Sigma 2 | Other Receptors* |
| RS 67333 | 8.7[1][3][10] | 8.9[1][10] | 8.0[1][10] | < 6.0[1][3][10] |
| RS 67506 | 8.8[1] | 7.9[1] | 7.3[1] | < 6.0[1] |
**Includes 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₂ₐ, 5-HT₂𝒸, Dopamine D₁, D₂, and Muscarinic M₁-M₃ receptors.[1][3][10]
Table 2: Functional Activity at 5-HT₄ Receptor
| Compound | Potency (pEC₅₀)¹ | Intrinsic Activity² | In Vivo Potency (ED₅₀)³ | Max. In Vivo Effect³ |
| RS 67333 | 8.4[1][10] | 0.5[1][3][10] | 4.9 µg/kg, i.v.[1] | 35 beats/min increase[1] |
| RS 67506 | 8.6[1] | 0.6[1] | 5.4 µg/kg, i.v.[1] | 47 beats/min increase[1] |
¹_Determined in carbachol-precontracted guinea pig esophagus.[1] ²_Relative to serotonin (5-HT).[1][3] ³_Tachycardic response in anesthetized micropigs._[1]
Comparative Analysis
-
5-HT₄ Receptor Affinity and Potency: Both compounds exhibit high and similar sub-nanomolar affinity for the 5-HT₄ receptor, with pKi values of 8.7 for RS 67333 and 8.8 for RS 67506.[1] Functionally, they are potent partial agonists, with RS 67506 (pEC₅₀ = 8.6) being slightly more potent than RS 67333 (pEC₅₀ = 8.4) in the esophagus relaxation assay.[1]
-
Efficacy (Intrinsic Activity): Both are partial agonists, meaning they produce a response that is lower than the maximal response achievable by the endogenous full agonist, serotonin.[1][3] RS 67506 has a slightly higher intrinsic activity (0.6) compared to RS 67333 (0.5).[1]
-
Selectivity Profile: While highly selective for the 5-HT₄ receptor, both compounds also show notable affinity for sigma binding sites.[1] RS 67333 has a higher affinity for both sigma 1 (pKi = 8.9) and sigma 2 (pKi = 8.0) sites compared to RS 67506 (pKi = 7.9 and 7.3, respectively).[1][10] Their affinity for other tested serotonin, dopamine, and muscarinic receptors is low.[1][3][10]
-
In Vivo Effects: In anesthetized micropigs, both compounds induce a dose-dependent increase in heart rate, a known 5-HT₄ receptor-mediated effect.[1] Despite a slightly lower ED₅₀ value for RS 67333, RS 67506 produced a greater maximal increase in heart rate, consistent with its higher intrinsic activity.[1]
Key Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of RS 67333 and RS 67506 for the 5-HT₄ receptor.
-
Methodology:
-
Tissue Preparation: Membranes were prepared from guinea pig striatum.
-
Radioligand: [³H]-GR 113808, a selective 5-HT₄ antagonist, was used to label the 5-HT₄ binding sites.[1]
-
Assay: Membranes were incubated with the radioligand and various concentrations of the competing test compounds (RS 67333 or RS 67506).
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Quantification: Radioactivity trapped on the filters was measured using liquid scintillation counting.
-
Data Analysis: IC₅₀ values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
Functional Assay: Guinea Pig Esophagus Relaxation
-
Objective: To assess the functional potency (EC₅₀) and intrinsic activity of the compounds as 5-HT₄ receptor agonists.
-
Methodology:
-
Tissue Preparation: Strips of guinea pig esophagus muscularis mucosae were mounted in organ baths.
-
Contraction: Tissues were pre-contracted with carbachol to induce a stable tone.[1]
-
Compound Addition: Cumulative concentration-response curves were generated by adding increasing concentrations of RS 67333, RS 67506, or serotonin.
-
Measurement: The relaxation of the pre-contracted tissue was measured isometrically.
-
Data Analysis: Potency (pEC₅₀) and intrinsic activity (relative to the maximal relaxation induced by serotonin) were calculated from the concentration-response curves.[1] The antagonist properties were confirmed using the selective 5-HT₄ antagonist GR 113808.[1]
-
In Vivo Assay: Anesthetized Micropig Tachycardia
-
Objective: To evaluate the in vivo agonist activity of the compounds.
-
Methodology:
-
Animal Preparation: Micropigs were anesthetized and instrumented for the measurement of heart rate and blood pressure.
-
Drug Administration: RS 67333 or RS 67506 were administered intravenously (i.v.) in a dose-dependent manner.[1]
-
Measurement: Heart rate was continuously monitored.
-
Data Analysis: The dose required to produce 50% of the maximal heart rate increase (ED₅₀) and the maximum observed increase in beats per minute were determined.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT₄ receptor activation pathway.
Caption: Experimental workflow for binding assays.
Caption: Logical comparison of key parameters.
Conclusion
RS 67333 and RS 67506 are pharmacologically similar as potent, selective, and partial 5-HT₄ receptor agonists.[1] The primary differences lie in their relative potency, efficacy, and off-target affinity for sigma receptors. RS 67506 is a slightly more potent and efficacious 5-HT₄ agonist, while RS 67333 demonstrates a higher affinity for sigma 1 and 2 binding sites.[1] These subtle but distinct pharmacological nuances make them valuable tools for specific research applications and may influence the choice of compound for investigating particular physiological or pathological processes. For instance, the higher sigma 1 affinity of RS 67333 might be a consideration in studies where sigma receptor modulation is a confounding factor. Conversely, the slightly higher intrinsic activity of RS 67506 might be advantageous in models requiring a stronger, yet still partial, 5-HT₄ receptor-mediated response.
References
- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. RS-67333 - Wikipedia [en.wikipedia.org]
- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]
- 8. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Synergistic Potential of RS 67333 Hydrochloride: A Comparative Guide for Researchers
For researchers and scientists in drug development, understanding the synergistic interactions of novel compounds is paramount. This guide provides a comprehensive comparison of the synergistic effects of RS 67333 hydrochloride, a potent and selective 5-HT4 receptor partial agonist, with other therapeutic agents. The data presented herein is collated from preclinical studies and aims to inform future research and development in the areas of depression and Alzheimer's disease.
This compound has demonstrated significant therapeutic potential on its own, particularly in models of cognitive impairment and depression. However, its efficacy may be enhanced when used in combination with other drugs, potentially leading to improved therapeutic outcomes, reduced dosages, and faster onset of action. This guide explores the existing evidence for these synergistic effects.
Synergism with Selective Serotonin Reuptake Inhibitors (SSRIs)
The combination of RS 67333 with SSRIs has been investigated as a strategy to accelerate and enhance antidepressant effects.
Quantitative Data Summary
| Drug Combination | Animal Model | Key Metric | Result |
| RS 67333 + Paroxetine | Rat | Increase in extracellular 5-HT in ventral hippocampus | RS 67333 augmented the paroxetine-induced increase in 5-HT levels from 299% to 398% of baseline[1]. |
| RS 67333 + Fluvoxamine | Rat | Immobility time in Forced Swimming Test (FST) | Combination significantly reduced immobility time compared to either drug alone[2][3]. |
| RS 67333 + Citalopram | Rat | Immobility time in Forced Swimming Test (FST) | Combination significantly reduced immobility time compared to either drug alone[2][3]. |
| RS 67333 + Fluoxetine | Rat | Immobility time in Forced Swimming Test (FST) | Combination significantly reduced immobility time compared to either drug alone[2][3]. |
Experimental Protocols
Forced Swimming Test (FST):
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats were individually placed in a cylinder filled with water for a 15-minute pre-test session. Twenty-four hours later, they were re-exposed to the same conditions for a 5-minute test session. The duration of immobility was recorded.
-
Drug Administration: RS 67333 (1.5 mg/kg, i.p.) and the respective SSRIs (fluvoxamine 10 mg/kg, citalopram 10 mg/kg, or fluoxetine 10 mg/kg, i.p.) were administered 30 minutes before the test session[2][3].
In Vivo Microdialysis:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A microdialysis probe was implanted in the ventral hippocampus. After a recovery period, the probe was perfused with artificial cerebrospinal fluid, and dialysate samples were collected every 20 minutes.
-
Drug Administration: Acute administration of RS 67333 (1.5 mg/kg, i.v.) was given 80 minutes after paroxetine (0.5 mg/kg, i.v.)[1].
-
Analysis: Extracellular levels of serotonin (5-HT) and its metabolite 5-HIAA were measured using high-performance liquid chromatography (HPLC).
Signaling Pathway and Experimental Workflow
Synergism with Spadin
Spadin is a peptide with potential rapid-acting antidepressant properties. Its interaction with RS 67333 reveals a more complex, and potentially cautionary, synergistic relationship.
Quantitative Data Summary
| Drug Combination | Animal Model | Key Metric | Result |
| RS 67333 + Spadin | Rat | Firing rate of dorsal raphe nucleus (DRN) 5-HT neurons | Paradoxical reduction in 5-HT neuron firing[4][5]. |
| RS 67333 + Spadin | Rat | Expression of Zif268 in DRN | Robust synergistic effect on expression[4][5]. |
Note: The paradoxical reduction in 5-HT neuron firing suggests a state of depolarization block, highlighting the need for caution when combining potent serotonergic activators[4][5].
Experimental Protocols
In Vivo Electrophysiology:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Extracellular recordings of single 5-HT neurons in the dorsal raphe nucleus were performed using glass microelectrodes.
-
Drug Administration: RS 67333 (1.5 mg/kg, i.p.) and spadin (10⁻⁵ M in a 100 µl bolus, i.p.) were administered simultaneously[3]. Recordings began 30 minutes after injection.
Synergism in the Context of Alzheimer's Disease
Activation of 5-HT4 receptors is known to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), making RS 67333 a candidate for Alzheimer's disease therapy.
Quantitative Data Summary (RS 67333 Monotherapy)
While direct synergistic studies with other Alzheimer's drugs are emerging, the standalone efficacy of RS 67333 in preclinical models provides a strong rationale for combination therapies.
| Treatment | Animal Model | Key Metric | Result |
| RS 67333 | 5XFAD mice | Insoluble Aβ40 and Aβ42 levels in the brain | 59% and 61% reduction, respectively[6]. |
| RS 67333 | 5XFAD mice | sAPPα levels in the brain | Transient increase[6]. |
| RS 67333 | 5XFAD mice | Novel Object Recognition Test | Reversal of cognitive deficits[6]. |
A study has also shown that RS 67333 can act synergistically with the cholinesterase inhibitor galantamine to reverse scopolamine-induced memory deficits in mice[7].
Signaling Pathway
Conclusion
The preclinical data strongly suggest that this compound holds significant potential as a synergistic agent in the treatment of both depression and Alzheimer's disease. Its ability to potentiate the effects of SSRIs could lead to faster-acting and more effective antidepressant therapies. In the context of Alzheimer's disease, its neuroprotective mechanism of action provides a solid foundation for future combination studies with other disease-modifying agents. However, the complex interaction observed with spadin underscores the importance of careful dose-finding and mechanistic studies when exploring novel drug combinations. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The peptidic antidepressant spadin interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-modulation of an allosteric modulator of nicotinic receptor-cholinesterase inhibitor (galantamine) and a 5-HT4 receptor agonist (RS-67333): effect on scopolamine-induced memory deficit in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RS 67333 Hydrochloride with Novel 5-HT4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the established 5-HT4 receptor partial agonist, RS 67333 hydrochloride, with newer, highly selective 5-HT4 agonists, namely prucalopride and velusetrag. The information presented is intended to assist researchers in selecting the most appropriate agent for their specific experimental needs, based on objective performance data.
Introduction to 5-HT4 Receptor Agonists
Serotonin (5-hydroxytryptamine) receptor 4 (5-HT4) agonists are a class of compounds that activate 5-HT4 receptors, which are predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Activation of these Gs-protein coupled receptors initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway is crucial in regulating various physiological processes, including gastrointestinal motility and cognitive function.[1]
This compound is a potent and selective 5-HT4 receptor partial agonist that has been instrumental in elucidating the physiological roles of this receptor.[2][3] More recent drug development efforts have led to the emergence of novel, highly selective 5-HT4 agonists like prucalopride and velusetrag, which have demonstrated clinical efficacy in treating gastrointestinal motility disorders such as chronic constipation.[4][5][6] These newer agents are characterized by their high affinity and selectivity for the 5-HT4 receptor, which is thought to contribute to their favorable safety profiles.[4][5][7]
This guide will compare these compounds based on their binding affinity, functional potency, intrinsic activity, and selectivity, supported by experimental data from various sources. Detailed experimental protocols for key assays are also provided to ensure reproducibility and aid in experimental design.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound, prucalopride, and velusetrag, providing a quantitative basis for comparison.
Table 1: 5-HT4 Receptor Binding Affinity
| Compound | pKi | Ki (nM) | Species/Tissue | Reference(s) |
| This compound | 8.7 | ~2.0 | Guinea-pig striatum | [2][3] |
| Prucalopride | 8.6 (5-HT4a), 8.1 (5-HT4b) | ~2.5 (5-HT4a), ~8.0 (5-HT4b) | Human (recombinant) | [8][9] |
| Velusetrag | High Affinity | - | Human (recombinant) | [10][11] |
Table 2: 5-HT4 Receptor Functional Potency and Intrinsic Activity
| Compound | pEC50 | Intrinsic Activity (relative to 5-HT) | Assay/Tissue | Reference(s) |
| This compound | 8.4 | 0.5 (Partial Agonist) | Carbachol-precontracted guinea-pig oesophagus relaxation | [2][3] |
| Prucalopride | 7.48 | High Intrinsic Activity | Isolated guinea-pig colon contraction | [8] |
| Velusetrag | 8.3 | High Intrinsic Activity | Human recombinant 5-HT4 receptor | [11][12] |
Table 3: Receptor Selectivity Profile
| Compound | Selectivity Notes | Reference(s) |
| This compound | Lower affinity (pKi < 6.0) for 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, Dopamine D1, D2, and Muscarinic M1-M3 receptors. Exhibits affinity for sigma 1 (pKi = 8.9) and sigma 2 (pKi = 8.0) binding sites. | [2][3] |
| Prucalopride | Highly selective for the 5-HT4 receptor. Lacks significant interaction with other receptors, including hERG channels, which is a key safety advantage over older, non-selective agonists. | [4][5][7] |
| Velusetrag | Highly selective for the 5-HT4 receptor (>500-fold). No significant affinity for other receptor types, ion channels, or enzymes tested. | [10][13] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and evaluation methods for these 5-HT4 agonists.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells).
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test compounds: this compound, prucalopride, velusetrag.
-
Non-specific binding control: 5-HT (serotonin) at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 20-50 µg of protein per well).
-
Test compound or vehicle.
-
[3H]-GR113808 at a final concentration close to its Kd value (e.g., 0.1-0.5 nM).
-
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled 5-HT.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and intrinsic activity of a test compound at the 5-HT4 receptor.
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK-293 cells).
-
Cell culture medium.
-
Test compounds: this compound, prucalopride, velusetrag.
-
Reference agonist: 5-HT (serotonin).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in 96-well plates and grow to confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes).
-
Prepare serial dilutions of the test compounds and the reference agonist (5-HT) in the stimulation buffer.
-
Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., reading the fluorescence or luminescence).
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal response) using a sigmoidal dose-response curve fit.
-
Calculate the intrinsic activity of the test compound as a percentage of the maximal response produced by the reference agonist, 5-HT.
-
Conclusion
This guide provides a comparative overview of this compound and the novel 5-HT4 agonists prucalopride and velusetrag. The presented data highlights that while all three compounds are potent 5-HT4 agonists, the newer agents, prucalopride and velusetrag, exhibit higher selectivity for the 5-HT4 receptor, which is a desirable characteristic for therapeutic applications to minimize off-target effects.[4][5][10]
This compound remains a valuable research tool as a partial agonist, allowing for the fine-tuned investigation of 5-HT4 receptor function.[2][3] In contrast, prucalopride and velusetrag are high-intrinsic activity agonists, making them suitable for studies where a robust prokinetic or physiological response is desired.[8][12]
The choice of agonist will ultimately depend on the specific research question. For studies requiring high selectivity and a strong physiological response, prucalopride or velusetrag would be the preferred choice. For investigations into the nuanced roles of 5-HT4 receptor activation, the partial agonism of this compound may be more appropriate. The provided experimental protocols and diagrams serve as a foundation for designing and executing robust and reproducible studies in this area.
References
- 1. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. la-press.net [la-press.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Prucalopride | CAS:179474-81-8 | 5-HT4A and 5-HT4B receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis :: Theravance Biopharma [investor.theravance.com]
Safety Operating Guide
Proper Disposal of RS 67333 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the disposal of RS 67333 hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of research chemicals with unknown hazard profiles, treating the substance with a high degree of caution as potentially hazardous waste.
Immediate Safety and Logistical Information
All personnel handling this compound should adhere to stringent safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) and proper handling within a designated and well-ventilated area.
| Parameter | Guideline | Notes |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | Always wash hands thoroughly after handling. |
| Waste Container | Securely sealed, chemically compatible, and clearly labeled container. | The original container is ideal if it is in good condition. Do not use food containers.[1] |
| Waste Labeling | "Hazardous Waste," full chemical name ("this compound"), accumulation start date, and associated hazards (e.g., "Toxic," "Caution: Research Chemical - Hazards Not Fully Characterized").[2][3][4][5] | Labels must be legible and permanently affixed to the container.[4] |
| Storage of Waste | Designated Satellite Accumulation Area (SAA).[1] | Store in a cool, dry, and well-ventilated area away from incompatible materials. Use secondary containment to prevent spills.[5] |
| Disposal Method | Collection by the institution's Environmental Health and Safety (EHS) department for incineration or other approved disposal methods. | Do not dispose of in regular trash or down the drain. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all unused or expired this compound as hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from non-hazardous lab trash. Place these contaminated items in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.
-
Solutions containing this compound must be collected in a designated, sealed, and properly labeled liquid waste container.
2. Packaging and Labeling:
-
For solid this compound, if possible, use the original container. Ensure the cap is securely fastened.
-
If the original container is not available or compromised, transfer the waste to a new, compatible container.
-
Affix a hazardous waste label to the container.[2][4] The label must include:
-
The full chemical name: "this compound".
-
The accumulation start date (the date the first piece of waste was placed in the container).[4][5]
-
A clear statement of potential hazards, such as "Toxic" and "Caution: Research Chemical with Unknown Hazards."[3]
-
The name and location of the generating laboratory.[5]
3. Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area within the laboratory.[1]
-
Ensure the storage area is away from general lab traffic and incompatible chemicals.
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks.
4. Scheduling Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with all necessary information about the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste pickup and documentation.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Workflow for the safe disposal of a laboratory chemical.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
